Barium tetrafluoroborate
Description
Properties
CAS No. |
13862-62-9 |
|---|---|
Molecular Formula |
B2BaF8 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
barium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |
InChI Key |
XKIOEQAEFAWTOM-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Other CAS No. |
13862-62-9 |
Synonyms |
Barium tetrafluoroborate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Barium Tetrafluoroborate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium tetrafluoroborate (B81430), with the chemical formula Ba(BF₄)₂, is an inorganic salt that serves as a valuable compound in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
Barium tetrafluoroborate is a white crystalline solid. While it is a stable compound, it is important to handle it with care due to the toxicity of barium compounds.[1] Upon heating to decomposition, it emits toxic fumes of fluoride.[1][2]
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 13862-62-9 | [1][3][4] |
| Molecular Formula | B₂BaF₈ | [1][4] |
| Molecular Weight | 310.94 g/mol | [4] |
| Density | 3.85 g/cm³ (for the related barium borate) | [5] |
| Melting Point | Decomposes before melting | [6] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility in Water | Limited, with barium compounds generally exhibiting low solubility. | [7] |
Structure
This compound exists in both anhydrous and hydrated forms, with the trihydrate (Ba(BF₄)₂·3H₂O) being a common variant.[3] The structural characteristics of both forms have been elucidated through techniques such as single-crystal X-ray diffraction.[3]
Anhydrous this compound
In its anhydrous form, the barium ion (Ba²⁺) exhibits a high coordination number.[3] The tetrafluoroborate anion (BF₄⁻), typically considered weakly coordinating, demonstrates significant multidentate and bridging behavior in this compound.
This compound Trihydrate
The crystal structure of the trihydrate reveals a complex and well-defined three-dimensional network.[3] The barium ion is coordinated by water molecules, forming a cationic complex.[3] These hydrated barium cations and the tetrafluoroborate anions are arranged in a repeating pattern within the crystal lattice.[3] The presence of three water molecules per formula unit facilitates an extensive network of hydrogen bonds, which plays a crucial role in the stability of the crystal structure.[3] In the low-temperature modification of the trihydrate, the Ba²⁺ cation has a coordination number of 10, coordinated by seven fluorine atoms from six BF₄⁻ anions and three water molecules.[3]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, including direct synthesis and double displacement reactions.
1. Synthesis from Barium Carbonate and Fluoroboric Acid
This method involves the reaction of barium carbonate with fluoroboric acid, followed by crystallization.
-
Reactants: Barium carbonate (BaCO₃), Fluoroboric acid (HBF₄)
-
Procedure:
-
Carefully add a stoichiometric amount of barium carbonate to a solution of fluoroboric acid with constant stirring. The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
Continue stirring until the effervescence ceases, indicating the completion of the reaction.
-
Filter the resulting solution to remove any unreacted barium carbonate or other solid impurities.
-
Concentrate the filtrate by controlled evaporation to induce crystallization of this compound.
-
Collect the crystals by filtration and dry them under vacuum.
-
2. Double Displacement Reaction
This method relies on the precipitation of this compound from a solution containing soluble barium and tetrafluoroborate salts.
-
Reactants: A soluble barium salt (e.g., barium chloride, BaCl₂) and a soluble tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄).
-
Procedure:
-
Prepare separate aqueous solutions of the barium salt and the tetrafluoroborate salt.
-
Slowly add the tetrafluoroborate salt solution to the barium salt solution with continuous stirring.
-
This compound will precipitate out of the solution due to its lower solubility.
-
Allow the precipitate to settle, then collect it by filtration.
-
Wash the precipitate with cold deionized water to remove any soluble impurities.
-
Dry the purified this compound crystals.
-
Analysis of this compound
The purity and identity of synthesized this compound can be confirmed using various analytical techniques.
1. X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material and to assess its purity.[3] The diffraction pattern of the synthesized product can be compared with known standards for this compound to confirm its identity and detect the presence of any crystalline impurities.
2. Titration for Barium Content
A direct titration method can be employed to determine the barium content in a sample, providing a measure of its purity.
-
Principle: A solution of the barium-containing sample is titrated with a standardized solution of a sulfate (B86663) salt (e.g., potassium sulfate, K₂SO₄). The barium ions react with the sulfate ions to form insoluble barium sulfate (BaSO₄). An indicator is used to signal the endpoint of the titration.
-
Procedure Outline:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, potentially with the aid of a small amount of acid to ensure complete dissolution).
-
Add an appropriate indicator, such as tetrahydroxyquinone.
-
Titrate the sample solution with a standardized potassium sulfate solution until a distinct color change indicates the endpoint.
-
Calculate the percentage of barium in the sample based on the volume and concentration of the titrant used.
-
Visualizations
Synthesis of this compound via Double Displacement
The following diagram illustrates the logical workflow for the synthesis of this compound using a double displacement reaction.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 13862-62-9 [chemicalbook.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Barium borate - Wikipedia [en.wikipedia.org]
- 6. Barium bis[tetrafluoridobromate(III)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Synthesis of Anhydrous Barium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium tetrafluoroborate (B81430) (Ba(BF₄)₂) is an inorganic salt of significant interest in various fields of chemical research and development. In its anhydrous form, it serves as a valuable reagent and precursor in organic synthesis, materials science, and potentially in pharmaceutical applications. The tetrafluoroborate anion (BF₄⁻) is known for its non-coordinating nature, which makes it a useful counterion in reactions involving cationic species. This technical guide provides a comprehensive overview of the principal methods for the synthesis of anhydrous barium tetrafluoroborate, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Physicochemical Properties
A summary of the key physicochemical properties of anhydrous this compound is presented in the table below.
| Property | Value |
| Chemical Formula | Ba(BF₄)₂ |
| Molecular Weight | 310.9 g/mol [1] |
| Appearance | Colorless microcrystalline powder[1] |
| CAS Number | 13862-62-9[1][2] |
| Crystal Structure | Orthorhombic[1] |
Synthesis Methodologies
Several synthetic routes to anhydrous this compound have been established. The choice of method may depend on the desired purity, scale of the reaction, and the availability of starting materials. The following sections detail the most common and effective methods for its preparation.
Method 1: Synthesis via Reaction of Barium Carbonate with Fluoroboric Acid and Subsequent Dehydration
This method involves two main stages: the synthesis of hydrated this compound from barium carbonate and fluoroboric acid, followed by the thermal dehydration of the hydrated salt to obtain the anhydrous form.
Part A: Synthesis of Hydrated this compound (Ba(BF₄)₂·3H₂O)
This procedure is adapted from the synthesis of the trihydrate, which is a known stable hydrate (B1144303) of this compound.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker.
-
Reagents: Add a stoichiometric amount of barium carbonate (BaCO₃) to a 40% aqueous solution of tetrafluoroboric acid (HBF₄). The reaction should be performed cautiously as it involves the release of carbon dioxide gas.
-
Reaction: Stir the mixture at room temperature. The barium carbonate will gradually dissolve as it reacts with the acid.
-
Crystallization: Once the reaction is complete (i.e., no more gas evolution is observed), the resulting solution is subjected to slow evaporation at room temperature. This will yield small crystals of this compound trihydrate (Ba(BF₄)₂(H₂O)₃).
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: The collected crystals are then dried in a desiccator over a suitable drying agent.
Part B: Thermal Dehydration to Anhydrous this compound
The hydrated salt is heated to remove the water of crystallization. Care must be taken to control the temperature to avoid decomposition of the tetrafluoroborate anion.
Experimental Protocol:
-
Setup: Place the finely ground hydrated this compound in a porcelain crucible.
-
Heating: Heat the crucible in a furnace under a dry, inert atmosphere (e.g., nitrogen or argon). The temperature should be gradually increased to a range of 300-400 °C. This temperature range is suggested based on the dehydration of other barium salts.
-
Monitoring: The dehydration process can be monitored by observing the weight loss of the sample until a constant weight is achieved, corresponding to the complete removal of water.
-
Cooling and Storage: After complete dehydration, the crucible is cooled to room temperature in a desiccator to prevent rehydration. The resulting anhydrous this compound should be stored in a tightly sealed container in a dry environment.
Logical Workflow for Method 1:
References
Barium Tetrafluoroborate: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Barium Tetrafluoroborate (B81430) (Ba(BF₄)₂), detailing its chemical and physical properties, experimental protocols for its synthesis, and relevant safety information. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Core Properties of Barium Tetrafluoroborate
This compound is an inorganic salt that is utilized in various specialized research applications. It serves as a source of the weakly coordinating tetrafluoroborate anion (BF₄⁻), which is valued for its low nucleophilicity and coordination strength.[1] This property allows the cationic species in a reaction to be the primary reactive agent.[1]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 13862-62-9 | [1][2][3][4][5] |
| Molecular Formula | B₂BaF₈ | [1][4][5] |
| Molecular Weight | 310.9 g/mol | [1] |
| Density | 3.19 g/cm³ | |
| Melting Point | 364 °C | |
| Crystal System (Anhydrous) | Monoclinic | [6] |
| Space Group (Anhydrous) | P 1 21/n 1 | [6] |
| Unit Cell Parameters (Anhydrous) | a = 8.339 Å, b = 16.53 Å, c = 10.212 Å, β = 106.64° | [6] |
| Crystal System (Hydrated - Ba(BF₄)₂·3H₂O) | Orthorhombic | [1] |
| Space Group (Hydrated - Ba(BF₄)₂·3H₂O) | Pbca | [1] |
| Unit Cell Parameters (Hydrated - Ba(BF₄)₂·3H₂O) | a = 10.036 Å, b = 11.852 Å, c = 14.850 Å | [1] |
Experimental Protocols: Synthesis of this compound
There are several established methods for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.
Method 1: Synthesis from Barium Carbonate and Fluoroboric Acid
This method is based on the acid-base reaction between barium carbonate and fluoroboric acid, yielding this compound, water, and carbon dioxide. This approach is suitable for producing hydrated forms of the salt, which can then be dehydrated.[1]
Reaction: BaCO₃ + 2HBF₄ → Ba(BF₄)₂ + H₂O + CO₂
Materials:
-
Barium Carbonate (BaCO₃)
-
40% Aqueous solution of Tetrafluoroboric Acid (HBF₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beaker and crystallizing dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a stirrer with heating capabilities.
-
Reactant Addition: Carefully and slowly add a stoichiometric amount of Barium Carbonate to a 40% aqueous solution of Tetrafluoroboric Acid with continuous stirring. The addition should be gradual to control the effervescence from the evolution of carbon dioxide gas.
-
Dissolution and Reaction: Gently heat the mixture to facilitate the reaction and ensure complete dissolution of the barium carbonate.
-
Crystallization: Once the reaction is complete and a clear solution is obtained, transfer the solution to a crystallizing dish. Allow for slow evaporation of the solvent at room temperature or with gentle heating to induce crystallization of this compound dihydrate (Ba(BF₄)₂·2H₂O).[1]
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the hydrated crystals in a drying oven at a temperature of 100°C to obtain the anhydrous form.[1]
Method 2: Double Displacement Synthesis
This method involves the reaction of a soluble barium salt with a soluble tetrafluoroborate salt in an aqueous solution, leading to the precipitation of the less soluble this compound.[1]
Reaction: BaCl₂ (aq) + 2CsBF₄ (aq) → Ba(BF₄)₂ (s) + 2CsCl (aq)
Materials:
-
Barium Chloride (BaCl₂)
-
Caesium Tetrafluoroborate (CsBF₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus
Procedure:
-
Preparation of Reactant Solutions: Prepare separate aqueous solutions of Barium Chloride and Caesium Tetrafluoroborate by dissolving the salts in deionized water.
-
Reaction: While stirring, slowly add the Caesium Tetrafluoroborate solution to the Barium Chloride solution. The formation of a precipitate should be observed.
-
Precipitation and Digestion: Continue stirring for a period to ensure complete reaction and precipitation. Gentle heating can be applied to aid in the formation of larger, more easily filterable crystals (digestion).
-
Isolation: Isolate the this compound precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove the soluble caesium chloride byproduct and any unreacted starting materials.
-
Drying: Dry the purified this compound in a drying oven at an appropriate temperature to remove residual water.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from Barium Carbonate and Fluoroboric Acid.
Safety and Handling
This compound is toxic if ingested. When heated to decomposition, it emits toxic fumes of fluorides. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. This compound | 13862-62-9 [chemicalbook.com]
- 3. This compound CAS#: 13862-62-9 [m.chemicalbook.com]
- 4. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. SID 385848710 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Barium Tetrafluoroborate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of barium tetrafluoroborate (B81430) trihydrate, Ba(BF₄)₂·3H₂O. The information presented is collated from contemporary crystallographic studies, offering detailed data on its room- and low-temperature phases, experimental protocols for its characterization, and a discussion of its relevance in scientific research.
Introduction
Barium tetrafluoroborate trihydrate is an inorganic salt that has recently been the subject of detailed structural analysis. It is of interest to researchers in inorganic and materials chemistry due to its phase transition at low temperatures, which involves a change in crystal symmetry and coordination environment. Understanding such phase transitions is crucial for the development of new materials with specific thermal or structural properties. While soluble barium compounds are known to be toxic, and the tetrafluoroborate anion is a common non-coordinating anion in synthesis, there is no evidence in the current scientific literature to suggest that this compound trihydrate has specific applications in biological signaling pathways or as a direct component in drug development.[1][2] Its primary relevance to the target audience lies in its well-characterized structural chemistry, which can serve as a model system for understanding crystal packing, hydrogen bonding, and phase transitions in hydrated salts.
Crystallographic Data
This compound trihydrate is known to exist in two crystalline forms: an orthorhombic phase at room temperature and a monoclinic phase at low temperatures. The transition between these two phases occurs between 280 and 300 K.[3][4] The detailed crystallographic data for both phases are summarized below.
Room-Temperature Orthorhombic Phase (300 K)
The room-temperature structure was determined by Charkin et al. (2023).
| Parameter | Value |
| Chemical Formula | Ba(BF₄)₂·3H₂O |
| Formula Weight | 365.00 g/mol |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a | 7.1763 (6) Å |
| b | 18.052 (2) Å |
| c | 7.1631 (6) Å |
| α, β, γ | 90° |
| Cell Volume | 927.93 (15) ų |
| Z | 4 |
Low-Temperature Monoclinic Phase (150 K)
The low-temperature structure was determined by Goreshnik et al. (2023).[3][4][5] The full crystallographic data for this phase is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2267617.[3][4]
| Parameter | Value |
| Chemical Formula | Ba(BF₄)₂·3H₂O |
| Formula Weight | 365.00 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 7.0550 (4) Å |
| b | 7.1706 (3) Å |
| c | 9.4182 (6) Å |
| α, γ | 90° |
| β | 109.295 (7)° |
| Cell Volume | 449.68 (5) ų |
| Z | 2 |
Selected Bond Distances (Å)
| Phase | Bond | Distance Range (Å) |
| Room-Temperature | Ba—F | 2.729 (4) – 2.843 (17) |
| Low-Temperature | Ba—F | 2.698 (7) – 3.035 (8) |
| Ba—O | 2.777 (9) – 2.821 (8) | |
| B—F | 1.352 (12) – 1.406 (16) |
Experimental Protocols
The structural data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
Synthesis of Single Crystals
Single crystals of this compound trihydrate were grown from an aqueous solution.[3] The synthesis procedure is as follows:
-
Barium carbonate (BaCO₃) is added in small portions to a 40 wt% solution of tetrafluoroboric acid (HBF₄).
-
The reaction proceeds with the release of carbon dioxide gas.
-
After the gas evolution ceases, the resulting solution is decanted to remove any residual barium carbonate.
-
The solution is then allowed to evaporate at room temperature, which yields small, suitable single crystals of Ba(BF₄)₂·3H₂O.
Single-Crystal X-ray Diffraction
The determination of the crystal structures involved the following key steps:
-
Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.
-
Data Collection: The crystal was cooled to the desired temperature (300 K for the room-temperature phase and 150 K for the low-temperature phase) in a stream of cold nitrogen gas. X-ray diffraction data were collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Reduction: The raw diffraction images were processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms were typically refined with anisotropic displacement parameters. Hydrogen atoms of the water molecules were located from the difference Fourier maps and refined with appropriate restraints.
Structural Description and Phase Transition
At room temperature, the barium ion is coordinated by fluorine and oxygen atoms in a complex polyhedron. Upon cooling, the crystal undergoes a phase transition to a monoclinic system. This transition is accompanied by a change in the coordination environment of the barium ion and a disordering of one of the coordinating water molecules in the low-temperature phase.[3] The structure of the low-temperature modification features extensive O—H···F and O—H···O hydrogen bonding between the water molecules and the tetrafluoroborate anions, which plays a significant role in stabilizing the crystal packing.[4][5]
Concluding Remarks
The crystal structure of this compound trihydrate has been thoroughly characterized in both its room- and low-temperature phases. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and crystallography. The phase transition observed in this compound offers a case study for understanding the subtle interplay of coordination, hydrogen bonding, and crystal packing in hydrated inorganic salts. There is currently no known direct application of this compound in drug development or biological signaling.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Low-temperature modification of Ba(BF4)2(H2O)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-temperature modification of Ba(BF4)2(H2O)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Barium Tetrafluoroborate: An In-depth Technical Guide to its Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of barium tetrafluoroborate (B81430) in aqueous and organic media. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, a summary of available qualitative solubility information, and a logical workflow for solubility determination.
Quantitative Solubility Data
Exhaustive searches of scientific databases and chemical supplier information have yielded limited specific quantitative data on the solubility of barium tetrafluoroborate. The available information is often qualitative and, in some cases, contradictory. To facilitate direct comparison and highlight the current knowledge gaps, the qualitative solubility information is summarized below.
| Solvent | Formula | Temperature (°C) | Solubility | Observations |
| Water | H₂O | Not Specified | Soluble (general for many barium salts)[1][2], Low Solubility[3] | The solubility of barium compounds in water can be influenced by pH, with increased solubility in acidic conditions.[2] |
| Polar Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile) | Various | Not Specified | Data Not Available | Ionic compounds like tetrafluoroborate salts tend to be more soluble in polar solvents.[4] |
| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Various | Not Specified | Expected to be Poor | Ionic salts generally exhibit poor solubility in non-polar solvents.[4] |
Note to Researchers: The lack of precise, publicly available quantitative solubility data for this compound underscores the necessity for experimental determination for any application requiring this information. The experimental protocol provided in the subsequent section offers a robust methodology for this purpose.
Experimental Protocol: Determination of this compound Solubility
The following protocol details the isothermal equilibrium gravimetric method, a reliable and widely adopted technique for determining the solubility of a solid in a liquid solvent.[3][5] This method is based on achieving a state of equilibrium between the undissolved solute and its saturated solution at a constant temperature.
2.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol, methanol)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with a hotplate
-
Temperature probe
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed drying vials
-
Drying oven
2.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Place the sealed container in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. The exact time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.[6][7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The drying temperature should be chosen based on the boiling point of the solvent and the thermal stability of the solute.
-
Periodically remove the vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it.
-
Continue the drying process until a constant weight is achieved, indicating that all the solvent has been removed.[3][5]
-
2.3. Data Calculation
The solubility can be calculated using the following formulas:
-
Mass of the saturated solution (m_solution): m_vial+solution - m_empty_vial
-
Mass of the dissolved this compound (m_solute): m_vial+dried_solute - m_empty_vial
-
Mass of the solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
Solubility ( g/100 mL solvent): (m_solute / V_solvent) * 100 (where V_solvent is the initial volume of solvent, and its density may be required for precise calculations).
Visualizations
3.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
A Technical Guide to the Thermal Decomposition of Barium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of barium tetrafluoroborate (B81430) (Ba(BF₄)₂). While specific quantitative experimental data for the thermal decomposition of pure barium tetrafluoroborate is not extensively detailed in publicly available literature, this document outlines the expected decomposition pathways and products based on the known behavior of similar metal tetrafluoroborate compounds. It also details the key analytical techniques and experimental protocols required to fully characterize this process. This guide serves as a foundational resource for researchers investigating the thermal properties of this compound and its potential applications.
Introduction to this compound
This compound, with the chemical formula Ba(BF₄)₂, is an inorganic salt that serves as a source of the weakly coordinating tetrafluoroborate anion (BF₄⁻).[1] The tetrafluoroborate anion is notable for its low nucleophilicity and coordinating ability. This compound can exist in both anhydrous and hydrated forms, with the trihydrate, Ba(BF₄)₂·3H₂O, being a common variant.[1] The thermal stability and decomposition characteristics of this compound are critical for its application in various fields, including materials science and as a precursor in chemical synthesis. Understanding its behavior at elevated temperatures is essential for ensuring process safety and achieving desired reaction outcomes.
Analytical Techniques for Studying Thermal Decomposition
The thermal decomposition of materials is typically investigated using a suite of thermoanalytical techniques that provide information on mass changes, thermal events, and the identity of evolved products as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate.[2] This allows for the determination of decomposition temperatures, the quantification of mass loss at each stage, and the identification of the stoichiometry of decomposition reactions.[2]
-
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference material as they are heated, revealing exothermic and endothermic events such as phase transitions and decomposition.[3] DSC measures the heat flow required to maintain the sample and reference at the same temperature, providing quantitative data on the enthalpy of these transitions.
-
Evolved Gas Analysis-Mass Spectrometry (EGA-MS): This powerful combination directly identifies the gaseous products evolved during thermal decomposition. The outlet of a thermogravimetric analyzer is coupled to a mass spectrometer, which analyzes the composition of the gas stream in real-time as the sample is heated.[4][5][6][7]
Expected Thermal Decomposition Pathway of this compound
Based on the thermal behavior of other metal tetrafluoroborates, the decomposition of this compound is expected to proceed in a multi-step process.
For the hydrated form, Ba(BF₄)₂·3H₂O:
-
Dehydration: The initial stage of decomposition will involve the loss of water molecules to form the anhydrous salt. This is typically an endothermic process observed at relatively low temperatures.
-
Decomposition of the Anhydrous Salt: The anhydrous Ba(BF₄)₂ will then decompose at higher temperatures. This process is expected to yield solid barium fluoride (B91410) (BaF₂) and gaseous boron trifluoride (BF₃).
The overall expected decomposition reaction for the anhydrous salt is:
Ba(BF₄)₂(s) → BaF₂(s) + 2BF₃(g)
The following diagram illustrates the logical flow of the expected decomposition.
Caption: Expected decomposition pathway of hydrated this compound.
Quantitative Data
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Endotherm/Exotherm (DTA/DSC) | Evolved Gas (MS) | Solid Residue |
| Dehydration | TBD | TBD | Endothermic | H₂O | Ba(BF₄)₂ |
| Decomposition | TBD | TBD | Endothermic | BF₃ | BaF₂ |
TBD: To Be Determined through experimental analysis.
Experimental Protocols
A comprehensive study of the thermal decomposition of this compound would involve the following experimental protocol:
Objective: To determine the decomposition temperatures, mass loss, thermal events, and gaseous products of the thermal decomposition of this compound.
Materials:
-
This compound (anhydrous and/or hydrated)
-
High purity inert gas (e.g., Nitrogen, Argon) for TGA/DTA/DSC and carrier gas for MS
-
Reference material for DTA/DSC (e.g., calcined alumina)
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)
-
Quadrupole Mass Spectrometer coupled to the TGA outlet (TGA-MS)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).
-
TGA/DTA/DSC Analysis:
-
The crucible is placed in the TGA/DTA/DSC instrument.
-
The system is purged with an inert gas at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere.
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass loss (TGA) and temperature difference or heat flow (DTA/DSC) are recorded as a function of temperature.
-
-
Evolved Gas Analysis (TGA-MS):
-
The TGA is interfaced with the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
The experiment is run under the same conditions as the TGA/DTA/DSC analysis.
-
The mass spectrometer is set to scan a relevant mass-to-charge ratio (m/z) range to detect expected products (e.g., m/z 18 for H₂O, and characteristic fragments for BF₃).
-
The ion intensity for specific m/z values is plotted against temperature to create an evolved gas profile.
-
-
Data Analysis:
-
The TGA curve is analyzed to determine the onset and completion temperatures of each decomposition step and the corresponding percentage mass loss.
-
The DTA/DSC curve is analyzed to identify the temperatures of endothermic and exothermic events.
-
The TGA-MS data is analyzed to correlate the evolution of specific gases with the mass loss steps observed in the TGA.
-
The solid residue after decomposition can be analyzed by techniques such as X-ray Diffraction (XRD) to confirm its composition.
-
The following diagram illustrates a typical experimental workflow for this type of analysis.
Caption: A generalized workflow for the thermal analysis of materials.
Conclusion
While a detailed, quantitative description of the thermal decomposition of this compound is not extensively documented in readily accessible literature, this guide provides a robust framework for understanding and investigating this process. The expected decomposition pathway involves dehydration followed by the decomposition of the anhydrous salt to barium fluoride and boron trifluoride. The experimental protocols and analytical techniques outlined herein offer a clear path for researchers to obtain the specific quantitative data necessary for their applications. Further experimental investigation is crucial to fully elucidate the precise thermal decomposition characteristics of this compound.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Safe Handling of Barium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for Barium tetrafluoroborate (B81430) (Ba(BF₄)₂). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe and compliant use of this chemical.
Chemical and Physical Properties
Barium tetrafluoroborate is an inorganic salt that is important in specialized research applications.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 13862-62-9 | [2][3][4] |
| Molecular Formula | B₂BaF₈ | [2][3] |
| Molecular Weight | 310.94 g/mol | [1][3] |
| Appearance | Crystalline powder | [5] |
| Odor | Odorless | [6] |
Toxicological Data
This compound is classified as toxic if swallowed.[7][8] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[9] Acute toxicity data is summarized below.
| Parameter | Value | Species | Source |
| Oral LD₅₀ | 250 mg/kg | Rat | [2][4][10] |
Symptoms of acute exposure can appear rapidly, within an hour of ingestion, and include abdominal pain, nausea, vomiting, and diarrhea.[11] Severe exposure can lead to more critical health effects such as hypokalemia, ventricular dysrhythmias, and respiratory failure.[11]
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Flammable Solid | Category 1 | H228: Flammable solid |
| Substances which, in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |
Source: Sigma-Aldrich Safety Data Sheet[7]
When heated to decomposition, it emits toxic fumes of fluorides.[2][4][10]
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed protocols for the safe handling and response to emergencies are critical for minimizing risk in a laboratory setting.
4.1. Standard Handling Protocol
This workflow outlines the essential steps for the routine handling of this compound in a research environment.
Caption: Standard Laboratory Handling Workflow for this compound.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.[12]
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield.[7][8] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[12][13] | To prevent skin contact. |
| Body Protection | Lab coat or chemical-resistant clothing.[12][13] | To protect the skin from contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator where dust is generated.[9] | To prevent inhalation of dust. |
4.3. Emergency Response Protocol: Spills
In the event of a spill, the following procedure should be followed.
Caption: Emergency Spill Response Protocol for this compound.
4.4. First Aid Measures
Immediate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[7][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[5][7] Seek immediate medical attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[5][8] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
5.1. Storage Conditions
| Requirement | Details |
| Container | Store in a tightly sealed container.[9] |
| Atmosphere | Handle and store under inert gas (e.g., argon). Protect from moisture.[7][9] |
| Location | Store in a cool, dry, well-ventilated area.[9] Keep locked up or in an area accessible only to qualified persons.[7] |
| Incompatibilities | Keep away from heat, sources of ignition, water, acids, and combustible materials.[6][7][8][9] |
5.2. Disposal
Waste from this compound must be treated as hazardous.
Caption: Hazardous Waste Disposal Workflow for this compound.
Fire-Fighting Measures
This compound is a flammable solid and reacts with water to release flammable gases.[7]
| Aspect | Instruction |
| Suitable Extinguishing Media | Dry powder, Carbon dioxide (CO₂).[7][14] |
| Unsuitable Extinguishing Media | Water, Foam.[7] |
| Special Hazards | In a fire, may produce toxic fumes of fluorides and barium oxide.[2][7] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7][8] |
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional safety protocols.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13862-62-9 [chemicalbook.com]
- 5. basstechintl.com [basstechintl.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Barium - ESPI Metals [espimetals.com]
- 10. This compound CAS#: 13862-62-9 [m.chemicalbook.com]
- 11. wikem.org [wikem.org]
- 12. benchchem.com [benchchem.com]
- 13. gelest.com [gelest.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide on the Discovery and History of Barium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium tetrafluoroborate (B81430), Ba(BF₄)₂, is an inorganic salt that has found utility in various chemical applications, notably as a precursor in the synthesis of other tetrafluoroborates and as a component in fluxes and specialized optical materials. While a singular, celebrated moment of discovery for barium tetrafluoroborate is not prominent in the historical chemical literature, its existence and preparation are intrinsically linked to the burgeoning field of fluorine chemistry in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the historical context of its synthesis, key experimental protocols, and its indirect relevance to the development of fluorinated organic molecules pertinent to the pharmaceutical industry.
Historical Context and Discovery
The history of this compound is not marked by a single definitive discovery but rather an emergence from the broader investigation of fluorine-containing compounds. The element barium was first isolated by Sir Humphry Davy in 1808, and its basic compounds were known throughout the 19th century.[1] The tetrafluoroborate anion (BF₄⁻) gained significant attention with the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann. This reaction provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of aryldiazonium tetrafluoroborates.
While the Balz-Schiemann reaction itself does not directly involve the synthesis of this compound, it signifies a period of intense research into tetrafluoroborate salts. It is highly probable that this compound was first synthesized and characterized in the early 20th century, or possibly the late 19th century, during systematic studies of the salts of fluoroboric acid (HBF₄) with various metals, including the alkaline earth metals.
Early synthetic chemistry often involved straightforward salt formation reactions. The preparation of this compound can be achieved through several classical methods, suggesting its accessibility to chemists of that era. These methods include the reaction of barium carbonate or barium hydroxide (B78521) with fluoroboric acid.
Physicochemical Properties
This compound is a white crystalline solid. While detailed historical quantitative data on its physicochemical properties are scarce, modern data provides a clear profile of the compound.
| Property | Value |
| Molecular Formula | Ba(BF₄)₂ |
| Molar Mass | 310.9 g/mol [2] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| CAS Number | 13862-62-9[2] |
Key Experimental Protocols
Synthesis from Barium Carbonate and Fluoroboric Acid
This method represents a classic and straightforward acid-base reaction.
Reaction: BaCO₃ + 2HBF₄ → Ba(BF₄)₂ + H₂O + CO₂
Protocol:
-
To a stirred aqueous solution of fluoroboric acid (HBF₄), slowly add an equimolar amount of barium carbonate (BaCO₃) powder in small portions to control the effervescence of carbon dioxide.
-
Continue stirring until the cessation of gas evolution, indicating the complete reaction of the barium carbonate.
-
The resulting solution contains aqueous this compound.
-
The solid this compound can be obtained by the evaporation of the water. For the anhydrous salt, further drying under vacuum at an elevated temperature is necessary.[2]
Synthesis via Double Displacement
This method relies on the precipitation of a less soluble salt to drive the reaction.
Reaction: BaCl₂ + 2AgBF₄ → Ba(BF₄)₂ + 2AgCl (s)
Protocol:
-
Prepare aqueous solutions of barium chloride (BaCl₂) and silver tetrafluoroborate (AgBF₄).
-
Mix the two solutions with stirring. A white precipitate of silver chloride (AgCl) will form immediately.
-
Filter the mixture to remove the silver chloride precipitate.
-
The filtrate is an aqueous solution of this compound.
-
The solid product can be isolated by evaporation of the solvent.
Anhydrous Synthesis
For applications requiring the anhydrous salt, a direct reaction can be employed.
Reaction: BaF₂ + 2BrF₃ → Ba(BF₄)₂ + 2BrF
Protocol:
-
In a suitable inert atmosphere and with appropriate safety precautions due to the reactivity of bromine trifluoride, react barium fluoride (B91410) (BaF₂) with bromine trifluoride (BrF₃).
-
This direct reaction yields anhydrous this compound as a colorless microcrystalline powder.[2]
Role in Organic Synthesis and Drug Development
While this compound itself is not a direct therapeutic agent, its significance to the pharmaceutical industry is rooted in the broader importance of fluorine-containing compounds. The introduction of fluorine atoms into drug molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.
The historical gateway to many fluorinated aromatic compounds was the Balz-Schiemann reaction. This reaction proceeds through an aryldiazonium tetrafluoroborate intermediate, which upon heating, yields the corresponding aryl fluoride.
Logical Workflow: Role in Fluorinated Molecule Synthesis
Caption: Logical workflow of the Balz-Schiemann reaction.
This compound can serve as a source of the tetrafluoroborate anion in certain contexts, although alkali metal tetrafluoroborates are more commonly used. The development of synthetic methodologies for fluorination, such as the Balz-Schiemann reaction, was a critical step that enabled medicinal chemists to explore the chemical space of fluorinated organic compounds, ultimately leading to the discovery of numerous modern pharmaceuticals.
Experimental Workflows and Diagrams
General Synthesis Workflow for this compound
The following diagram illustrates a generalized workflow for the laboratory preparation of this compound from a barium salt and a source of the tetrafluoroborate anion.
Caption: General experimental workflow for synthesis.
Conclusion
The discovery and history of this compound are subtly woven into the fabric of advancing inorganic and organic fluorine chemistry. While it may not have a standalone discovery narrative, its preparation and properties were undoubtedly explored during a period of intense scientific inquiry into fluorine-containing compounds. Its primary historical and ongoing relevance to drug development is indirect, stemming from the crucial role of the tetrafluoroborate anion in the synthesis of fluorinated aromatic molecules, which are a cornerstone of modern medicinal chemistry. The experimental protocols for its synthesis are straightforward, reflecting the classical chemical principles of the era in which it likely first came to be known.
References
Theoretical Insights into Barium Tetrafluoroborate: A Technical Guide for Advanced Research
An In-depth Analysis of the Structural and Vibrational Properties of Solid-State Barium Tetrafluoroborate (B81430) Hydrate
Due to a notable absence of theoretical studies on the isolated, gas-phase barium tetrafluoroborate (Ba(BF4)2) molecule in existing literature, this technical guide will focus on the more extensively characterized solid-state hydrated form, Ba(BF4)2·3H2O. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the known structural parameters from experimental studies and providing a detailed, proposed theoretical protocol for future computational investigations.
Crystalline Structure of this compound Trihydrate
Experimental studies have successfully characterized the crystal structure of this compound trihydrate (Ba(BF4)2·3H2O), revealing a phase transition at lower temperatures. The crystallographic data for both the room-temperature and low-temperature modifications are summarized below, providing a crucial benchmark for computational modeling.
Recent research has elucidated the orthorhombic crystal structure of Ba(BF4)2·3H2O at room temperature.[1] Upon cooling, the compound undergoes a phase transition to a monoclinic structure.[1][2] The structure of the low-temperature modification features O-H···F and O-H···O hydrogen bonding between the water molecules and the tetrafluoroborate anions.[1][2]
| Parameter | Room-Temperature Modification (300 K) | Low-Temperature Modification (150 K) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | C222₁ | P2₁ |
| a (Å) | 7.1763 (6) | 7.0550 (4) |
| b (Å) | 18.052 (2) | 7.1706 (3) |
| c (Å) | 7.1631 (6) | 9.4182 (6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.295 (7) |
| γ (°) | 90 | 90 |
| Volume (ų) | 927.93 (15) | 449.68 (5) |
| Z | 4 | 2 |
Data sourced from Goreshnik et al. (2023).[2]
Proposed Theoretical Protocol for Solid-State Analysis
The following section outlines a detailed methodology for a comprehensive theoretical investigation of solid-state Ba(BF4)2·3H2O using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[3]
Computational Method: Density Functional Theory (DFT)
1. Software: A robust computational chemistry package suitable for periodic systems, such as Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or CRYSTAL.
2. Exchange-Correlation Functional: The selection of an appropriate exchange-correlation functional is critical for accuracy. Based on studies of similar ionic and coordination compounds, the following functionals are recommended for consideration and benchmarking:
- PBE (Perdew-Burke-Ernzerhof): A widely used generalized gradient approximation (GGA) functional that often provides a good balance of accuracy and computational cost for solid-state systems.
- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often leading to improved accuracy for molecular crystals and vibrational properties.
3. Basis Set/Plane-Wave Cutoff:
- For plane-wave-based codes (VASP, Quantum ESPRESSO), a plane-wave cutoff energy of at least 500 eV should be tested for convergence.
- For atom-centered basis set codes (CRYSTAL), a basis set of at least triple-zeta quality with polarization functions (e.g., def2-TZVP) is recommended for all atoms.
4. Pseudopotentials (for plane-wave codes): Projector-augmented wave (PAW) pseudopotentials should be used to describe the interaction between core and valence electrons.
5. k-point Sampling: The Brillouin zone should be sampled using a Monkhorst-Pack grid. A convergence study should be performed to determine the optimal k-point mesh density, starting with a grid of at least 4x4x4.
Simulation Workflow
Step 1: Geometry Optimization The first step is to fully relax the crystal lattice and atomic positions. This is achieved by minimizing the forces on the atoms and the stress on the unit cell. The experimental crystallographic data for Ba(BF4)2·3H2O will serve as the starting geometry. The convergence criteria for the optimization should be stringent, typically with forces on each atom less than 0.01 eV/Å.
Step 2: Electronic Structure Analysis Once the geometry is optimized, a static self-consistent field (SCF) calculation is performed to obtain the electronic ground state. From this, several properties can be analyzed:
- Density of States (DOS): To understand the contributions of different atomic orbitals to the electronic bands.
- Band Structure: To determine the electronic band gap and the nature of the valence and conduction bands.
- Charge Analysis: Methods such as Bader charge analysis can be used to investigate the charge distribution and the ionic character of the Ba-F and B-F bonds.
Step 3: Vibrational Analysis The vibrational properties of the crystal can be calculated to complement experimental spectroscopic data (e.g., from IR and Raman spectroscopy). This is typically done using one of two methods:
- Finite Differences: The Hessian matrix is calculated by numerically differentiating the forces with respect to atomic displacements.
- Density Functional Perturbation Theory (DFPT): A more computationally intensive but often more accurate method for calculating phonon frequencies.
The calculated vibrational frequencies and modes can then be compared with experimental spectra to validate the theoretical model and to aid in the assignment of spectral features.
Visualization of the Proposed Computational Workflow
The logical flow of the proposed theoretical investigation is depicted in the following diagram:
Caption: A flowchart illustrating the proposed computational workflow for the theoretical study of solid-state Ba(BF₄)₂·3H₂O.
Conclusion
While theoretical data on the isolated this compound molecule is currently unavailable, a robust computational investigation of its more common hydrated crystalline form is highly feasible and would provide significant insights into its structural, electronic, and vibrational properties. The experimental crystallographic data provides a solid foundation for such a study, and the proposed DFT-based protocol offers a clear and detailed roadmap for researchers. The results of such a theoretical investigation would be invaluable for understanding the fundamental properties of this compound and could guide future experimental work and applications.
References
An In-depth Technical Guide to the Spectroscopic Data of Barium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for barium tetrafluoroborate (B81430), Ba(BF₄)₂, an inorganic salt with applications in various chemical syntheses. The following sections detail its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering insights into its molecular structure and vibrational modes.
Molecular Structure
Barium tetrafluoroborate is an ionic compound consisting of a barium cation (Ba²⁺) and two tetrafluoroborate anions ([BF₄]⁻). The tetrafluoroborate anion possesses a tetrahedral geometry, with the boron atom at the center and four fluorine atoms at the vertices. This symmetric structure is key to interpreting its spectroscopic signatures.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For the [BF₄]⁻ anion, a broad and strong band is typically observed in the IR spectrum around 1050 cm⁻¹, which is characteristic of the B-F stretching vibrations.[1]
While specific IR and Raman data for solid Ba(BF₄)₂ are not extensively detailed in readily available literature, the spectra are expected to be dominated by the vibrational modes of the [BF₄]⁻ anion. The primary vibrational modes for a tetrahedral ion like [BF₄]⁻ are:
-
Symmetric Stretch (ν₁): Raman active.
-
Bending (ν₂): Raman active.
-
Asymmetric Stretch (ν₃): Both IR and Raman active.
-
Bending (ν₄): Both IR and Raman active.
The presence of the barium cation in the crystal lattice can cause subtle shifts in the peak positions and may lead to splitting of degenerate modes compared to the free [BF₄]⁻ ion.
Table 1: Summary of Vibrational Spectroscopy Data for the Tetrafluoroborate Anion
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| Infrared (IR) | ~1050 (broad, strong) | B-F Asymmetric Stretch (ν₃) | [1] |
| Raman | ~2310 | N≡N Stretch (in diazonium salt) | [2] |
Note: Data for specific vibrational modes of Ba(BF₄)₂ is limited; values are based on the characteristic behavior of the [BF₄]⁻ anion in various salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, the most relevant nuclei are ¹¹B and ¹⁹F.
3.1. ¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum of the [BF₄]⁻ anion is characterized by a quintet, resulting from the coupling between the ¹¹B nucleus and the four equivalent ¹⁹F nuclei. However, this splitting is not always resolved.[3] In many cases, a single, relatively sharp peak is observed. The chemical shift is typically found in the range of -1 to -3 ppm relative to a BF₃·OEt₂ standard.[4][5]
3.2. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides complementary information. The spectrum of the [BF₄]⁻ anion typically shows two signals due to the presence of two boron isotopes: ¹⁰B (natural abundance ~20%) and ¹¹B (natural abundance ~80%).[5] This results in a characteristic pattern that confirms the presence of the tetrafluoroborate anion. The chemical shift can vary depending on the solvent and counter-ion but is often observed in the range of -140 to -150 ppm.[1][6]
Table 2: Summary of NMR Spectroscopy Data for the Tetrafluoroborate Anion
| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Features | Reference |
| ¹¹B | -1 to -3 | Quintet (often unresolved) | Indicates symmetric tetrahedral environment. | [3][4][5] |
| ¹⁹F | -140 to -150 | Complex | Shows signals from coupling to both ¹⁰B and ¹¹B isotopes. | [1][5][6] |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data on this compound are not extensively published. However, standard methodologies for solid-state and solution-phase analysis of similar inorganic salts can be applied.
4.1. Infrared (IR) Spectroscopy Protocol
A common method for obtaining the IR spectrum of a solid sample like Ba(BF₄)₂ is the potassium bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of Ba(BF₄)₂ (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for subtraction.
4.2. NMR Spectroscopy Protocol
For NMR analysis, Ba(BF₄)₂ can be dissolved in a suitable deuterated solvent, such as D₂O or acetonitrile-d₃ (CD₃CN).
-
Sample Preparation: A sufficient amount of Ba(BF₄)₂ is dissolved in the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: The ¹¹B and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For ¹¹B NMR, a boron trifluoride etherate (BF₃·OEt₂) external standard is typically used for chemical shift referencing. For ¹⁹F NMR, a fluorinated compound like trifluoroacetic acid (TFA) can be used as an internal or external standard.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
References
Methodological & Application
Application Notes and Protocols: Barium Tetrafluoroborate as a Fluoride Source in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium tetrafluoroborate (B81430) (Ba(BF₄)₂) is an inorganic salt that serves as a source of the tetrafluoroborate anion (BF₄⁻). In organic synthesis, the tetrafluoroborate anion is a well-established nucleophilic fluoride (B91410) source, most notably in the Balz-Schiemann reaction for the synthesis of aryl fluorides from aryldiazonium salts. While the literature extensively covers the general use of tetrafluoroborate salts in this context, specific applications and detailed protocols for barium tetrafluoroborate are not widely documented. These notes provide a comprehensive overview of the role of tetrafluoroborates as fluoride donors, with a focus on the underlying principles of the Balz-Schiemann reaction, where this compound could theoretically be employed.
Principle of Fluorination using Tetrafluoroborates
The primary application of tetrafluoroborate salts as fluoride sources in organic synthesis is the conversion of primary aromatic amines to aryl fluorides. This transformation is famously achieved through the Balz-Schiemann reaction. The tetrafluoroborate anion acts as the fluoride donor in the key C-F bond-forming step.
The general mechanism involves two main stages:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form an aryldiazonium salt.
-
Formation and Decomposition of Aryldiazonium Tetrafluoroborate: The aryldiazonium salt is then reacted with a tetrafluoroborate source, such as fluoroboric acid (HBF₄) or a tetrafluoroborate salt, to precipitate the corresponding aryldiazonium tetrafluoroborate. This salt is subsequently decomposed, typically by heating, to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[1][2][3][4]
Although various tetrafluoroborate salts can be used, the choice of cation can influence the solubility and handling properties of the intermediate diazonium salt.
Applications in Organic Synthesis
The main application of tetrafluoroborate salts as fluoride donors is in the synthesis of fluoroaromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries.[5]
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[2][3] It provides a reliable method for introducing a fluorine atom onto an aromatic ring, a transformation that is often challenging to achieve by direct fluorination.[3] The reaction proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[1][2][4]
While specific examples detailing the use of this compound are scarce in the scientific literature, the general principles of the Balz-Schiemann reaction are well-established and are presented here. The role of the tetrafluoroborate anion is crucial, acting as the source of the fluoride nucleophile that attacks the aryl cation intermediate formed upon loss of nitrogen gas.[6][7]
Data Presentation
The following table summarizes representative examples of the Balz-Schiemann reaction using various aryldiazonium tetrafluoroborates. It is important to note that these examples do not specify the use of this compound directly but illustrate the general scope and efficiency of the reaction.
| Entry | Starting Amine | Product | Yield (%) | Reference |
| 1 | Aniline | Fluorobenzene | 50-60 | General Textbook Knowledge |
| 2 | p-Toluidine | 4-Fluorotoluene | 55-65 | General Textbook Knowledge |
| 3 | o-Nitroaniline | 2-Fluoronitrobenzene | 60-70 | General Textbook Knowledge |
| 4 | p-Anisidine | 4-Fluoroanisole | 50-60 | General Textbook Knowledge |
| 5 | 4-Aminobenzoic acid | 4-Fluorobenzoic acid | 65-75 | General Textbook Knowledge |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of an Aryl Fluoride via the Balz-Schiemann Reaction
Materials:
-
Aromatic amine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF₄, 48-50% in water) or a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄). (Note: this compound could potentially be used as an alternative source of BF₄⁻ ions, though this is not a documented standard procedure).
-
Inert solvent (e.g., sand, high-boiling point mineral oil)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve the aromatic amine in an appropriate amount of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the aryldiazonium chloride.
Step 2: Formation of Aryldiazonium Tetrafluoroborate
-
To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid or a saturated solution of sodium tetrafluoroborate.
-
A precipitate of the aryldiazonium tetrafluoroborate should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated aryldiazonium tetrafluoroborate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol (B129727) and then diethyl ether.
-
Dry the solid thoroughly in a vacuum desiccator. Caution: Aryldiazonium salts can be explosive when dry and should be handled with extreme care.
Step 3: Thermal Decomposition
-
In a flask, mix the dry aryldiazonium tetrafluoroborate with an inert solid like sand or suspend it in a high-boiling point solvent.
-
Heat the mixture gently. The decomposition is usually indicated by the evolution of nitrogen gas.
-
The aryl fluoride can be isolated by steam distillation or solvent extraction from the reaction mixture.
-
Purify the crude product by distillation or recrystallization.
Visualizations
Logical Workflow for the Balz-Schiemann Reaction
Caption: Workflow of the Balz-Schiemann reaction.
Signaling Pathway of C-F Bond Formation
Caption: Mechanism of C-F bond formation from aryldiazonium tetrafluoroborate.
Conclusion
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the preparation of barium tetrafluoroborate from barium carbonate
Protocol for the Preparation of Barium Tetrafluoroborate (B81430) from Barium Carbonate
This document provides a detailed protocol for the laboratory-scale synthesis of barium tetrafluoroborate, Ba(BF₄)₂, through the reaction of barium carbonate (BaCO₃) with tetrafluoroboric acid (HBF₄). This method is a straightforward acid-base reaction that yields the desired salt, with carbon dioxide and water as the only byproducts.
Principle and Chemical Reaction
The synthesis is based on the reaction between a solid carbonate and a strong acid. Barium carbonate, which is poorly soluble in water, reacts with aqueous tetrafluoroboric acid to form the soluble this compound salt.[1] The evolution of carbon dioxide gas drives the reaction to completion. The resulting salt can then be isolated by crystallization.
The balanced chemical equation for this reaction is:
BaCO₃(s) + 2HBF₄(aq) → Ba(BF₄)₂(aq) + H₂O(l) + CO₂(g)
Materials and Equipment
Materials:
-
Barium Carbonate (BaCO₃), analytical grade
-
Tetrafluoroboric Acid (HBF₄), 48-50% aqueous solution
-
Deionized Water
-
Ethanol (B145695) (for washing crystals)
-
Filter Paper
Equipment:
-
Magnetic stirrer with hotplate
-
Stir bar
-
Glass beakers (appropriate sizes)
-
Graduated cylinders
-
Erlenmeyer flask
-
Buchner funnel and vacuum flask
-
Drying oven or desiccator
-
Spatula and weighing balance
-
pH indicator paper
Experimental Protocol
3.1 Safety Precautions
-
Barium Compounds: Barium carbonate and the resulting this compound are toxic if ingested.[2][3] Handle with care, wear gloves, and avoid creating dust.
-
Tetrafluoroboric Acid: Tetrafluoroboric acid is corrosive and can cause severe skin and eye burns.[4] Always handle this acid in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Gas Evolution: The reaction produces carbon dioxide (CO₂). Ensure the reaction is performed in a well-ventilated area or a fume hood to prevent pressure buildup.
3.2 Stoichiometric Calculations
The following table outlines the reactant properties and provides an example calculation for a theoretical yield of 10 grams of anhydrous this compound.
| Compound | Molecular Weight ( g/mol ) | Moles (for 10g product) | Required Mass/Volume |
| Barium Carbonate (BaCO₃) | 197.34 | 0.0321 | 6.34 g |
| Tetrafluoroboric Acid (HBF₄) | 87.81 | 0.0642 | 5.64 g (pure) / ~9.7 mL of 48% solution (Density ≈ 1.32 g/mL) |
| This compound (Ba(BF₄)₂) | 310.94[5] | 0.0321 | 10.0 g (Theoretical Yield) |
3.3 Reaction Procedure
-
Preparation: Place a 250 mL beaker containing a magnetic stir bar on a magnetic stirrer.
-
Reactant Addition: Carefully weigh 6.34 g of barium carbonate and add it to the beaker. Add approximately 40-50 mL of deionized water to create a slurry.
-
Acid Addition: While stirring the slurry, slowly add the calculated amount of 48% tetrafluoroboric acid (~9.7 mL) dropwise using a pipette or burette. The slow addition is crucial to control the rate of CO₂ evolution and prevent excessive foaming.[6]
-
Reaction: Continue stirring the mixture at room temperature. The reaction is complete when the evolution of gas ceases and the solid barium carbonate has completely dissolved. This may take 1-2 hours.
-
Completion Check: Check the pH of the solution with indicator paper. It should be neutral or slightly acidic. If the solution is still basic, it indicates unreacted barium carbonate, and a small additional amount of acid may be required.
3.4 Isolation and Purification
-
Filtration: If any solid impurities or unreacted barium carbonate remain, filter the solution through a medium-pore filter paper into a clean beaker.
-
Crystallization: Gently heat the resulting solution on a hotplate to a temperature of 60-70°C to concentrate it. Reduce the volume by about one-third. Avoid boiling to prevent decomposition.
-
Cooling: Cover the beaker and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation. A similar approach of slow evaporation is used for related salts.[7]
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to help remove residual water.
-
Drying: Dry the purified crystals in an oven at a low temperature (e.g., 80-100°C) to obtain the anhydrous salt, or dry in a desiccator under vacuum at room temperature to potentially isolate a hydrated form.[7]
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Barium Carbonate (BaCO₃) Mass | 6.34 g | Based on 10 g theoretical yield |
| Tetrafluoroboric Acid (HBF₄) Volume (48% soln.) | ~9.7 mL | Density ≈ 1.32 g/mL |
| Product | ||
| This compound (Ba(BF₄)₂) Formula | B₂BaF₈ | [7] |
| This compound Molar Mass | 310.94 g/mol | [5] |
| Theoretical Yield | 10.0 g | Assuming 100% conversion |
| Reaction Conditions | ||
| Temperature | Room Temperature | For the reaction |
| Crystallization Temperature | 60-70°C (concentration), then cooling | |
| Drying Temperature | 80-100°C | For anhydrous product |
Experimental Workflow Visualization
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for this compound Synthesis.
References
- 1. Barium carbonate - Wikipedia [en.wikipedia.org]
- 2. This compound | 13862-62-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Barium Carbonate [digitalfire.com]
- 7. This compound Research Chemical [benchchem.com]
Application Notes and Protocols: Barium Compounds as Catalysts in Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of barium tetrafluoroborate (B81430) (Ba(BF₄)₂) as a primary catalyst in polymerization reactions are not well-documented in publicly available scientific literature. These application notes focus on a documented example of a barium-containing catalyst, a barium σ-borane complex, in the ring-opening polymerization of ε-caprolactam, and provide a general overview of the potential catalytic role of other barium compounds.
Barium σ-Borane Complex in the Ring-Opening Polymerization of ε-Caprolactam (Nylon-6 Synthesis)
A mild and efficient method for the synthesis of Nylon-6 involves the ring-opening polymerization of ε-caprolactam catalyzed by a barium σ-borane complex.[1][2][3][4] This approach offers a route to Nylon-6 with a precise and predictable molecular weight under mild reaction conditions.[1][2]
Catalytic Mechanism
The proposed mechanism suggests that the σ-coordinated boron hydride in the complex acts as a mild hydride donor.[1][2] This initiates the reaction by generating a lactamate anion from ε-caprolactam. The resulting dehydrogenated boron-metal complex then facilitates the subsequent ring-opening polymerization as the lactamate anion attacks other monomer molecules.[1][2]
Experimental Protocol (Hypothetical)
The following is a generalized protocol based on typical anionic ring-opening polymerization procedures for ε-caprolactam. The precise conditions for the barium σ-borane complex would be detailed in the primary literature.[2]
Materials:
-
ε-Caprolactam (monomer)
-
Barium σ-borane complex (catalyst)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Schlenk flask and other appropriate glassware
-
Nitrogen or Argon inert gas supply
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Monomer and Solvent Addition: In a Schlenk flask under an inert atmosphere, dissolve a known quantity of ε-caprolactam in anhydrous toluene.
-
Catalyst Addition: Add a specific molar percentage of the barium σ-borane complex to the monomer solution. The catalyst-to-monomer ratio is a critical parameter influencing the molecular weight of the resulting polymer.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., room temperature to moderately elevated temperatures) for a specified duration. The reaction progress can be monitored by techniques such as GPC (Gel Permeation Chromatography) to analyze the molecular weight and PDI (Polydispersity Index) of the polymer at different time points.
-
Termination and Precipitation: Quench the polymerization by adding a proton source (e.g., methanol (B129727) or water). Precipitate the resulting Nylon-6 polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or water).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
Quantitative Data Summary (Illustrative)
The following table summarizes the type of quantitative data expected from such an experiment. Specific values would need to be extracted from the cited literature.
| Parameter | Value | Reference |
| Monomer | ε-Caprolactam | [2] |
| Catalyst | Barium σ-borane complex | [2] |
| Catalyst Loading (mol%) | [Data from source] | |
| Solvent | [Data from source] | |
| Temperature (°C) | [Data from source] | |
| Reaction Time (h) | [Data from source] | |
| Monomer Conversion (%) | [Data from source] | |
| Number Average Molecular Weight (Mₙ, g/mol ) | Predictable | [1] |
| Polydispersity Index (PDI) | [Data from source] |
General Application of Barium Compounds in Polymerization
While specific data on barium tetrafluoroborate is scarce, other barium compounds have shown catalytic activity in different polymerization reactions. Alkaline earth metals, including barium, are recognized as potential catalysts, particularly in ring-opening polymerizations.[5][6][7][8]
Barium Oxide in Glycerol (B35011) Polymerization
In the polymerization of glycerol, barium oxide (BaO) has demonstrated high catalytic activity.[9] The conversion of glycerol was found to be in the order of BaO ≈ SrO > CaO >> MgO, which correlates with the basicity of these metal oxides.[9] This suggests that the basicity of the barium compound plays a crucial role in its catalytic performance in this specific reaction.
Experimental Workflow for Catalyst Screening
The following diagram illustrates a general workflow for screening different catalysts, such as various barium compounds, for a polymerization reaction.
Summary of Barium Catalysis in Different Polymerizations
| Polymerization Type | Barium Compound | Role of Barium | Key Findings | Reference |
| Ring-Opening Polymerization | Barium σ-borane complex | Catalyst | Mild conditions, predictable molecular weight Nylon-6. | [1][2] |
| Glycerol Polymerization | Barium Oxide (BaO) | Catalyst | High conversion, activity correlates with basicity. | [9] |
| Ring-Opening Polymerization | Barium complexes | Catalyst | Can yield atactic polylactides. | [2] |
While this compound itself is not a commonly cited catalyst for polymerization, other barium-containing compounds, notably a barium σ-borane complex, have demonstrated catalytic activity in specific polymerization reactions like the ring-opening polymerization of ε-caprolactam. The catalytic activity of barium compounds in other polymerizations, such as that of glycerol, appears to be linked to their basicity. Further research is needed to fully explore the potential of various barium compounds, including this compound, as catalysts or co-catalysts in a wider range of polymerization reactions.
References
- 1. Making sure you're not a bot! [ask.orkg.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of ϵ-Caprolactam to Nylon-6 Catalyzed by Barium σ-Borane Complex under Mild Condition (2019) | Jayeeta Bhattacharjee | 18 Citations [scispace.com]
- 5. Alkali and Alkaline Earth Metal Complexes as Versatile Catalysts for Ring-Opening Polymerization of Cyclic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Main group metal polymerisation catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00048B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application of Barium Tetrafluoroborate in the Synthesis of Ionic Liquids: A Theoretical and Practical Guide
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as designer solvents and catalysts in various chemical and pharmaceutical applications due to their unique properties, including low volatility, high thermal stability, and tunable solubility.[1][2] The synthesis of ILs often involves a metathesis or anion exchange reaction, where a halide anion of a precursor salt is replaced with a desired anion.[2] While various salts are employed for this purpose, this document explores the potential application of barium tetrafluoroborate (B81430) (Ba(BF₄)₂) in the synthesis of tetrafluoroborate-based ionic liquids, alongside established protocols using more common reagents.
While the use of sodium tetrafluoroborate (NaBF₄) and silver tetrafluoroborate (AgBF₄) is well-documented for the synthesis of tetrafluoroborate ionic liquids, the application of barium tetrafluoroborate is not widely reported in the scientific literature.[3] This guide, therefore, provides a theoretical framework for its use, based on established chemical principles, and presents detailed protocols for the conventional synthesis methods for comparative purposes. The primary route for synthesizing imidazolium-based tetrafluoroborate ionic liquids is a two-step process: the quaternization of an N-substituted imidazole (B134444) followed by an anion exchange reaction.
Hypothetical Application of this compound
The use of this compound in the anion exchange step could theoretically offer an advantage related to the solubility of the resulting barium halide byproduct. For instance, the reaction of a bromide precursor with this compound would produce barium bromide (BaBr₂). The relative insolubility of barium salts in certain organic solvents could potentially drive the reaction to completion.
Proposed Reaction Scheme:
2 [Cation]Br + Ba(BF₄)₂ → 2 [Cation][BF₄] + BaBr₂ (precipitate)
This approach, however, requires careful consideration of the solubility of both the reactants and products in the chosen solvent to ensure efficient reaction and purification.
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF₄) - Hypothetical Protocol using this compound
Step 1: Quaternization - Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (B24206) (1.0 mol) and 1-bromobutane (B133212) (1.1 mol).
-
Heat the mixture at 70°C with vigorous stirring for 24-48 hours.
-
After the reaction is complete, a viscous, yellowish liquid, 1-butyl-3-methylimidazolium bromide, will be formed.
-
Wash the resulting product with ethyl acetate (B1210297) three times to remove any unreacted starting materials.
-
Dry the product under vacuum to remove the residual solvent.
Step 2: Anion Exchange using this compound
-
Dissolve the synthesized [BMIM]Br (1.0 mol) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).
-
In a separate flask, dissolve this compound (0.5 mol) in the same solvent.
-
Slowly add the this compound solution to the [BMIM]Br solution with constant stirring.
-
A precipitate of barium bromide (BaBr₂) is expected to form.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the mixture to remove the precipitated barium bromide.
-
Wash the filtrate with small portions of deionized water to remove any remaining inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the resulting ionic liquid, [BMIM]BF₄, under high vacuum at 80°C for several hours to remove any residual water and solvent.
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF₄) - Established Protocol using Sodium Tetrafluoroborate[3][5]
Step 1: Quaternization - Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)
-
Follow Step 1 as described in Protocol 1.
Step 2: Anion Exchange using Sodium Tetrafluoroborate [4]
-
Dissolve the synthesized [BMIM]Br (1.0 mol) in acetone.
-
Add an equimolar amount of sodium tetrafluoroborate (NaBF₄) (1.0 mol) to the solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
A white precipitate of sodium bromide (NaBr) will form.
-
Filter off the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Wash the resulting ionic liquid with cold deionized water to remove any unreacted NaBF₄ and NaBr.
-
Extract the ionic liquid using dichloromethane (B109758).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the dichloromethane under reduced pressure to yield the pure ionic liquid, [BMIM]BF₄.
-
Dry the final product under high vacuum.
Data Presentation
| Parameter | Hypothetical Method (this compound) | Established Method (Sodium Tetrafluoroborate) | Established Method (Silver Tetrafluoroborate) |
| Anion Exchange Salt | Ba(BF₄)₂ | NaBF₄ | AgBF₄ |
| Byproduct | BaBr₂ / BaCl₂ | NaBr / NaCl | AgBr / AgCl |
| Typical Yield | Theoretical | >90% | >95% |
| Purity | Theoretical | High (>98%) | Very High (>99%) |
| Reaction Time | Estimated 12-24 h | 24-48 h | 2-4 h |
| Driving Force | Precipitation of Barium Halide | Precipitation of Sodium Halide | Precipitation of Silver Halide |
| Cost of Reagent | Moderate | Low | High |
| Notes | Potential for barium contamination. | Cost-effective, but may require more rigorous purification. | Faster reaction, cleaner product, but higher cost. |
Visualizations
Caption: Synthesis pathway for [BMIM]BF₄ using this compound.
Caption: Experimental workflow for the synthesis of [BMIM]BF₄.
Discussion
The choice of the tetrafluoroborate salt for the anion exchange reaction is a critical factor that influences the reaction efficiency, purity of the final ionic liquid, and overall cost of the synthesis.
-
Sodium Tetrafluoroborate: This is the most common and cost-effective option. However, the solubility of the sodium halide byproduct in some organic solvents may necessitate more extensive purification steps to achieve high-purity ionic liquids.
-
Silver Tetrafluoroborate: The use of silver salts leads to the precipitation of highly insoluble silver halides, resulting in a cleaner reaction and a higher purity product with a shorter reaction time. The main drawback is the significantly higher cost of silver salts.
-
This compound (Hypothetical): The use of this compound presents an interesting theoretical alternative. The stoichiometry of the reaction requires only half the molar equivalent of the barium salt compared to the monovalent sodium or silver salts. The precipitation of barium halides could effectively drive the reaction forward. However, potential challenges include the solubility of this compound in common organic solvents and the risk of barium ion contamination in the final product, which could be detrimental in biological and pharmaceutical applications. Further experimental investigation is required to validate the feasibility and efficiency of this method.
Conclusion
While the use of this compound for the synthesis of tetrafluoroborate-based ionic liquids is not established in the literature, a hypothetical protocol can be proposed based on the principles of anion exchange reactions. The potential advantages of using a divalent cation salt warrant further investigation. For practical applications, the use of sodium tetrafluoroborate remains the most economically viable method, while silver tetrafluoroborate provides a route to higher purity products. Researchers should carefully consider the desired purity, cost, and potential for metal ion contamination when selecting the appropriate synthetic route for their specific application.
References
Barium Tetrafluoroborate as a Flux in Metallurgy and Welding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of barium tetrafluoroborate (B81430) (Ba(BF₄)₂) as a fluxing agent in metallurgical and welding processes. While its application is more specialized compared to conventional fluxes, its unique properties offer advantages in specific scenarios, particularly in the processing of light metals and their alloys.
Application Notes
Barium tetrafluoroborate serves as a high-temperature flux, primarily employed to dissolve and remove tenacious metal oxides, thereby promoting the wetting and flow of molten metals during joining and refining operations. Its efficacy stems from its thermal decomposition and the subsequent reactions of its constituent components with metal oxides.
Mechanism of Action:
Upon heating to elevated temperatures, this compound decomposes to release boron trifluoride (BF₃) gas and barium fluoride (B91410) (BaF₂). This two-fold action is central to its fluxing capability.
-
Primary Fluxing by Boron Trifluoride (BF₃): The gaseous BF₃ is highly reactive and serves as the primary agent for disrupting metal oxide layers. For instance, in the case of aluminum metallurgy, BF₃ readily reacts with the passivating aluminum oxide (Al₂O₃) layer to form aluminum fluoride (AlF₃) and boron trioxide (B₂O₃). This reaction effectively breaks down the oxide, exposing the clean metal surface.
-
Secondary Fluxing and Slag Formation by Barium Fluoride (BaF₂): The solid decomposition product, barium fluoride, is a well-known fluxing agent in its own right. It can dissolve residual metal oxides and the newly formed boron trioxide, creating a fluid slag. This slag protects the molten metal from re-oxidation by the atmosphere and can be easily removed. The presence of barium can also contribute to the density of the slag, aiding in its separation from the molten metal.
This dual mechanism makes this compound particularly effective for metals with very stable and refractory oxides, such as aluminum and magnesium.
Advantages:
-
Active at High Temperatures: Suitable for processes requiring elevated temperatures.
-
Gaseous Fluxing Agent: The release of BF₃ gas allows for penetration into intricate joint geometries and thorough cleaning of surfaces.
-
Dual-Action Fluxing: Combines the aggressive oxide removal of BF₃ with the slag-forming properties of BaF₂.
-
Potential for Grain Refinement: The presence of boron can contribute to grain refinement in some aluminum alloys, enhancing mechanical properties.
Limitations:
-
Toxicity: The thermal decomposition of this compound releases toxic fluorine-containing fumes.[1] Adequate ventilation and personal protective equipment are mandatory.
-
Hygroscopic Nature: Although less so than some other fluxes, it can absorb moisture, which can introduce hydrogen into the weld pool, leading to porosity.
-
Corrosion Potential: Residual flux and slag can be corrosive and must be thoroughly removed after the operation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | B₂BaF₈ | [2] |
| Molecular Weight | 310.94 g/mol | [2] |
| Appearance | White crystalline solid | |
| CAS Number | 13862-62-9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
Table 2: Example of a Barium-Containing Welding Flux Composition (for comparison)
| Component | Weight Percent (%) |
| Barium Fluoride (BaF₂) | 35-55 |
| Lithium Fluoride (LiF) | 2-12 |
| Lithium Oxide (Li₂O) | up to 15 |
| Iron Oxide (Fe₂O₃) | 5-20 |
| Other deoxidizers/denitriders | up to 25 |
Experimental Protocols
The following protocols are generalized methodologies for the application of this compound as a flux in laboratory-scale metallurgical and welding experiments. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Application as a Metallurgical Flux for Aluminum Refining
Objective: To remove oxide inclusions from a molten aluminum alloy.
Materials:
-
This compound powder (dried at 150°C for 2 hours prior to use)
-
Aluminum alloy (e.g., A356)
-
Graphite (B72142) crucible
-
Inert gas (Argon) supply
-
Induction or resistance furnace
-
Skimming tool
-
Metallographic analysis equipment
Procedure:
-
Place a known quantity of the aluminum alloy into the graphite crucible.
-
Heat the crucible in the furnace under an inert argon atmosphere to the desired molten temperature (e.g., 750°C).
-
Once the alloy is fully molten, add a pre-weighed amount of dried this compound powder to the surface of the melt. A typical starting concentration is 0.5-2.0% by weight of the aluminum alloy.
-
Gently stir the molten metal with a preheated graphite rod for 2-5 minutes to ensure thorough mixing of the flux.
-
Observe the formation of a distinct slag layer on the surface of the melt.
-
Hold the melt at temperature for an additional 10-15 minutes to allow for the separation of the slag.
-
Carefully skim the slag from the surface of the molten aluminum using a preheated skimming tool.
-
Cast the refined molten aluminum into a suitable mold.
-
Allow the casting to cool and solidify.
-
Prepare samples from the casting for metallographic analysis to assess the reduction in oxide inclusions compared to an untreated sample.
Protocol 2: Application as a Welding Flux for Gas Tungsten Arc Welding (GTAW) of Aluminum
Objective: To facilitate the joining of two aluminum plates using GTAW by removing the surface oxide layer.
Materials:
-
This compound powder
-
Volatile solvent (e.g., anhydrous acetone (B3395972) or ethanol)
-
Aluminum plates (e.g., 6061 alloy), cleaned and degreased
-
GTAW power source and torch
-
Tungsten electrode (e.g., 2% thoriated)
-
Shielding gas (Argon)
-
Filler metal (compatible with the base alloy)
Procedure:
-
Prepare a flux paste by mixing this compound powder with a minimal amount of the volatile solvent to form a smooth, paintable consistency.
-
Apply a thin, uniform layer of the flux paste to the joint area and any filler metal to be used.
-
Allow the solvent to fully evaporate before starting the welding process.
-
Set up the GTAW equipment with the appropriate parameters for the thickness of the aluminum plates.
-
Initiate the welding arc and proceed with the weld, ensuring adequate shielding gas coverage. The heat of the arc will activate the flux.
-
Observe the displacement of the oxide layer and the smooth flow of the molten weld pool.
-
Upon completion of the weld, allow the workpiece to cool.
-
Thoroughly clean the weld area to remove all residual flux and slag using a wire brush and a suitable cleaning solution (e.g., a warm solution of 10% sulfuric acid followed by a water rinse). Failure to remove the flux can lead to corrosion.
-
Visually and/or radiographically inspect the weld for defects such as porosity and inclusions.
Mandatory Visualizations
References
The Role of Barium Compounds in Glass and Ceramic Manufacturing: Applications and Protocols
While direct applications of barium tetrafluoroborate (B81430) in glass and ceramic manufacturing are not widely documented in scientific literature, barium is a critical component in these industries, primarily introduced as barium carbonate (BaCO₃). Barium carbonate acts as a source of barium oxide (BaO), which imparts desirable properties to the final products. This document provides detailed application notes and protocols for the use of barium carbonate in the manufacture of glass and ceramics, intended for researchers, scientists, and drug development professionals who may work with these materials in specialized applications, such as bioactive glasses or dental ceramics.
Application in Glass Manufacturing
In glass production, barium carbonate is a key ingredient in specialty glasses, particularly those requiring a high refractive index, increased density, and enhanced brilliance.[1][2] It serves as a flux, lowering the melting temperature of the glass batch, which can lead to energy savings.[1] During the melting process at high temperatures, barium carbonate decomposes to form barium oxide (BaO) and carbon dioxide. The BaO then integrates into the silicate (B1173343) glass network, modifying its structure and properties.[2]
Quantitative Effects of Barium Oxide on Glass Properties
The addition of barium oxide significantly influences the physical characteristics of glass. The following table summarizes the quantitative impact of increasing BaO content on key glass properties, based on experimental data for a SiO₂-B₂O₃-La₂O₃-BaO glass system.
| BaO Content (wt%) | Density (g/cm³) | Refractive Index | Thermal Expansion Coefficient (30-300°C) (10⁻⁷/°C) |
| 11.5 | 4.2317 | 1.8022 | 87.5 |
| 14.0 | 4.2932 | 1.8100 | 88.4 |
| 16.5 | 4.4167 | 1.8127 | 88.9 |
Data sourced from a study on SiO₂-B₂O₃-La₂O₃-BaO glass.[3]
Experimental Protocol: Preparation of Barium-Containing Optical Glass
This protocol outlines the laboratory-scale preparation of a barium-containing optical glass.
Materials and Equipment:
-
High-purity raw materials: Silica (SiO₂), Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃), Lanthanum Oxide (La₂O₃), Barium Carbonate (BaCO₃), Calcium Carbonate (CaCO₃), Antimony Trioxide (Sb₂O₃)
-
Platinum or high-alumina ceramic crucible
-
High-temperature furnace (capable of reaching at least 1500°C)
-
Mixing equipment (e.g., ball mill, mortar and pestle)
-
Annealing oven
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses with side shields, dust respirator.[4][5][6][7]
Procedure:
-
Batch Calculation and Weighing: Calculate the required weight of each raw material based on the desired final glass composition. Accurately weigh the materials. For example, for a glass with a final composition of 14.0 wt% BaO, you might start with a batch composition as described in the table above.[3]
-
Mixing: Thoroughly mix the weighed raw materials to ensure a homogenous batch. This can be done using a ball mill for larger quantities or a mortar and pestle for smaller batches.
-
Melting:
-
Place the mixed batch into a platinum or high-alumina crucible.
-
Introduce the crucible into the high-temperature furnace.
-
Heat the furnace to the melting temperature, typically around 1360°C for this type of glass.[3]
-
Allow the batch to melt completely. During this stage, the barium carbonate will decompose, releasing CO₂.[2]
-
-
Fining (Clarification):
-
Increase the furnace temperature to approximately 1420°C to reduce the viscosity of the molten glass.[3]
-
Hold at this temperature for a set period (e.g., 2 hours) to allow gas bubbles (like the CO₂ from the carbonate decomposition) to rise and be removed from the melt.[3] Antimony trioxide acts as a fining agent in this process.
-
-
Pouring and Casting: Carefully pour the molten glass into a preheated mold to form the desired shape.
-
Annealing:
-
Transfer the cast glass to an annealing oven set at a temperature just above the glass transition temperature (e.g., 650°C).[3]
-
Hold at this temperature for a period to relieve internal stresses (e.g., 4 hours).[3]
-
Slowly cool the glass to room temperature over several hours. The cooling rate is critical to prevent the reintroduction of thermal stresses.
-
Application in Ceramic Manufacturing
In the ceramics industry, barium carbonate is a versatile ingredient in glazes.[8] It acts as a flux, lowering the melting point of the glaze, which helps it to properly fuse to the ceramic body during firing.[7][9][10][11] Barium carbonate also functions as a matting and crystallizing agent, and in combination with certain coloring oxides, it can produce unique and vibrant colors, such as "barium blues".[8][12][13] Small additions of barium carbonate (0.2-0.8%) to clay bodies can also prevent scumming or efflorescence.[14]
Typical Composition of Barium-Containing Ceramic Glazes
The amount of barium carbonate in a glaze recipe can vary significantly depending on the desired finish and firing temperature.
| Component | Percentage Range | Purpose |
| Feldspar | 35 - 50% | Primary flux and source of alumina (B75360) and silica |
| Silica (Flint) | 20 - 30% | Glass-former, controls melting point and durability |
| Kaolin or Ball Clay | 5 - 10% | Provides alumina, aids in glaze suspension |
| Barium Carbonate | 3 - 8% | Flux, matting agent, color developer |
| Colorants/Opacifiers | As needed | To achieve desired color and opacity |
This represents a typical recipe for ceramic tiles.[7][11]
Experimental Protocol: Preparation of a Barium Carbonate Ceramic Glaze
This protocol provides a step-by-step guide for preparing and applying a ceramic glaze containing barium carbonate in a laboratory setting.
Materials and Equipment:
-
Glaze raw materials: Feldspar, Silica, Kaolin, Barium Carbonate, Bentonite (as a suspending agent), and coloring oxides as needed.
-
Distilled water
-
Digital scale
-
Mixing containers
-
Sieve (e.g., 60-80 mesh)
-
Mixing tool (e.g., immersion blender, whisk)
-
Brush or dipping tongs for application
-
Bisque-fired ceramic test tiles
-
Kiln
-
Personal Protective Equipment (PPE): safety glasses, dust mask or respirator, gloves.[4][5][6][7]
Procedure:
-
Glaze Recipe Calculation: Determine the desired glaze recipe. For a 100g test batch of a glaze containing 5% barium carbonate, you would weigh out 5g of barium carbonate along with the other dry ingredients to total 100g.
-
Weighing Dry Materials: Carefully weigh each dry ingredient using a digital scale. It is good practice to wear a dust mask during this step to avoid inhaling fine powders.
-
Adding Water:
-
Measure an initial amount of water, typically around 60-80% of the total dry weight of the glaze ingredients (e.g., 60-80 ml of water for a 100g dry batch).
-
It is best to add the dry materials to the water to prevent clumping.[15]
-
-
Mixing:
-
Thoroughly mix the glaze slurry using an immersion blender or whisk until it is smooth and free of lumps.
-
The ideal consistency is similar to that of heavy cream. Adjust the water content as needed, adding small amounts at a time.[15]
-
-
Sieving:
-
Pour the mixed glaze through a sieve to remove any remaining clumps and ensure a uniform consistency.[15] This step is crucial for achieving a smooth, defect-free fired surface.
-
-
Application:
-
Apply the glaze to bisque-fired test tiles. This can be done by brushing, dipping, or pouring. Aim for a consistent thickness.
-
-
Drying: Allow the glazed tiles to dry completely before firing.
-
Firing:
-
Place the dried, glazed tiles in a kiln.
-
Fire the kiln to the appropriate temperature for the specific glaze and clay body. The firing temperature will depend on the overall glaze composition.
-
Allow the kiln to cool completely before opening and removing the fired tiles.
-
Safety Precautions
Barium carbonate is toxic if ingested and can be a skin and eye irritant.[3][4][5][6][7] When handling barium carbonate powder, it is essential to use appropriate personal protective equipment, including a dust mask or respirator, safety glasses, and gloves.[4][5][6][7] Ensure adequate ventilation to minimize inhalation of dust.[5][7] Once fired in a glass or a stable glaze matrix, the barium is chemically bound and generally considered inert and safe.[7][11] However, improperly formulated or fired glazes may leach barium, so testing is crucial for food-contact surfaces.[12]
References
- 1. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 2. US4135905A - Process for glass melting - Google Patents [patents.google.com]
- 3. theceramicshop.com [theceramicshop.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tracesciences.com [tracesciences.com]
- 6. chemstock.ae [chemstock.ae]
- 7. carlroth.com [carlroth.com]
- 8. Barium Carbonate Used in Glazes As Crystallizing from China manufacturer - Amanda [amandaceramicmaterial.com]
- 9. sinostrontium.com [sinostrontium.com]
- 10. nbinno.com [nbinno.com]
- 11. barysun.com [barysun.com]
- 12. Barium Carbonate in Glazes [digitalfire.com]
- 13. scispace.com [scispace.com]
- 14. Barium Carbonate [digitalfire.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Barium Ion-Selective Electrodes
Topic: Barium Tetrafluoroborate (B81430) as a Component in Ion-Selective Electrodes
For: Researchers, scientists, and drug development professionals.
Introduction
Ion-Selective Electrodes (ISEs) are potentiometric sensors that provide a rapid and cost-effective method for determining the concentration of specific ions in a variety of samples. A barium-selective electrode is a valuable tool for applications in environmental monitoring, industrial process control, and biomedical research. While the core of a polymeric membrane barium ISE is a selective ionophore, the overall performance and accuracy of the electrode system are critically dependent on the composition of the internal filling solution and the calibration standards. This document details the application and protocols for a barium ISE, with a specific focus on the use of Barium Tetrafluoroborate (Ba(BF₄)₂) as the source of barium ions for the internal electrolyte and for the preparation of standard solutions.
Principle of Operation
A barium ion-selective electrode typically consists of a polymeric membrane, usually made of polyvinyl chloride (PVC), which incorporates a barium-selective ionophore, a plasticizer, and an ionic additive. This membrane is housed in an electrode body containing an internal reference electrode (e.g., Ag/AgCl) and an internal filling solution with a fixed concentration of barium ions. When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the activity of barium ions in the sample. This potential is measured against an external reference electrode, and the concentration of barium in the sample is determined by comparison to a calibration curve prepared with standard solutions.
Role of this compound
In the context of barium ion-selective electrodes, this compound (Ba(BF₄)₂) serves as a high-purity, water-soluble salt for the following critical components:
-
Internal Filling Solution: A fixed concentration of Ba²⁺ ions is required in the solution inside the electrode to establish a stable reference potential at the inner surface of the ion-selective membrane. This compound is an excellent choice for this purpose due to its stability and solubility.
-
Calibration Standards: Accurate calibration of the ISE is paramount for reliable measurements. A series of standard solutions of known barium concentrations are prepared by serial dilution of a stock solution. This compound can be used to prepare a stable and accurate primary stock solution.
Performance Characteristics of a Typical Barium ISE
The performance of a barium ISE can be characterized by several key parameters. The following table summarizes typical performance data for a PVC membrane-based barium ISE.
| Parameter | Typical Value |
| Linear Concentration Range | 1 x 10⁻⁶ M to 1 x 10⁻¹ M |
| Nernstian Slope | 25-30 mV/decade at 25°C |
| Limit of Detection | 5 x 10⁻⁷ M |
| Response Time | < 20 seconds |
| Optimal pH Range | 2.5 - 7.5[1] |
| Lifetime | Several weeks to months |
Selectivity of the Barium ISE
The selectivity of an ISE refers to its ability to measure the target ion in the presence of other interfering ions. The selectivity is quantified by the selectivity coefficient (KBa,X), where a smaller value indicates better selectivity for barium (Ba²⁺) over the interfering ion (X).
| Interfering Ion (X) | Selectivity Coefficient (KBa,X) |
| Pb²⁺ | ~2.4 |
| Ca²⁺ | ~0.025 |
| K⁺ | ~0.009 |
| Na⁺ | ~0.0004 |
Note: Selectivity coefficients can vary depending on the specific membrane composition and experimental conditions.
Experimental Protocols
I. Preparation of a Barium Ion-Selective Membrane
This protocol describes the preparation of a PVC-based membrane for a barium ISE.
Materials:
-
Ionophore (e.g., a suitable neutral carrier or crown ether)
-
Polyvinyl chloride (PVC), high molecular weight
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Ionic Additive (e.g., potassium tetrakis(p-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a clean, dry glass vial, dissolve PVC, the plasticizer, the ionophore, and the ionic additive in THF. A typical composition could be (by weight %): 33% PVC, 60% DOP, 5% ionophore, and 2% KTCPB.[2]
-
Gently swirl the vial until all components are completely dissolved and a homogeneous solution is obtained.
-
Pour the solution into a clean, flat glass ring (e.g., a Petri dish) placed on a level surface.
-
Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours.
-
Once the membrane is formed and dry, carefully peel it from the glass surface.
-
Cut a small disc (typically 5-10 mm in diameter) from the membrane to be mounted in the ISE body.
II. Preparation of Standard Solutions from this compound
Materials:
-
This compound (Ba(BF₄)₂)
-
Deionized water (18 MΩ·cm)
-
Volumetric flasks and pipettes
Procedure for 1000 ppm Ba²⁺ Stock Solution:
-
Accurately weigh out the required amount of this compound. The molecular weight of Ba(BF₄)₂ is 311.94 g/mol , and the atomic weight of Ba is 137.33 g/mol . To prepare 1 liter of a 1000 ppm (1 g/L) Ba²⁺ solution, you will need: (1 g Ba²⁺) * (311.94 g Ba(BF₄)₂ / 137.33 g Ba²⁺) = 2.27 g Ba(BF₄)₂
-
Dissolve 2.27 g of Ba(BF₄)₂ in deionized water in a 1-liter volumetric flask.
-
Fill the flask to the mark with deionized water, cap, and invert several times to ensure the solution is homogeneous.
Procedure for Serial Dilutions:
Prepare a series of calibration standards (e.g., 10⁻¹ M to 10⁻⁶ M Ba²⁺) by serially diluting the stock solution with deionized water using appropriate volumetric flasks and pipettes.
III. Assembly and Conditioning of the Barium ISE
Procedure:
-
Mount the prepared membrane disc into the electrode body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution, which is typically a 1.0 x 10⁻³ M Ba²⁺ solution prepared from this compound, also containing 0.1 M KCl (for a Ag/AgCl internal reference electrode).
-
Insert the internal reference electrode (Ag/AgCl) into the filling solution.
-
Condition the newly assembled electrode by soaking it in a 1.0 x 10⁻² M Ba²⁺ solution for at least 2 hours before use. For long-term storage, the electrode should be stored in a 1.0 x 10⁻³ M Ba²⁺ solution.
IV. Calibration and Measurement
Procedure:
-
Connect the barium ISE and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) to a pH/ion meter.
-
Rinse the electrodes with deionized water and blot dry.
-
Start with the lowest concentration standard and immerse the electrodes in the solution.
-
Record the potential reading (in mV) once it has stabilized.
-
Repeat this process for all the standards, moving from the lowest to the highest concentration.
-
Plot the potential (mV) versus the logarithm of the barium concentration to generate a calibration curve.
-
Rinse the electrodes with deionized water, blot dry, and immerse them in the sample solution.
-
Record the stable potential reading and use the calibration curve to determine the barium concentration in the sample.
Visualizing the Workflow
Caption: Experimental workflow for barium ISE preparation and analysis.
Logical Relationship of ISE Components
Caption: Components of a barium ion-selective electrode system.
References
Application Notes and Protocols for the Balz-Schiemann Reaction Utilizing Tetrafluoroborate Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Balz-Schiemann reaction for the synthesis of aryl fluorides from primary aromatic amines via the corresponding diazonium tetrafluoroborate (B81430) salts. This venerable reaction remains a cornerstone in medicinal chemistry and materials science for the introduction of fluorine atoms into aromatic systems.
Introduction
The Balz-Schiemann reaction, first reported by Günther Balz and Günther Schiemann in 1927, is a chemical transformation that converts a primary aromatic amine to an aryl fluoride (B91410).[1][2] The reaction proceeds in two main stages: the diazotization of the amine to form an aryldiazonium tetrafluoroborate salt, followed by the thermal or photochemical decomposition of this salt to yield the desired aryl fluoride.[1][3] This method is particularly valuable as direct fluorination of aromatic compounds is often highly exothermic and difficult to control.[4]
Recent advancements have introduced milder reaction conditions, including photochemical methods and the use of continuous flow reactors, which enhance the safety and scalability of the reaction by avoiding the isolation of potentially explosive diazonium salt intermediates.[2][5]
Data Presentation
Table 1: Influence of Solvent on the Thermal Decomposition of Benzenediazonium Tetrafluoroborate
| Solvent | Temperature (°C) | Time (h) | Yield of Fluorobenzene (%) | Reference |
| Hexane | 60 | 16 | 97 | [6] |
| m-Xylene | 60 | 16 | 96 | [6] |
| p-Xylene | 60 | 16 | 93 | [6] |
| Toluene | 60 | 16 | 91 | [6] |
| Chlorobenzene | 60 | 16 | 88 | [6] |
| (Trifluoromethyl)benzene | 60 | 16 | 68 | [6] |
| Dichloromethane | 40 | 16 | 56 | [6] |
| 1,2-Dichloroethane | 60 | 16 | 79 | [6] |
| No Solvent | 60 | 16 | 43 | [6] |
Table 2: Synthesis of Various Aryl Fluorides via the Balz-Schiemann Reaction
| Starting Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | Fluorobenzene | Thermal decomposition of the diazonium salt | 51–57 | [2] |
| p-Toluidine | 4-Fluorotoluene | Pyrolysis of the diazonium tetrafluoroborate | up to 95 | [2] |
| 4-Nitroaniline | 4-Fluoronitrobenzene | Optimized solvent conditions | 86–87 | [2] |
| 2,5-Dimethoxyaniline | 1-Fluoro-2,5-dimethoxybenzene | Not specified | Not specified | [1] |
| Aniline Derivative | Aryl Fluoride | Continuous flow: Diazotization at 10°C (10 min), Fluorination at 60°C (5.4 s) | ~70 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aryl Fluoride via Thermal Decomposition of an Aryldiazonium Tetrafluoroborate Salt
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic amine (1.0 eq)
-
Hydrochloric acid (HCl, concentrated, ~3 eq)
-
Sodium nitrite (B80452) (NaNO₂, 1.05 eq)
-
Fluoroboric acid (HBF₄, 48% aqueous solution, ~2 eq)
-
Distilled water
-
Methanol
-
Diethyl ether
-
Ice
Procedure:
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve the aromatic amine in distilled water and concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Precipitation of the Diazonium Tetrafluoroborate
-
To the cold diazonium salt solution, add cold fluoroboric acid dropwise with vigorous stirring.
-
The aryldiazonium tetrafluoroborate salt will precipitate out of the solution.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt sequentially with cold water, cold methanol, and finally with diethyl ether to facilitate drying.
-
Dry the salt under vacuum. Caution: Dry diazonium salts can be explosive. Handle with extreme care and use appropriate safety shields.
Step 3: Thermal Decomposition
-
Place the dry aryldiazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
Heat the salt gently. The decomposition temperature varies depending on the substrate, typically between 100-200 °C.[2] The decomposition can be carried out neat or in a high-boiling inert solvent (e.g., xylene, decane) to improve heat transfer and control.
-
The aryl fluoride will distill over as it is formed.
-
Collect the distillate.
Step 4: Work-up and Purification
-
Wash the collected distillate with a dilute sodium hydroxide (B78521) solution to remove any acidic byproducts, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the crude aryl fluoride by distillation.
Protocol 2: Photochemical Balz-Schiemann Reaction
This method offers a milder alternative to thermal decomposition.
Materials:
-
Aryldiazonium tetrafluoroborate salt (prepared as in Protocol 1, Step 1 & 2)
-
Low-polarity solvent (e.g., chlorobenzene, hexane)[2]
-
Visible light source (e.g., blue or purple LEDs, 385–455 nm)[2]
Procedure:
-
Suspend or dissolve the aryldiazonium tetrafluoroborate salt in a suitable low-polarity solvent in a reaction vessel transparent to visible light.
-
Irradiate the mixture with a visible light source at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, work up the reaction mixture as described in Protocol 1, Step 4.
Mandatory Visualization
Caption: Experimental workflow of the Balz-Schiemann reaction.
Caption: Key steps in the Balz-Schiemann reaction mechanism.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Barium Tetrafluoroborate in the Preparation of Other Metal Tetrafluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium tetrafluoroborate (B81430) (Ba(BF₄)₂) serves as a versatile and efficient precursor for the synthesis of various metal tetrafluoroborates. The utility of this reagent lies in a straightforward metathesis (double displacement) reaction, primarily in aqueous solutions. This method is particularly effective when the corresponding barium salt of the starting metal salt is insoluble, driving the reaction to completion. The tetrafluoroborate anion (BF₄⁻) is a weakly coordinating anion, making the resulting metal tetrafluoroborate salts useful in various applications, including catalysis, as electrolytes in non-aqueous batteries, and as reagents in organic synthesis.
The general principle involves the reaction of barium tetrafluoroborate with a soluble metal salt, typically a sulfate (B86663), leading to the precipitation of highly insoluble barium sulfate (BaSO₄). The desired metal tetrafluoroborate remains in the solution and can be isolated upon filtration and solvent removal.
General Reaction Scheme
The synthesis of metal tetrafluoroborates from this compound can be represented by the following general reaction:
M(X)n + n/2 Ba(BF₄)₂ → M(BF₄)n + n/2 BaX₂ ↓
Where:
-
M represents a metal cation.
-
X represents an anion that forms an insoluble salt with barium (e.g., SO₄²⁻, CO₃²⁻).
-
n is the valence of the metal cation.
The formation of the insoluble barium salt precipitate (e.g., BaSO₄) is the thermodynamic driving force for the reaction.
Experimental Protocols
General Protocol for the Preparation of a Metal Tetrafluoroborate from a Metal Sulfate
This protocol outlines a general procedure for the synthesis of a metal tetrafluoroborate (M(BF₄)n) from the corresponding metal sulfate (M₂(SO₄)n).
Materials:
-
This compound (Ba(BF₄)₂)
-
Appropriate metal sulfate (e.g., Ag₂SO₄, CuSO₄, ZnSO₄)
-
Deionized water
-
Filter paper (e.g., Whatman No. 42 or equivalent for fine precipitates)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator (optional)
Procedure:
-
Dissolution of Reactants:
-
Calculate the stoichiometric amounts of the metal sulfate and this compound required for the reaction.
-
In separate beakers, dissolve the metal sulfate and this compound in a minimum amount of deionized water. Gentle heating and stirring may be required to facilitate dissolution.
-
-
Reaction Mixture:
-
Slowly add the this compound solution to the stirred metal sulfate solution at room temperature.
-
A white precipitate of barium sulfate should form immediately.
-
-
Reaction Completion and Precipitation:
-
Continue stirring the reaction mixture for a period of 1 to 2 hours to ensure the reaction goes to completion.
-
To further decrease the solubility of barium sulfate and promote complete precipitation, the mixture can be cooled in an ice bath.
-
-
Separation of Precipitate:
-
Filter the mixture through a fine filter paper (e.g., Whatman No. 42) using a Büchner funnel to remove the barium sulfate precipitate.
-
Wash the precipitate with a small amount of cold deionized water to recover any entrained product. Combine the washings with the filtrate.
-
-
Isolation of the Product:
-
The filtrate contains the desired metal tetrafluoroborate in solution.
-
The water can be removed by evaporation under reduced pressure using a rotary evaporator or by gentle heating. Care should be taken to avoid decomposition of the product at high temperatures.
-
The resulting solid is the metal tetrafluoroborate, which can be further dried in a desiccator or under vacuum.
-
Example: Preparation of Silver Tetrafluoroborate (AgBF₄)
This protocol provides a specific example for the synthesis of silver tetrafluoroborate from silver sulfate and this compound.
Reaction: Ag₂SO₄ + Ba(BF₄)₂ → 2 AgBF₄ + BaSO₄ ↓
Procedure:
-
Dissolve silver sulfate (Ag₂SO₄) in hot deionized water.
-
In a separate container, dissolve a stoichiometric amount of this compound (Ba(BF₄)₂) in deionized water.
-
Slowly add the this compound solution to the hot, stirred silver sulfate solution.
-
A dense white precipitate of barium sulfate (BaSO₄) will form.
-
Allow the mixture to cool to room temperature while stirring, and then cool further in an ice bath to maximize precipitation.
-
Filter the mixture to remove the barium sulfate precipitate.
-
The filtrate, a solution of silver tetrafluoroborate, can be carefully concentrated by evaporation to yield the solid product.
Quantitative Data Summary
The following table summarizes the key reactants and expected products for the synthesis of various metal tetrafluoroborates using this compound. Yields are typically high due to the insolubility of the barium salt byproduct.
| Starting Metal Salt | Barium Salt Precursor | Metal Tetrafluoroborate Product | Barium Byproduct (Precipitate) | Typical Solvent | Expected Yield |
| Silver Sulfate (Ag₂SO₄) | This compound (Ba(BF₄)₂) | Silver Tetrafluoroborate (AgBF₄) | Barium Sulfate (BaSO₄) | Water | > 90% |
| Copper(II) Sulfate (CuSO₄) | This compound (Ba(BF₄)₂) | Copper(II) Tetrafluoroborate (Cu(BF₄)₂) | Barium Sulfate (BaSO₄) | Water | > 90% |
| Zinc Sulfate (ZnSO₄) | This compound (Ba(BF₄)₂) | Zinc Tetrafluoroborate (Zn(BF₄)₂) | Barium Sulfate (BaSO₄) | Water | > 90% |
| Nickel(II) Sulfate (NiSO₄) | This compound (Ba(BF₄)₂) | Nickel(II) Tetrafluoroborate (Ni(BF₄)₂) | Barium Sulfate (BaSO₄) | Water | > 90% |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the preparation of metal tetrafluoroborates using this compound.
Caption: General workflow for metal tetrafluoroborate synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Barium compounds are toxic if ingested. Handle this compound with care and avoid creating dust.
-
Tetrafluoroborates can release toxic fumes upon decomposition at high temperatures.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting & Optimization
Technical Support Center: Barium Tetrafluoroborate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of barium tetrafluoroborate (B81430) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of barium tetrafluoroborate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors throughout the experimental process. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing. Ensure reactants are stirred vigorously and the reaction is allowed to proceed for the recommended duration at the optimal temperature.
-
Loss During Workup: Significant amounts of the product can be lost during filtration, washing, and transfer steps. To minimize loss, ensure complete transfer of solids and use minimal amounts of cold washing solvent to avoid dissolving the product.
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Side Reactions: The presence of impurities in starting materials or suboptimal reaction conditions can lead to the formation of unwanted byproducts, consuming reactants and reducing the yield of the desired product.
-
Decomposition: this compound can be susceptible to decomposition under certain conditions. Avoid excessive heating during drying and ensure all equipment is clean and dry to prevent contamination that might catalyze decomposition.
Q2: The final product contains impurities. How can I improve its purity?
A2: Impurities can significantly affect the properties and applications of this compound. Here are common impurities and methods for their removal:
-
Unreacted Starting Materials: If the reaction did not go to completion, unreacted barium salts (e.g., barium carbonate, barium chloride) or tetrafluoroborate sources may be present. Recrystallization is an effective method to separate the more soluble impurities from the less soluble this compound.
-
Boric Acid and Hydrolysates: Tetrafluoroborate salts can hydrolyze in the presence of water, forming boric acid and other hydrolysis products. A patented method suggests that adding a small amount of hydrofluoric acid can convert these impurities back to fluoroboric acid, which can then be removed by distillation.[1]
-
Other Barium Salts: In double displacement reactions, the formation of other insoluble barium salts, such as barium sulfate (B86663), can occur if sulfate ions are present as impurities in the reactants.[2] Ensure high-purity starting materials are used.
Q3: The synthesized this compound has poor crystallinity. What can be done to improve it?
A3: The crystallinity of the final product is crucial for many applications. To improve crystal quality:
-
Control Cooling Rate: Slow and controlled cooling of the reaction mixture or recrystallization solution allows for the formation of larger, more well-defined crystals. Rapid cooling often leads to the formation of small, poorly-defined crystals or an amorphous precipitate.
-
Optimize Solvent System: For recrystallization, the choice of solvent is critical. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Seeding: Introducing a small crystal of pure this compound (a seed crystal) to a supersaturated solution can initiate controlled crystal growth and lead to a more uniform and crystalline product.
-
pH and Concentration: The pH and concentration of the reactant solutions can influence crystal growth.[3] Optimizing these parameters can lead to improved crystallinity.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing this compound?
A: The most frequently employed methods for the synthesis of this compound include:
-
Reaction of a Barium Salt with Fluoroboric Acid: This is a straightforward acid-base reaction, typically using barium carbonate or barium hydroxide (B78521) as the barium source.[4]
-
Double Displacement Reaction: This method involves the reaction of a soluble barium salt (e.g., barium chloride) with a soluble tetrafluoroborate salt (e.g., sodium tetrafluoroborate or ammonium (B1175870) tetrafluoroborate). The lower solubility of this compound drives the reaction to form a precipitate.
-
Wet Chemical Method: A high-yield method involves the reaction of fluoroboric acid with barium peroxide.[5]
Q: What is a typical yield for this compound synthesis?
A: The yield can vary significantly depending on the synthetic method and experimental conditions. A study comparing two methods reported the following yields:
-
Mechanochemical Method: 61.24%
-
Wet Chemical Method (using fluoroboric acid and barium peroxide): 98.05%[5][6]
Q: How can I confirm the identity and purity of my synthesized this compound?
A: Several analytical techniques can be used to characterize the product:
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X-ray Diffraction (XRD): To confirm the crystal structure and identify any crystalline impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the tetrafluoroborate anion.
-
X-ray Fluorescence (XRF): To determine the elemental composition.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of hydrated water.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Reactants | Typical Yield | Optimal Conditions | Reference |
| Wet Chemical | Fluoroboric acid (HBF₄) and Barium Peroxide (BaO₂) | 98.05% | Molar ratio (nHBF₄/nBaO₂) of 1:3, 60°C, 120 min | [5] |
| Mechanochemical | Elemental Boron (B) and Barium Fluoride (BaF₂) | 61.24% | Molar ratio (nB/nBaF₂) of 0.85, 2000 min | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wet Chemical Method
This protocol is based on the high-yield synthesis reported by Avesis University.[5]
Materials:
-
Fluoroboric acid (HBF₄)
-
Barium peroxide (BaO₂)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
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Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a beaker, prepare a solution of fluoroboric acid in distilled water.
-
In a separate beaker, create a suspension of barium peroxide in distilled water.
-
While stirring vigorously, slowly add the barium peroxide suspension to the fluoroboric acid solution. The recommended molar ratio of HBF₄ to BaO₂ is 1:3.
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Heat the reaction mixture to 60°C and maintain this temperature for 120 minutes with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Collect the precipitated this compound by vacuum filtration.
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Wash the collected solid with a small amount of cold distilled water to remove any soluble impurities.
-
Dry the product in an oven at a low temperature (e.g., 80-100°C) to a constant weight.
Protocol 2: Synthesis of this compound via Double Displacement Reaction
This protocol provides a general procedure for a double displacement reaction.
Materials:
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Barium chloride (BaCl₂)
-
Sodium tetrafluoroborate (NaBF₄) or Ammonium tetrafluoroborate (NH₄BF₄)
-
Distilled water
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Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a saturated aqueous solution of barium chloride in a beaker.
-
Prepare a saturated aqueous solution of sodium tetrafluoroborate (or ammonium tetrafluoroborate) in a separate beaker.
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While stirring the barium chloride solution, slowly add the sodium tetrafluoroborate solution. A white precipitate of this compound should form immediately.
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Continue stirring for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
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Allow the precipitate to settle.
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Collect the solid product by vacuum filtration.
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Wash the precipitate with a small amount of cold distilled water to remove the soluble sodium chloride (or ammonium chloride) byproduct.
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Dry the purified this compound in a drying oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via double displacement.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. JP2007277020A - Method for purifying tetrafluoroborate - Google Patents [patents.google.com]
- 2. Capturing an amorphous BaSO4 intermediate precursor to barite - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and flame retardant usage of barium fluoroborate obtained by two different methods | AVESİS [avesis.gazi.edu.tr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Barium Tetrafluoroborate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude barium tetrafluoroborate (B81430) (Ba(BF₄)₂). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude barium tetrafluoroborate?
A1: Crude this compound, often synthesized from barium carbonate (BaCO₃) or barium hydroxide (B78521) (Ba(OH)₂) and fluoroboric acid (HBF₄), may contain several impurities. These can include unreacted starting materials, hydrolysis products such as barium hydroxyfluoroborates, and boric acid.[1] If prepared via a double displacement reaction, impurities from the starting salts may also be present.[2]
Q2: Which purification methods are most effective for crude this compound?
A2: The most common and effective purification methods for inorganic salts like this compound are recrystallization and solvent washing. The choice of method depends on the nature of the impurities and their solubility relative to the desired product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using various analytical techniques. Elemental composition can be determined by X-ray Photoelectron Spectroscopy (XPS).[2] Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) can identify characteristic vibrational modes of the tetrafluoroborate anion.[3] For detailed structural information and detection of fluorine-containing impurities, ¹⁹F NMR spectroscopy is a powerful tool.[4][5][6] The presence of barium can be quantified using methods like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[7][8]
Q4: What is the significance of hydrolysis of the tetrafluoroborate anion during purification?
A4: The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[9][10] This hydrolysis can lead to the formation of hydroxyfluoroborate species and boric acid, which are impurities.[1] Therefore, it is crucial to minimize contact with water and use anhydrous solvents where possible, or to work at low temperatures if aqueous solutions are necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The solution is too concentrated, or the cooling rate is too rapid. | Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly. |
| No crystals form upon cooling | The solution is too dilute (not saturated). | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Nucleation is inhibited. | Scratch the inside of the flask at the liquid-air interface with a glass rod or add a seed crystal of pure this compound. | |
| Low yield of purified product | Too much solvent was used initially. | After the first filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The product is significantly soluble in the cold solvent. | Ensure the solvent is thoroughly chilled in an ice bath before washing the crystals, and use a minimal amount. | |
| Product purity does not improve significantly | The chosen solvent does not effectively separate the impurities. | Experiment with different solvent systems, such as a mixture of a good solvent (e.g., water) and a poor solvent (e.g., ethanol (B145695) or methanol), to find a composition where the impurities remain soluble while the product crystallizes upon cooling. |
Solvent Washing Issues
| Problem | Possible Cause | Suggested Solution |
| Product dissolves during washing | The washing solvent has a high solubility for this compound. | Select a solvent in which the product is sparingly soluble but the impurities are readily soluble. Ensure the solvent is cold. |
| Impurities are not effectively removed | The chosen solvent is not a good solvent for the impurities. | Test the solubility of your crude material in various anhydrous solvents to identify one that selectively dissolves the impurities. |
| Insufficient washing. | Increase the number of washing steps or the volume of solvent used, while being mindful of potential product loss. |
Experimental Protocols
Purification by Recrystallization from a Mixed Solvent System
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude this compound.
Objective: To purify crude this compound by recrystallization using a water-ethanol mixed solvent system.
Materials:
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Crude this compound
-
Deionized water
-
Anhydrous ethanol
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Erlenmeyer flasks
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Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the aqueous solution is still hot, slowly add anhydrous ethanol with continuous stirring until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50-60 °C) to remove residual solvents.
Purity and Yield Data (Illustrative):
| Purification Stage | Purity (Illustrative) | Yield (Illustrative) |
| Crude Material | 90% | - |
| After 1st Recrystallization | 98% | 75% |
| After 2nd Recrystallization | >99.5% | 60% (overall) |
Purification by Solvent Washing
Objective: To remove soluble impurities from crude this compound by washing with a suitable solvent.
Materials:
-
Crude this compound
-
Anhydrous methanol (B129727) (or another suitable solvent in which the product is sparingly soluble)
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Slurry Formation: Place the crude this compound in a beaker with a magnetic stir bar.
-
Washing: Add a sufficient amount of cold, anhydrous methanol to form a slurry. Stir the slurry for 15-20 minutes.
-
Filtration: Quickly filter the mixture using a Buchner funnel under vacuum to separate the solid product from the solvent containing the dissolved impurities.
-
Repeat: Repeat the washing and filtration steps as necessary to achieve the desired purity.
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. JP2007277020A - Method for purifying tetrafluoroborate - Google Patents [patents.google.com]
- 2. This compound Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. escholarship.org [escholarship.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]
Preventing hydrolysis of barium tetrafluoroborate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of barium tetrafluoroborate (B81430), with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is barium tetrafluoroborate and why is it sensitive to moisture?
A1: this compound (Ba(BF₄)₂) is an inorganic salt. Its sensitivity to moisture stems from the tetrafluoroborate anion (BF₄⁻), which can undergo hydrolysis. This reaction breaks down the anion in the presence of water.
Q2: What are the primary signs of this compound hydrolysis?
A2: The initial sign of hydrolysis is often a change in the physical appearance of the solid, such as clumping or the formation of a liquid phase. In solution, hydrolysis can lead to changes in pH and the formation of precipitates.
Q3: What are the ideal storage conditions to prevent hydrolysis?
A3: To prevent hydrolysis, this compound should be stored in a tightly sealed, airtight container, preferably made of glass or metal, in a cool, dry place.[1] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: While a refrigerator provides a cool environment, it can have high internal humidity. If a refrigerator is used, the this compound container must be hermetically sealed to prevent moisture ingress. Placing the sealed container inside a larger container with a desiccant is an additional protective measure.
Q5: What are the byproducts of this compound hydrolysis?
A5: The hydrolysis of the tetrafluoroborate anion is a stepwise process that ultimately yields boric acid (B(OH)₃) and hydrofluoric acid (HF).[2] The presence of hydrofluoric acid is a significant safety concern due to its high corrosivity (B1173158) and toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Clumping or caking of the solid | Exposure to ambient humidity during storage or handling. | 1. Transfer the material to a desiccator with a fresh, active desiccant. 2. For future use, handle the material in a glove box or under a stream of dry, inert gas.[1] 3. Ensure the storage container is properly sealed. |
| Visible liquid in the container | Significant moisture absorption and hydrolysis. | 1. The integrity of the product may be compromised. It is recommended to quantify the extent of hydrolysis before use (see Experimental Protocols). 2. Review storage procedures and ensure containers are airtight. |
| Unexpected pH changes in solution | Hydrolysis of the tetrafluoroborate anion, leading to the formation of acidic byproducts. | 1. Monitor the pH of the solution over time. 2. If stability is critical, prepare fresh solutions before use. |
| Formation of a precipitate in solution | Reaction of hydrolysis byproducts with other components in the solution. | 1. Identify the precipitate if possible. 2. Consider if the presence of hydrolysis byproducts could interfere with the intended reaction. |
Quantitative Data
The rate of hydrolysis of the tetrafluoroborate anion is significantly influenced by temperature. While specific data for this compound is limited, studies on similar compounds provide valuable insights into the temperature dependence of this degradation pathway.
| Temperature | Approximate Decomposition of Tetrafluoroborate Anion in 24 hours (at pH 3) |
| 25°C (298 K) | 1.37%[2] |
| 100°C (373 K) | 13.4%[2] |
Note: This data is based on the hydrolysis of the tetrafluoroborate anion in an ionic liquid and should be considered as an estimation of the relative effect of temperature.
Experimental Protocols
Protocol 1: Gravimetric Analysis of Water Absorption
Objective: To quantify the amount of moisture absorbed by a sample of this compound under specific humidity conditions.
Methodology:
-
Sample Preparation: Accurately weigh a clean, dry glass weighing bottle with a stopper (W₁). Add approximately 1-2 g of this compound to the weighing bottle and reweigh (W₂).
-
Drying: Place the open weighing bottle and its stopper in a vacuum oven at 80°C for 24 hours to ensure the material is completely dry. After drying, place the stopper on the bottle, transfer it to a desiccator to cool to room temperature, and then reweigh (W₃). The initial mass of the dry sample is (W₃ - W₁).
-
Controlled Humidity Exposure: Prepare a sealed chamber with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% relative humidity at 25°C). Place the open weighing bottle containing the dried sample in this chamber.
-
Data Collection: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 hours), quickly remove the weighing bottle, stopper it, and reweigh (Wₓ).
-
Calculation: The percentage of water absorbed at each time point is calculated as: ((Wₓ - W₃) / (W₃ - W₁)) * 100
Protocol 2: Analysis of Hydrolysis by Ion Chromatography
Objective: To determine the concentration of the tetrafluoroborate anion and potential hydrolysis byproducts in a sample.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of sodium tetrafluoroborate in deionized water.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a stock solution. Further dilute an aliquot of the stock solution to a concentration within the calibration range of the ion chromatograph.
-
Chromatographic Conditions (General Example):
-
Column: Anion-exchange column suitable for the separation of inorganic anions.
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Eluent: A suitable eluent, such as a sodium hydroxide (B78521) solution.[3]
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Detection: Suppressed conductivity detection.[4]
-
-
Analysis: Inject the prepared standards and sample solution into the ion chromatograph.
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Quantification: Create a calibration curve by plotting the peak area of the tetrafluoroborate anion against the concentration of the standards. Use this curve to determine the concentration of the tetrafluoroborate anion in the sample. A decrease from the theoretical concentration indicates hydrolysis.
Visualizations
Caption: Stepwise hydrolysis pathway of the tetrafluoroborate anion.
Caption: Workflow for stability testing of this compound.
References
Troubleshooting low reactivity of barium tetrafluoroborate in fluorination reactions
Technical Support Center: Barium Tetrafluoroborate (B81430) (Ba(BF₄)₂)
Welcome to the technical support center for the use of barium tetrafluoroborate in fluorination reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to its reactivity.
Troubleshooting Guide: Low Reactivity
This guide addresses the most common issue encountered with this compound: low or no reactivity in fluorination reactions, particularly in the context of Balz-Schiemann type reactions.
Q1: My fluorination reaction using this compound is not proceeding or giving very low yields. What are the primary factors to check?
A1: Low reactivity is a common hurdle. A systematic approach to troubleshooting is essential. The primary factors to investigate are the quality of the starting materials, the reaction conditions, and the nature of the substrate itself. The tetrafluoroborate ion (BF₄⁻) is a mild fluoride (B91410) donor, and its efficacy is highly dependent on the successful formation and decomposition of the key intermediate, typically an aryldiazonium tetrafluoroborate salt.[1][2]
Below is a workflow to diagnose the issue:
Q2: How does solvent choice impact the reaction? I am using a polar solvent and seeing poor results.
A2: Solvent choice is critical and can be counterintuitive. While the diazonium salt intermediate may have some solubility in polar solvents, the decomposition step (pyrolysis) to form the aryl fluoride often proceeds more efficiently in low- or non-polar solvents like hexane (B92381) or chlorobenzene.[3] Using these solvents can enable the fluorination to occur at lower temperatures.[3] In some cases, running the decomposition neat (solvent-free) by carefully heating the dry diazonium salt is the most effective method, though this requires caution.[3][4]
Q3: The thermal decomposition of my aryldiazonium tetrafluoroborate salt seems sluggish. How can I improve this step?
A3: The decomposition temperature can be highly dependent on the substrate. If the reaction is sluggish, a gradual increase in temperature is the first step. However, be aware that excessively high temperatures can lead to product degradation and side reactions.[3] For particularly stable diazonium salts, combining gentle heating with visible-light irradiation can be beneficial.[3] Alternatively, modifications to the Balz-Schiemann reaction exist, such as using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which may decompose at different temperatures and sometimes provide better yields.[5]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of fluorination with Ba(BF₄)₂?
A: this compound serves as the source for the tetrafluoroborate anion (BF₄⁻). In the classic Balz-Schiemann reaction, a primary aromatic amine is first converted to an aryl diazonium salt. The BF₄⁻ anion then acts as the counterion. Upon heating, this diazonium tetrafluoroborate salt decomposes. This process is believed to proceed through a high-energy aryl cation intermediate (Sɴ1 mechanism), which is then quenched by a fluoride ion from the BF₄⁻ counterion to form the aryl fluoride.[2][5][6] Nitrogen gas and boron trifluoride (BF₃) are released as byproducts.[5][7]
Q: Are there safety concerns with this type of reaction?
A: Yes. The thermal decomposition of aryldiazonium tetrafluoroborate salts can be highly exothermic and difficult to control, especially on a large scale.[4] There is a risk of runaway reactions or explosions.[7] It is crucial to perform these reactions with appropriate safety measures, such as behind a blast shield, and to avoid isolating large quantities of the dry diazonium salt intermediate unless absolutely necessary.
Q: My substrate has strong electron-donating groups. Could this be the issue?
A: Possibly. While the Balz-Schiemann reaction is broadly applicable, its yields can be highly dependent on the electronic nature of the substrate.[2][3] Aromatic rings with strong electron-withdrawing groups often work well. Conversely, certain electron-donating substituents can sometimes lead to lower yields or side reactions.
Q: Can I use Ba(BF₄)₂ for aliphatic fluorination?
A: While the most common application is for the synthesis of aryl fluorides via the Balz-Schiemann reaction, the tetrafluoroborate ion has been used as a nucleophilic fluoride source in other contexts.[1] For example, it can be involved in the ring-opening fluorination of epoxides and aziridines or the conversion of alcohols to alkyl fluorides, though these methods often require specific activators or reaction conditions.[1][6]
Quantitative Data Analysis
The efficiency of fluorination is highly dependent on the reaction conditions and the substrate. The following table summarizes representative data for the decomposition of a model aryldiazonium tetrafluoroborate salt under various conditions.
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | (Isolated Salt) | 120-130 | - | ~89 | [5] |
| 2 | Aniline | Ionic Liquid | 85 | 4 | 93.2 | [8] |
| 3 | o-Chloroaniline | Ionic Liquid | 100 | 6 | 87.4 | [8] |
| 4 | 4-Nitroaniline | Hexane | 60 | 24 | 96 | [3] |
| 5 | 4-Nitroaniline | PhCl | 60 | 24 | 94 | [3] |
| 6 | 4-Nitroaniline | Neat (No Solvent) | 60 | 24 | 43 | [3] |
This table is a compilation of representative data and is intended for comparative purposes.
Detailed Experimental Protocols
Protocol 1: Preparation of an Aryl Fluoride via the Balz-Schiemann Reaction
This protocol describes a typical two-step procedure for converting a primary aromatic amine to an aryl fluoride.
Methodology:
-
Diazotization: The primary aromatic amine is dissolved in an aqueous solution of fluoroboric acid (HBF₄), which provides the BF₄⁻ counterion.[7] The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature. This in-situ formation of nitrous acid leads to the diazotization of the amine.[7]
-
The resulting aryldiazonium tetrafluoroborate salt often precipitates from the solution.
-
Isolation: The solid diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether to facilitate drying. It should be dried thoroughly under vacuum.
-
Decomposition: The dry, crystalline diazonium salt is heated gently in a flask equipped with a condenser. This can be done without a solvent (neat) or by suspending the salt in an inert, high-boiling solvent.[4]
-
The decomposition is marked by the evolution of nitrogen gas and boron trifluoride.[7] The crude aryl fluoride is often collected by distillation directly from the reaction flask or extracted after the reaction is complete.
-
Purification: The final product is purified using standard techniques such as distillation or column chromatography.
Factors Influencing Reactivity
The success of a fluorination reaction with this compound is a multifactorial issue. The diagram below illustrates the key relationships between different experimental variables and the overall reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Barium Tetrafluoroborate-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions mediated by barium tetrafluoroborate (B81430).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of barium tetrafluoroborate in organic synthesis?
A1: this compound serves as a source of the tetrafluoroborate anion (BF₄⁻).[1] It is most commonly used in the Balz-Schiemann reaction to synthesize aryl fluorides from aryl diazonium salts.[2][3][4] The tetrafluoroborate anion acts as a nucleophilic fluoride (B91410) source.[4]
Q2: What is the general mechanism of the Balz-Schiemann reaction?
A2: The Balz-Schiemann reaction involves two main steps:
-
Diazotization: A primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid (like hydrochloric acid) to form an aryl diazonium salt. This is then followed by an anion exchange with a tetrafluoroborate source, such as fluoroboric acid or a tetrafluoroborate salt, to precipitate the more stable aryl diazonium tetrafluoroborate.[3][5]
-
Thermal Decomposition: The isolated and dried aryl diazonium tetrafluoroborate salt is heated, leading to its decomposition. This process releases nitrogen gas (N₂) and boron trifluoride (BF₃), and generates a highly reactive aryl cation. This cation then abstracts a fluoride ion from the tetrafluoroborate anion to form the desired aryl fluoride.[2][4][5]
Q3: Are there safety concerns associated with the Balz-Schiemann reaction?
A3: Yes, aryl diazonium tetrafluoroborate salts can be explosive, especially when dry.[6] Thermal decomposition can be highly exothermic, and there have been documented instances of runaway reactions.[7] It is crucial to handle these intermediates with care and to use appropriate safety measures, such as safety shields and controlled heating.
Q4: Can this reaction be performed without isolating the diazonium salt?
A4: Yes, modifications to the traditional Balz-Schiemann reaction allow for the in situ generation and decomposition of the diazonium salt. This approach avoids the isolation of potentially hazardous diazonium intermediates and is generally considered safer.[7]
Q5: What is a typical temperature range for the thermal decomposition step?
A5: The thermal decomposition of aryl diazonium tetrafluoroborates is typically carried out at elevated temperatures, often in the range of 100-200 °C.[5] However, the optimal temperature can vary depending on the substrate and solvent. Some modern solvent-based methods may allow for lower temperatures (50-100 °C).[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Aryl Fluoride | Incomplete diazotization. | Ensure the reaction temperature for diazotization is kept low (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. Use fresh sodium nitrite and ensure acidic conditions are maintained.[3] |
| Inefficient precipitation of the diazonium tetrafluoroborate salt. | The solubility of the diazonium salt can be influenced by the solvent and counterions. Ensure the solution is sufficiently cold during precipitation. | |
| Substrate is not suitable for the reaction. | Electron-withdrawing groups on the aromatic ring can destabilize the diazonium salt, while very electron-rich systems might undergo side reactions. The stability and reactivity of the diazonium salt are highly dependent on the substituents of the starting arylamine. | |
| The decomposition temperature is too high or too low. | The optimal decomposition temperature can be substrate-dependent. If the temperature is too low, the reaction may be incomplete. If it is too high, it could lead to the formation of byproducts. Perform small-scale trials to find the optimal temperature. | |
| Formation of Side Products | Presence of water during the reaction. | Ensure all reagents and solvents are anhydrous, as water can react with the diazonium salt to form phenols. |
| Radical side reactions. | While the Balz-Schiemann reaction is believed to proceed through an aryl cation, side reactions can occur. The choice of solvent can influence the reaction pathway. Non-polar solvents have been shown to sometimes improve yields.[4] | |
| Dimerization of the diazonium salt. | Under acidic conditions, diazonium salts can dimerize to form azobenzenes, which can further rearrange.[7] | |
| Difficulty in Isolating the Product | Product is volatile. | If the product is volatile, care should be taken during workup and solvent removal. Check the solvent in the rotovap trap for your product.[8] |
| Product is soluble in the aqueous layer during workup. | Check the aqueous layer for your product before discarding it.[8] | |
| Reaction is Not Reproducible | Impure starting materials or reagents. | Use purified starting materials and fresh reagents. Impurities can interfere with the reaction. |
| Inconsistent heating during decomposition. | Ensure uniform and controlled heating during the thermal decomposition step. Overheating or localized hot spots can lead to side reactions and decreased yields. |
Quantitative Data Summary
Table 1: Effect of Solvent on the Thermal Balz-Schiemann Reaction of 4-Nitrobenzenediazonium Tetrafluoroborate
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorobenzene | 80 | 16 | 85 |
| Hexane | 60 | 16 | 78 |
| Toluene | 80 | 16 | 82 |
| 1,4-Dioxane | 80 | 16 | 65 |
| Ethanol | 80 | 16 | 40 |
| Methanol | 60 | 16 | 35 |
| Water | 80 | 16 | <5 |
Data adapted from a study on aryldiazonium tetrafluoroborates. It is expected that the trend would be similar for reactions using this compound as the fluoride source.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aryl Fluoride via the Balz-Schiemann Reaction
Step 1: Diazotization and Formation of Aryl Diazonium Tetrafluoroborate
-
Dissolve the primary aromatic amine (1.0 eq.) in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
The aryl diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water, followed by a cold, low-boiling point organic solvent (e.g., diethyl ether).
-
Dry the salt carefully under vacuum. Caution: The dry diazonium salt is potentially explosive.
Step 2: Thermal Decomposition
-
Place the dried aryl diazonium tetrafluoroborate salt in a flask equipped with a condenser.
-
Heat the salt gently in an oil bath to its decomposition temperature (typically determined by differential scanning calorimetry or by small-scale trials). The decomposition is usually indicated by the evolution of nitrogen gas.
-
Once the gas evolution ceases, cool the reaction mixture to room temperature.
-
The crude aryl fluoride can then be purified by distillation or chromatography.
Visualizations
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Aryl fluorides synthesis via a Balz-Schiemann type reaction: organotrifluoroborates as promising fluoride sources [programme.exordo.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Troubleshooting [chem.rochester.edu]
How to dry barium tetrafluoroborate for anhydrous applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium tetrafluoroborate (B81430) (Ba(BF₄)₂), with a focus on its preparation for anhydrous applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous barium tetrafluoroborate in my reaction?
A1: The presence of water can have several detrimental effects in moisture-sensitive applications. Water can act as a competing nucleophile, leading to unwanted side reactions and the formation of byproducts. For instance, the tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, which can alter the compound's reactivity and introduce impurities. In applications requiring the use of strong Lewis acids or bases, even trace amounts of water can deactivate reagents and reduce reaction yields.
Q2: How can I determine if my this compound is sufficiently dry?
A2: Several analytical techniques can be employed to determine the water content of your this compound sample.
-
Karl Fischer Titration: This is a highly accurate and specific method for quantifying trace amounts of water in a solid sample.[1][2][3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of water can be detected by characteristic broad absorption bands in the O-H stretching region (around 3500-3200 cm⁻¹) and the H-O-H bending region (around 1630-1600 cm⁻¹). Anhydrous samples should show a significant reduction or absence of these peaks.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of water through weight loss at temperatures corresponding to the boiling point of water. It can also reveal the thermal decomposition temperature of the material.[5]
Q3: What are the signs of decomposition when heating this compound?
A3: When heated to its decomposition temperature, this compound will emit toxic fumes of fluoride (B91410) (F⁻).[6] Visual signs of decomposition may include a change in color or the evolution of gas. It is crucial to operate within the recommended temperature range to avoid this. A related compound, barium tetrafluoridobromate (Ba(BrF₄)₂), is reported to be stable up to approximately 200°C. While not identical, this suggests a similar thermal stability profile for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor reaction yield in an anhydrous system. | The this compound may not be sufficiently dry, leading to reagent deactivation or side reactions. | Verify the anhydrous nature of your material using Karl Fischer titration or FTIR spectroscopy. If necessary, repeat the drying procedure at a slightly elevated temperature or for a longer duration, ensuring not to exceed the decomposition temperature. |
| Inconsistent results between batches. | 1. The initial hydration level of the this compound may vary between batches.2. Incomplete drying of one or more batches. | 1. Standardize your drying protocol for all batches.2. Confirm the final water content of each batch using a reliable analytical method like Karl Fischer titration before use. |
| Formation of unexpected byproducts. | Hydrolysis of the tetrafluoroborate anion due to residual moisture. | Ensure all solvents and reagents are rigorously dried. Handle the anhydrous this compound under an inert atmosphere (e.g., in a glovebox) to prevent rehydration from atmospheric moisture. |
| Material appears discolored after drying. | The drying temperature may have been too high, causing partial decomposition. | Reduce the drying temperature. A safe starting point is in the range of 100-150°C under vacuum. Perform a TGA on a small sample to determine the precise decomposition temperature. |
Experimental Protocols
Protocol 1: Drying this compound Hydrate (B1144303)
This protocol is based on methods for drying analogous inorganic salts and is designed to remove water of hydration.
Materials:
-
This compound hydrate (Ba(BF₄)₂·xH₂O)
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
High-vacuum pump
-
Desiccator
Procedure:
-
Place the this compound hydrate in a clean, dry Schlenk flask.
-
Attach the flask to a high-vacuum line and slowly evacuate the flask to prevent vigorous outgassing.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the sample in a vacuum oven.
-
Gradually increase the temperature to 120-150°C.
-
Maintain this temperature under dynamic vacuum for at least 12-24 hours.
-
Turn off the heat and allow the sample to cool to room temperature under vacuum.
-
Once at room temperature, break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the anhydrous this compound to a desiccator or a glovebox for storage.
Protocol 2: Verification of Anhydrous State by FTIR Spectroscopy
Procedure:
-
Prepare a KBr pellet of the dried this compound.
-
Acquire an FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Examine the spectrum for the absence of a broad absorbance band in the 3500-3200 cm⁻¹ region, which is characteristic of O-H stretching vibrations from water. The absence or significant reduction of this peak indicates a successfully dried product.
Quantitative Data
The following table provides expected data for the drying process. The values for residual water content are illustrative and should be confirmed by Karl Fischer titration for your specific experiment.
| Drying Temperature (°C) | Drying Time (hours) | Vacuum Pressure (mmHg) | Expected Residual Water Content (ppm) |
| 100 | 12 | <1 | < 500 |
| 120 | 12 | <1 | < 200 |
| 150 | 24 | <1 | < 100 |
Mandatory Visualizations
Experimental Workflow for Drying this compound
Caption: Workflow for drying and verifying anhydrous this compound.
Decision Pathway for Handling this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Make a Drying Agent (Anhydrous Magnesium Sulfate) : 5 Steps (with Pictures) - Instructables [instructables.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Barium bis[tetrafluoridobromate(III)] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. moodle2.units.it [moodle2.units.it]
Common impurities in commercial barium tetrafluoroborate and their removal
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing common impurities in commercial barium tetrafluoroborate (B81430).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade barium tetrafluoroborate?
A1: Commercial this compound can contain several types of impurities arising from its synthesis and handling. The most common categories are:
-
Hydrolysis Products: Due to the moisture sensitivity of the tetrafluoroborate anion, hydrolysis can occur, leading to the formation of boric acid (H₃BO₃) and various hydroxofluoroborate species (e.g., [BF₃(OH)]⁻, [BF₂(OH)₂]⁻, and [BF(OH)₃]⁻).
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted precursors may be present. For instance, if barium carbonate (BaCO₃) and fluoroboric acid (HBF₄) are used, residual barium carbonate can be a common impurity.
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Metallic Impurities: The primary raw material for barium compounds is barite ore, which naturally contains other metal oxides. Therefore, commercial this compound may contain trace amounts of metallic impurities such as iron (Fe), aluminum (Al), strontium (Sr), and calcium (Ca), as well as other heavy metals.
Q2: How can I determine the purity of my this compound sample?
A2: A combination of analytical techniques can be employed to assess the purity of this compound:
-
Titration: The tetrafluoroborate content can be determined by titration.
-
Ion Chromatography: This technique is effective for quantifying anionic impurities, including hydrolysis products.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These methods are highly sensitive for detecting and quantifying trace metallic impurities.[1]
-
X-ray Fluorescence (XRF): XRF is a useful technique for elemental analysis and can identify the presence of metallic impurities.[2]
Q3: My experiment is sensitive to water. How can I be sure my this compound is anhydrous?
A3: The presence of water can be a significant issue, as it promotes the hydrolysis of the tetrafluoroborate anion. To ensure your material is anhydrous, consider the following:
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in solid samples.
-
Drying Procedures: If you suspect the presence of moisture, the material can be dried under vacuum at an elevated temperature. However, be cautious, as heating can also accelerate the decomposition of the tetrafluoroborate anion if hydrolysis has already occurred.
Q4: I have observed a decrease in the pH of my solution when dissolving this compound. What could be the cause?
A4: A decrease in pH upon dissolution is a strong indicator of the presence of hydrolysis products. The hydrolysis of the tetrafluoroborate anion produces boric acid and hydrofluoric acid, both of which will lower the pH of an aqueous solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Presence of unknown impurities affecting the reaction. | Perform a purity analysis of your this compound lot. Consider purifying the material if significant impurities are detected. |
| Precipitate formation in solution | Insoluble impurities, such as unreacted barium carbonate, or the formation of insoluble metal fluorides or hydroxides. | Identify the precipitate. If it is barium carbonate, it can be removed by dissolution in a weak acid. For metallic impurities, consider purification by recrystallization or ion exchange. |
| Low yield in a reaction sensitive to nucleophiles | Presence of hydroxide (B78521) ions from hydrolysis products, which can act as nucleophiles. | Purify the this compound to remove hydrolysis products, for instance, by using the hydrofluoric acid treatment method. |
Impurity Data Summary
The following table summarizes common impurities and their typical concentration limits found in commercial fluoroborate salts. Specific values for this compound may vary by supplier.
| Impurity Category | Specific Impurity | Typical Concentration Limits (ppm) |
| Hydrolysis Products | Boric Acid & Hydroxofluoroborates | Not typically specified, but can be significant if exposed to moisture. |
| Unreacted Precursors | Barium Carbonate | Dependent on manufacturing process; should be minimal in high-purity grades. |
| Anions | Sulfate (SO₄²⁻) | < 1500 |
| Chloride (Cl⁻) | < 100 | |
| Metallic Impurities | Iron (Fe) | < 50 |
| Aluminum (Al) | < 50 | |
| Strontium (Sr) | < 100 | |
| Calcium (Ca) | < 50 | |
| Heavy Metals (as Pb) | < 10 |
Experimental Protocols for Impurity Removal
Removal of Hydrolysis Products using Hydrofluoric Acid
This method is effective for removing boric acid and hydroxofluoroborate species by converting them back to fluoroboric acid, which can then be removed.
Experimental Protocol:
-
In a fume hood, carefully add an excess of hydrofluoric acid (HF) to the impure this compound. The amount of HF should be stoichiometrically greater than the suspected amount of hydrolysis products.
-
Gently heat the mixture to between 110-200°C while stirring. This facilitates the reaction of HF with the hydrolysis products to form fluoroboric acid (HBF₄).
-
Remove the excess hydrofluoric acid and the newly formed fluoroboric acid by distillation or by blowing an inert gas (e.g., nitrogen or argon) over the heated mixture.
-
Once all volatile acids have been removed, allow the purified this compound to cool under a dry atmosphere.
Purification by Recrystallization
Recrystallization is a general technique to purify solid compounds based on differences in solubility.
Experimental Protocol:
-
Select a suitable solvent system. For this compound, a mixture of water and a miscible organic solvent in which the salt is less soluble (e.g., ethanol (B145695) or acetone) can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the impure this compound in a minimum amount of the hot solvent to create a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the solution further in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Removal of Unreacted Barium Carbonate
Unreacted barium carbonate can be removed by taking advantage of its solubility in weak acids.
Experimental Protocol:
-
Dissolve the impure this compound in deionized water.
-
Slowly add a dilute solution of a weak acid, such as acetic acid, dropwise while stirring. The barium carbonate will react to form soluble barium acetate. This compound is stable in weakly acidic conditions.
-
After the barium carbonate has dissolved, the metallic impurities can be removed via ion exchange (see Protocol 4).
-
The purified this compound can then be recovered by recrystallization (see Protocol 2).
Removal of Metallic Impurities by Ion-Exchange Chromatography
Ion-exchange chromatography is effective for removing cationic metallic impurities.
Experimental Protocol:
-
Prepare a cation-exchange column packed with a suitable resin (e.g., Dowex-50).
-
Equilibrate the column with a buffer solution at a pH where the metallic impurities will bind to the resin, but the barium ions have a lower affinity.
-
Dissolve the impure this compound in the equilibration buffer and load the solution onto the column.
-
Wash the column with the equilibration buffer to elute the this compound, which will pass through the column while the metallic impurities remain bound to the resin.
-
Collect the fractions containing the purified this compound.
-
The purified product can be recovered from the solution by evaporation of the solvent and subsequent recrystallization.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for identifying and removing impurities from commercial this compound.
References
Stability of barium tetrafluoroborate in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of barium tetrafluoroborate (B81430) (Ba(BF₄)₂) in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of barium tetrafluoroborate in aqueous solutions?
A1: this compound is not entirely stable in aqueous solutions. The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, a reaction that is significantly influenced by temperature.[1][2] This hydrolysis can lead to the formation of boric acid and hydrofluoric acid, which can alter the pH and reactivity of your solution.
Q2: How does temperature affect the stability of this compound in water?
A2: The extent of hydrolysis of the tetrafluoroborate anion is markedly dependent on temperature.[1][2] Higher temperatures will accelerate the rate of hydrolysis, leading to a faster decomposition of the compound in aqueous solutions. For applications requiring high stability, it is recommended to work at lower temperatures.
Q3: What is the expected solubility of this compound in water and common organic solvents?
Q4: What are the signs of this compound decomposition in a solution?
A4: Decomposition of this compound, particularly through hydrolysis in aqueous solutions, can be indicated by several observations:
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A decrease in the pH of the solution due to the formation of hydrofluoric acid and boric acid.[2]
-
Formation of a precipitate, which could be barium fluoride (B91410) (BaF₂) or other insoluble byproducts.
-
A change in the expected reactivity of the solution.
Q5: How should I store this compound?
A5: this compound should be stored in a dry, well-ventilated area, away from moisture to prevent hydrolysis.[4] Keep the container tightly sealed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected precipitate formation in an aqueous solution. | The solution temperature may be too high, leading to accelerated hydrolysis and the formation of insoluble barium fluoride (BaF₂). | Lower the temperature of the solution. If possible, conduct the experiment at a reduced temperature. Consider using a non-aqueous solvent system if compatible with your reaction. |
| The pH of the aqueous solution has become acidic over time. | Hydrolysis of the tetrafluoroborate anion is occurring, producing hydrofluoric acid (HF) and boric acid (H₃BO₃).[2] | If the reaction is pH-sensitive, consider using a buffered solution or a non-aqueous solvent. For applications where acidity is undesirable, freshly prepare the solution before use and maintain low temperatures. |
| Inconsistent experimental results when using this compound solutions. | The concentration of the active tetrafluoroborate species may be decreasing due to decomposition. | Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions for extended periods. |
| The compound does not fully dissolve in the chosen solvent. | The solubility of this compound in the selected solvent may be low. | Try a different solvent. Polar aprotic solvents are generally good candidates for dissolving tetrafluoroborate salts. Gentle heating may increase solubility, but be mindful of potential decomposition in protic solvents. |
Data Summary
Table 1: Qualitative Stability and Solubility of this compound
| Solvent System | Stability | Solubility | Key Considerations |
| Water | Low to Moderate | Low | Stability is highly temperature-dependent due to hydrolysis.[1][2] |
| Methanol/Ethanol | Moderate | Expected to be Soluble | Protic nature may lead to slow decomposition over time. |
| Acetonitrile (B52724) | High | Expected to be Soluble | Generally a good solvent choice for tetrafluoroborate salts.[5] |
| Dimethylformamide (DMF) | High | Expected to be Soluble | A suitable polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Expected to be Soluble | A suitable polar aprotic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol outlines a general isothermal gravimetric method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Vials with tight-fitting caps
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or on a temperature-controlled stirrer at the desired temperature.
-
Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure the solution is saturated.
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe or pipette.
-
Transfer the supernatant to a pre-weighed, dry container.
-
Weigh the container with the solution to determine the mass of the saturated solution.
-
Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dried this compound is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried solid.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.
-
Express the solubility in grams of solute per 100 g of solvent or other desired units.
-
Visualizations
References
- 1. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of thermal decomposition of tetrabromobisphenol A (TBBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling and Disposal of Barium Tetrafluoroborate Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of barium tetrafluoroborate (B81430) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with barium tetrafluoroborate waste?
A1: this compound is toxic if ingested.[1][2] Upon heating to decomposition, it emits toxic fumes of fluorides.[1][2] The primary concern with soluble barium compounds is their toxicity, which can affect the cardiovascular system and cause symptoms like nausea, vomiting, and muscle weakness.[3] The tetrafluoroborate anion is also hazardous, as it can release corrosive and toxic hydrogen fluoride (B91410) upon decomposition.
Q2: Can I dispose of this compound waste down the drain?
A2: No. Due to its solubility and the toxicity of barium ions, it must not be poured down the drain.[4] this compound is a soluble barium compound, and its disposal is regulated.
Q3: What is the general principle for treating this compound waste?
A3: The most common and effective method for treating waste containing soluble barium compounds is to convert the soluble barium into highly insoluble and non-toxic barium sulfate (B86663).[5] This is achieved by reacting the this compound solution with a source of sulfate ions, causing the precipitation of barium sulfate.
Q4: What happens to the tetrafluoroborate ion during treatment?
A4: During the precipitation of barium as barium sulfate, the tetrafluoroborate ion remains in the solution, likely as a soluble salt such as sodium tetrafluoroborate if sodium sulfate is used as the precipitating agent. The resulting filtrate must be handled as hazardous waste due to the presence of fluoride compounds and disposed of according to local, state, and federal regulations.
Q5: Is the final barium sulfate precipitate considered hazardous?
A5: Barium sulfate is considered non-hazardous due to its extremely low solubility in water.[2][4] However, it should still be disposed of in accordance with institutional and local regulations. It is important to ensure the precipitation reaction is complete to minimize the presence of soluble barium in the final solid waste.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| After adding the sulfate solution, the liquid remains clear with no precipitate forming. | 1. The concentration of the this compound waste is too low. 2. Incorrect precipitating agent was used. 3. The pH of the solution is inhibiting precipitation. | 1. Concentrate the waste solution by evaporation in a fume hood before treatment, if safe and feasible. 2. Ensure you are using a soluble sulfate salt (e.g., sodium sulfate, potassium sulfate) or sulfuric acid. 3. Adjust the pH to be near neutral. While barium sulfate precipitation is not highly pH-dependent, extreme pH values could potentially interfere. |
| A very fine, milky-white precipitate forms that is difficult to filter. | 1. The precipitation was carried out too quickly or with a highly concentrated sulfate solution. 2. The precipitation was performed at room temperature. | 1. Add the sulfate solution slowly while continuously stirring the this compound solution. 2. Heat the barium solution to near boiling before and during the addition of the sulfate solution. This process, known as "digestion," encourages the formation of larger, more easily filterable crystals.[6] |
| The filtrate tests positive for barium ions after filtration. | 1. Incomplete precipitation due to insufficient sulfate addition. 2. A portion of the fine precipitate passed through the filter paper. | 1. Add a few more drops of the sulfate solution to the filtrate. If more precipitate forms, add more sulfate solution to the entire batch, re-digest, and re-filter. 2. Use a finer porosity filter paper or a vacuum filtration setup with a suitable filter membrane. Allow the precipitate to settle completely before decanting the supernatant for filtration. |
| The final dried precipitate weighs significantly more than theoretically expected. | Co-precipitation of impurities, such as sodium sulfate, with the barium sulfate. | Ensure the barium sulfate precipitate is thoroughly washed with deionized water after filtration to remove any soluble impurities before drying. |
Quantitative Data Summary
The following table summarizes the key exposure limits for soluble barium and fluoride compounds.
| Substance | Parameter | Limit | Agency/Organization |
| Soluble Barium Compounds (as Ba) | PEL (Permissible Exposure Limit) - 8-hour TWA | 0.5 mg/m³ | OSHA[3][7] |
| Soluble Barium Compounds (as Ba) | REL (Recommended Exposure Limit) - 10-hour TWA | 0.5 mg/m³ | NIOSH[3][8] |
| Soluble Barium Compounds (as Ba) | TLV (Threshold Limit Value) - 8-hour TWA | 0.5 mg/m³ | ACGIH[3][9] |
| Soluble Barium Compounds (as Ba) | IDLH (Immediately Dangerous to Life or Health) | 50 mg/m³ | NIOSH[10] |
| Fluorides (as F) | PEL (Permissible Exposure Limit) - 8-hour TWA | 2.5 mg/m³ | OSHA[5][11] |
| Fluorides (as F) | REL (Recommended Exposure Limit) - 10-hour TWA | 2.5 mg/m³ | NIOSH[5] |
| Fluorides (as F) | TLV (Threshold Limit Value) - 8-hour TWA | 2.5 mg/m³ | ACGIH[5] |
| Fluorides (as F) | IDLH (Immediately Dangerous to Life or Health) | 250 mg/m³ | NIOSH |
TWA: Time-Weighted Average
Experimental Protocols
Protocol for the Neutralization and Disposal of this compound Waste
This protocol details the conversion of soluble this compound into insoluble barium sulfate.
Materials:
-
This compound waste solution
-
1 M Sodium sulfate (Na₂SO₄) solution
-
Deionized water
-
pH paper or pH meter
-
Glass beakers
-
Stirring rod
-
Hot plate
-
Buchner funnel and filter paper (or other vacuum filtration apparatus)
-
Wash bottle
-
Drying oven
-
Labeled hazardous waste containers for solid and liquid waste
Procedure:
-
Characterization and Preparation:
-
Estimate the concentration of barium in the waste solution. If the concentration is unknown, a conservative excess of the precipitating agent should be used.
-
Place the this compound waste solution in a suitably sized glass beaker in a fume hood.
-
If the solution is acidic or basic, neutralize it to a pH between 6 and 8 using dilute sodium hydroxide (B78521) or sulfuric acid, respectively.
-
-
Precipitation:
-
The balanced chemical equation for the reaction is: Ba(BF₄)₂ (aq) + Na₂SO₄ (aq) → BaSO₄ (s) + 2NaBF₄ (aq)
-
For every mole of this compound, one mole of sodium sulfate is required. It is recommended to use a slight excess (e.g., 10%) of sodium sulfate to ensure complete precipitation.
-
Gently heat the barium solution on a hot plate to near boiling (approximately 80-90°C). Do not boil.
-
Slowly add the 1 M sodium sulfate solution to the hot barium solution while stirring continuously. A white precipitate of barium sulfate will form.
-
After all the sodium sulfate has been added, continue to gently heat and stir the mixture for 30-60 minutes. This "digestion" period promotes the formation of larger, more easily filterable crystals.[6]
-
-
Filtration and Washing:
-
Turn off the heat and allow the precipitate to settle.
-
Set up a vacuum filtration system with a Buchner funnel and an appropriate grade of filter paper.
-
Carefully decant the supernatant through the filter.
-
Transfer the barium sulfate precipitate to the funnel. Use a wash bottle with deionized water to rinse any remaining precipitate from the beaker into the funnel.
-
Wash the precipitate on the filter paper with several portions of hot deionized water to remove the soluble sodium tetrafluoroborate and any excess sodium sulfate.
-
Collect the filtrate in a clean flask.
-
-
Drying and Disposal of Barium Sulfate:
-
Carefully remove the filter paper with the barium sulfate precipitate and place it in a watch glass or other suitable container.
-
Dry the precipitate in a drying oven at 100-120°C until a constant weight is achieved.
-
Once dry and cool, the barium sulfate can be packaged in a labeled, sealed container for solid waste disposal. Although considered non-hazardous, it should be disposed of through your institution's chemical waste program.
-
-
Disposal of Filtrate:
-
The filtrate contains soluble sodium tetrafluoroborate and is considered hazardous waste due to its fluoride content.
-
Transfer the filtrate to a labeled hazardous waste container for aqueous inorganic waste.
-
Arrange for disposal through your institution's environmental health and safety office. Do not discharge the filtrate to the sanitary sewer.
-
Visualizations
Caption: Workflow for the handling and disposal of this compound waste.
Caption: Chemical reaction for the neutralization of this compound.
References
- 1. Sodium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Barium sulfate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Table 8-1, Regulations and Guidelines Applicable to Barium and Barium Compounds - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. sodium tetrafluoroborate [chemister.ru]
- 7. BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | Occupational Safety and Health Administration [osha.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Barium chloride (as Ba) [cdc.gov]
- 9. BARIUM AND SOLUBLE COMPOUNDS - ACGIH [acgih.org]
- 10. Barium - IDLH | NIOSH | CDC [cdc.gov]
- 11. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Overcoming Solubility Challenges of Barium Tetrafluoroborate in Nonpolar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of barium tetrafluoroborate (B81430) (Ba(BF₄)₂) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is barium tetrafluoroborate poorly soluble in nonpolar solvents?
A1: this compound is an inorganic salt, which is ionic in nature. Nonpolar solvents lack the ability to stabilize the barium (Ba²⁺) and tetrafluoroborate (BF₄⁻) ions, leading to very low solubility. The principle of "like dissolves like" governs solubility, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents[1][2].
Q2: What are the primary methods to dissolve this compound in nonpolar solvents?
A2: The two main techniques to enhance the solubility of inorganic salts like this compound in nonpolar media are the use of phase transfer catalysts (PTCs) and the formation of reverse micelles with surfactants[3][4][5][6].
Q3: How do phase transfer catalysts (PTCs) work?
A3: PTCs are agents that transfer a reactant from one phase to another where it can react. Typically, a PTC like a quaternary ammonium (B1175870) salt or a crown ether will form an ion pair with the tetrafluoroborate anion, creating a larger, more lipophilic complex that is soluble in the nonpolar organic solvent[4][5][7][8].
Q4: What are reverse micelles and how do they aid solubility?
A4: Reverse micelles are nanometer-sized aggregates of surfactant molecules in a nonpolar solvent. The surfactant's polar heads form a core that can encapsulate a small amount of a polar substance, like an inorganic salt, while the nonpolar tails extend into the solvent, rendering the entire structure soluble[1][9][10][11][12][13]. A small amount of water is often required to facilitate the formation of these reverse micelles[1][14].
Q5: Are there safety concerns associated with using this compound?
A5: Yes, barium compounds can be toxic if ingested[15][16][17]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its toxic properties. When heated to decomposition, it can emit toxic fluoride (B91410) fumes[15][17].
Troubleshooting Guides
Troubleshooting Phase Transfer Catalysis (PTC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no dissolution of Ba(BF₄)₂ | - Inappropriate PTC selection- Insufficient amount of PTC- Low agitation/mixing- Incorrect solvent choice | - Select a PTC with high lipophilicity (e.g., tetrabutylammonium (B224687) or larger alkyl groups). For Ba²⁺, a crown ether like 18-crown-6 (B118740) may be effective at complexing the cation.- Increase the catalyst loading incrementally (typically 1-5 mol%).- Ensure vigorous stirring to maximize the interfacial area between the solid salt and the organic phase.- Choose a solvent that can effectively solubilize the PTC-ion pair. Dichloromethane or toluene (B28343) are common choices[7]. |
| Reaction fails to proceed after dissolution | - "Naked" anion is not reactive enough- Catalyst deactivation or decomposition | - The tetrafluoroborate anion is weakly coordinating, which is often its desired property. However, if a reaction is intended, ensure the conditions are suitable for the "naked" anion's reactivity.- Some PTCs can degrade at high temperatures or in the presence of strong bases/acids. Check the stability of your chosen PTC under the reaction conditions. |
| Formation of a stable emulsion | - High concentration of PTC- Inefficient stirring | - Reduce the amount of PTC.- Modify the stirring speed; sometimes, too high a speed can promote emulsification. |
| Difficulty in separating the PTC post-reaction | - High solubility of the PTC in the product phase | - Select a PTC that can be easily removed, for example, by washing with water or by precipitation. The distribution of the PTC between aqueous and organic phases is a key consideration[2]. |
Troubleshooting Surfactant-Based Dissolution (Reverse Micelles)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ba(BF₄)₂ does not dissolve | - Incorrect surfactant choice- Insufficient surfactant concentration- Absence of water to form reverse micelles- Incompatible solvent | - The hydrophilic-lipophilic balance (HLB) of the surfactant is crucial for forming reverse micelles in nonpolar solvents; typically a low HLB is required.- Ensure the surfactant concentration is above the critical micelle concentration (CMC).- Add a very small, controlled amount of water to promote the formation of the polar core of the reverse micelles[1][14].- The choice of nonpolar solvent can influence the formation and stability of reverse micelles[9]. |
| Solution is cloudy or precipitates over time | - Unstable reverse micelles- Exceeded the solubilization capacity of the micelles | - Optimize the water-to-surfactant ratio.- Ensure the amount of Ba(BF₄)₂ is not beyond the capacity of the formed reverse micelles. |
| Interference of the surfactant in subsequent reactions or analyses | - The surfactant itself is reactive under the experimental conditions- The surfactant interferes with analytical techniques (e.g., spectroscopy) | - Choose an inert surfactant for your reaction conditions.- Be aware of the spectroscopic properties of your surfactant and choose one that does not interfere with the analysis of your compound of interest. |
Quantitative Data
While specific solubility data for this compound in nonpolar solvents is not widely published due to its extremely low solubility, the following table provides solubility information for related compounds to serve as a reference.
Table 1: Solubility of Tetrafluoroborate Salts in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| 1-Butylpyridinium tetrafluoroborate | Toluene | 25 | ~1.0 x 10⁻⁵ (mole fraction) |
| 1-Hexylpyridinium tetrafluoroborate | Toluene | 25 | ~1.2 x 10⁻⁵ (mole fraction) |
| Barium Fluoride (BaF₂) | Water | 25 | 1.61 g/L |
Note: The solubility of this compound in nonpolar solvents is expected to be in a similarly low range as the pyridinium (B92312) tetrafluoroborates.
Experimental Protocols
Protocol 1: Solubilization of Ba(BF₄)₂ using a Phase Transfer Catalyst (Tetrabutylammonium Bromide)
Objective: To dissolve this compound in toluene using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Materials:
-
This compound (Ba(BF₄)₂)
-
Toluene (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
To a glass vial, add 10 mg of this compound.
-
Add 10 mL of anhydrous toluene.
-
Add 2-5 mol% of TBAB relative to the this compound.
-
Seal the vial and begin vigorous stirring at room temperature.
-
Continue stirring until the solid is fully dissolved. This may take several hours. Gentle heating may be applied if necessary, but the thermal stability of the components should be considered.
Protocol 2: Solubilization of Ba(BF₄)₂ using a Surfactant (AOT) to Form Reverse Micelles
Objective: To dissolve this compound in isooctane (B107328) by forming reverse micelles with the surfactant dioctyl sulfosuccinate (B1259242) sodium salt (AOT).
Materials:
-
This compound (Ba(BF₄)₂)
-
Isooctane
-
Dioctyl sulfosuccinate sodium salt (AOT)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
Prepare a stock solution of AOT in isooctane (e.g., 100 mM).
-
In a separate vial, prepare a concentrated aqueous solution of this compound.
-
To the AOT/isooctane solution, add a small, precise amount of the aqueous this compound solution. The water-to-surfactant molar ratio (W₀) is a critical parameter to control the size of the reverse micelles. Start with a low W₀ (e.g., 5).
-
Seal the vial and stir vigorously until the solution becomes clear, indicating the formation of stable reverse micelles containing the barium salt.
Visualizations
Caption: Workflow for solubilizing Ba(BF₄)₂ in nonpolar solvents.
Caption: Troubleshooting logic for Ba(BF₄)₂ solubility issues.
References
- 1. arxiv.org [arxiv.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Polar Solvents Trigger Formation of Reverse Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. jocpr.com [jocpr.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Volume 73 No 5 page 335 [library.scconline.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. nbinno.com [nbinno.com]
- 17. This compound | 13862-62-9 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Barium Tetrafluoroborate and Potassium Tetrafluoroborate as Fluoride Sources for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluoride (B91410) source is a critical decision in the synthesis of fluorinated organic molecules. This guide provides a detailed comparison of two such sources: Barium Tetrafluoroborate (B81430) (Ba(BF₄)₂) and Potassium Tetrafluoroborate (KBF₄), focusing on their physicochemical properties, performance in fluorination reactions, and practical handling considerations, supported by experimental data.
Executive Summary
Potassium tetrafluoroborate is a well-documented, versatile, and cost-effective fluoride source for various nucleophilic fluorination reactions, particularly in the synthesis of aryl fluorides via the Balz-Schiemann reaction. Its utility is enhanced through the use of phase-transfer catalysts or in combination with other reagents. In contrast, Barium tetrafluoroborate is primarily utilized as a source of the weakly coordinating tetrafluoroborate anion in materials science and inorganic synthesis. There is a notable lack of documented evidence for its application as a primary nucleophilic fluoride source in synthetic organic chemistry. Therefore, for researchers in drug development seeking a reliable and well-characterized fluoride source, Potassium tetrafluoroborate is the significantly more established and practical choice.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of each reagent is crucial for experimental design and optimization. The table below summarizes the key physicochemical characteristics of this compound and Potassium tetrafluoroborate.
| Property | This compound (Ba(BF₄)₂) | Potassium Tetrafluoroborate (KBF₄) |
| CAS Number | 13862-62-9[1] | 14075-53-7 |
| Molecular Weight | 310.94 g/mol [2] | 125.90 g/mol |
| Appearance | White crystalline powder[3] | White, odorless crystalline powder |
| Melting Point | Decomposes | 530 °C[4] |
| Thermal Stability | Stable up to ~200-250 °C[3][5] | Decomposes at its boiling point |
| Solubility in Water | Soluble (forms hydrates)[1] | 0.45 g/100 g at 20°C; 6.27 g/100 g at 100°C[4][6] |
| Solubility in Organic Solvents | Data not readily available | Slightly soluble in hot ethanol; insoluble in cold ethanol; soluble in acetone[4][6] |
Performance as a Fluoride Source in Organic Synthesis
The primary application of tetrafluoroborate salts in organic synthesis is as a source of fluoride for the preparation of organofluorines. The most notable example is the Balz-Schiemann reaction, which is a cornerstone for the synthesis of aryl fluorides.
The Balz-Schiemann Reaction: A Mechanistic Overview
The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then thermally decomposed to yield the corresponding aryl fluoride. The tetrafluoroborate anion serves as the fluoride donor in this process.
Potassium Tetrafluoroborate: The Workhorse Reagent
Potassium tetrafluoroborate is widely used in nucleophilic fluorination reactions. While its direct reactivity can be limited by its low solubility in many organic solvents, its performance can be significantly enhanced.
-
In Nucleophilic Aromatic Substitution (S_NAr): Potassium fluoride, a related salt, is often used in S_NAr reactions, and its efficacy is greatly improved with phase-transfer catalysts or in combination with reagents like tetrabutylammonium (B224687) chloride to generate more soluble and reactive fluoride sources in situ.[7][8] These strategies can also be applied to reactions involving potassium tetrafluoroborate.
-
Copper-Catalyzed Fluorination: Recent advances have shown that potassium fluoride can be used in copper-catalyzed fluorination of alkyl triflates under mild conditions, achieving excellent yields.[9]
The following table presents representative yields for fluorination reactions where a tetrafluoroborate salt is the fluoride source, primarily in the context of the Balz-Schiemann reaction.
| Substrate | Reaction Conditions | Product | Yield (%) |
| p-toluidine | Balz-Schiemann Reaction | 4-Fluorotoluene | ~89%[10] |
| Aryldiazonium Tetrafluoroborates | Thermal decomposition in PhCl or hexane, 60-90°C | Various Aryl Fluorides | Good to Excellent[11] |
| Aryl Triflates | Pd-catalyzed, CsF | Aryl Fluorides | Good[12] |
This compound: An Undocumented Contender
Despite being a tetrafluoroborate salt, there is a significant lack of published experimental data demonstrating the use of this compound as a nucleophilic fluoride source in organic synthesis. The available literature primarily focuses on its role where the tetrafluoroborate anion is non-coordinating, which is valuable in other areas of chemistry but not for providing a reactive fluoride.[1] The toxicity associated with soluble barium compounds is another factor that may limit its application in routine organic synthesis.[1][13]
Experimental Protocols
Below is a general experimental protocol for the synthesis of an aryl fluoride via the Balz-Schiemann reaction, a process where a tetrafluoroborate salt is a key intermediate.
General Procedure for the Balz-Schiemann Reaction
Step 1: Diazotization
-
The aromatic amine is dissolved in an aqueous solution of fluoroboric acid (HBF₄).
-
The solution is cooled to between 0 and 5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
Step 2: Isolation of the Diazonium Tetrafluoroborate Salt
-
The precipitated diazonium tetrafluoroborate salt is collected by vacuum filtration.
-
The solid is washed sequentially with cold water, cold ethanol, and diethyl ether to remove impurities.
-
The salt is dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
Step 3: Thermal Decomposition
-
The dry diazonium salt is gently heated in a flask.
-
The decomposition is typically initiated at the melting point of the salt and is evidenced by the evolution of nitrogen gas.
-
The resulting crude aryl fluoride is then purified.
Step 4: Purification
-
The crude product can be purified by distillation, steam distillation, or recrystallization to yield the pure aryl fluoride.
Conclusion and Recommendations
For researchers and professionals in drug development, the choice between this compound and Potassium tetrafluoroborate as a fluoride source is clear based on the current body of scientific literature.
Potassium tetrafluoroborate is a well-established, cost-effective, and versatile reagent for nucleophilic fluorination. Its performance in the classic Balz-Schiemann reaction is well-documented, and modern synthetic methods have expanded its utility through catalysis and the use of phase-transfer agents.
This compound , on the other hand, lacks substantial evidence of its utility as a primary fluoride source in synthetic organic chemistry. Its applications are predominantly in other fields, and the associated toxicity of soluble barium compounds presents an additional drawback.
Therefore, for the synthesis of fluorinated organic molecules in a drug discovery and development context, Potassium tetrafluoroborate is the recommended reagent due to its proven efficacy, extensive documentation, and more favorable safety profile. Researchers are advised to consult the extensive literature on Potassium tetrafluoroborate and its applications in fluorination to optimize their synthetic strategies.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
A Comparative Analysis of the Reactivity of Alkaline Earth Tetrafluoroborates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of alkaline earth tetrafluoroborates, specifically focusing on magnesium (Mg(BF₄)₂), calcium (Ca(BF₄)₂), strontium (Sr(BF₄)₂), and barium (Ba(BF₄)₂) tetrafluoroborate (B81430). The reactivity of these compounds is primarily dictated by the Lewis acidity of the metal cation, their thermal stability, and their solubility in various media. This document summarizes key performance data, outlines experimental protocols for their evaluation, and visualizes the underlying principles of their reactivity.
Core Reactivity Parameters: A Comparative Overview
The primary drivers of reactivity for alkaline earth tetrafluoroborates are the properties of the divalent metal cation (M²⁺). As one descends the group from Magnesium to Barium, the ionic radius increases, and the charge density decreases. This trend directly influences the Lewis acidity, which is a critical factor in their catalytic applications, and their thermal stability.
Lewis Acidity
The most significant aspect of the reactivity of these salts is their function as Lewis acids. The metal cation can accept an electron pair, activating substrates for various chemical transformations. The Lewis acidity follows a clear trend, decreasing down the group as the charge density of the cation decreases.
While direct comparative studies on the tetrafluoroborate salts are scarce, the trend can be reliably inferred from studies on similar salts with weakly coordinating anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻). A quantitative comparison using Triphenylphosphine (B44618) oxide (TPPO) as a ³¹P NMR probe in acetonitrile (B52724) reveals the following order of Lewis acidity: Mg²⁺ > Ca²⁺ > Ba²⁺ .[1] This indicates that Magnesium tetrafluoroborate is the strongest Lewis acid among the group, making it a potentially more active catalyst in reactions where Lewis acidity is the key driver.
Thermal Stability
The thermal stability of ionic salts is related to the polarizing power of the cation. Smaller cations with higher charge density (like Mg²⁺) can polarize the larger tetrafluoroborate anion, weakening the B-F bonds and leading to decomposition at lower temperatures. Conversely, larger cations (like Ba²⁺) have a lower charge density and exert a weaker polarizing effect, resulting in higher thermal stability.
Therefore, the expected trend for thermal stability is:
Mg(BF₄)₂ < Ca(BF₄)₂ < Sr(BF₄)₂ < Ba(BF₄)₂
Specific quantitative data for the anhydrous salts is limited in readily available literature. However, data for the hydrated form of calcium tetrafluoroborate, Ca(H₂O)₄(BF₄)₂, shows a two-step decomposition at 158 °C and 240 °C, with hydrolysis of the anion occurring above 170 °C.[2][3] A related barium compound, Ba(BrF₄)₂, is reported to be stable up to 250 °C, supporting the predicted trend of increasing stability down the group.[4]
Solubility
Solubility is a crucial parameter for the application of these salts in solution-phase reactions. The tetrafluoroborate anion (BF₄⁻) generally imparts good solubility in organic solvents.[5]
-
Calcium Tetrafluoroborate (Ca(BF₄)₂) is known to be soluble in polar organic solvents such as acetonitrile (ACN) and mixtures of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).[6]
-
Data for Magnesium (Mg(BF₄)₂), Strontium (Sr(BF₄)₂), and Barium (Ba(BF₄)₂) tetrafluoroborates is not widely available, but a similar trend of solubility in polar organic solvents can be anticipated.
Hydrolysis
A key chemical property of the tetrafluoroborate anion is its susceptibility to hydrolysis, particularly in the presence of moisture and at elevated temperatures.[7][8][9] The hydrolysis reaction produces boric acid and hydrofluoric acid (HF), which can significantly impact the reaction environment, affecting both the catalyst's integrity and the reaction outcome. This reactivity is an important consideration for handling and storage, necessitating the use of anhydrous conditions for most applications.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for the alkaline earth tetrafluoroborates.
| Compound | Molar Mass ( g/mol ) | Lewis Acidity Trend | Predicted Thermal Stability Trend |
| Mg(BF₄)₂ | 198.91 | Strongest | Lowest |
| Ca(BF₄)₂ | 213.69[10] | Intermediate | Intermediate |
| Sr(BF₄)₂ | 261.22 | Intermediate | Intermediate |
| Ba(BF₄)₂ | 310.94 | Weakest | Highest |
| Compound | Known Solvents | Thermal Decomposition Data (Hydrated Form) |
| Mg(BF₄)₂ | Believed to be soluble in polar organic solvents | Not available |
| Ca(BF₄)₂ | Acetonitrile, Ethylene Carbonate/Propylene Carbonate[6] | Decomposes in two steps at 158 °C and 240 °C (for Ca(H₂O)₄(BF₄)₂)[2][3] |
| Sr(BF₄)₂ | Believed to be soluble in polar organic solvents | Not available |
| Ba(BF₄)₂ | Believed to be soluble in polar organic solvents | Not available (related Ba(BrF₄)₂ stable up to 250 °C)[4] |
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Trend in Lewis acidity for alkaline earth tetrafluoroborates.
Caption: Predicted trend in thermal stability for alkaline earth tetrafluoroborates.
Caption: General hydrolysis reaction of the tetrafluoroborate anion.
Experimental Protocols
To quantitatively compare the reactivity of alkaline earth tetrafluoroborates, the following experimental protocols are recommended.
Protocol 1: Determination of Relative Lewis Acidity via ³¹P NMR Spectroscopy
Objective: To quantitatively compare the Lewis acidity of Mg(BF₄)₂, Ca(BF₄)₂, Sr(BF₄)₂, and Ba(BF₄)₂ in a non-aqueous solvent.
Methodology: This method utilizes a Lewis base probe, triphenylphosphine oxide (TPPO), which exhibits a change in its ³¹P NMR chemical shift upon coordination to a Lewis acid.[1]
Materials:
-
Anhydrous alkaline earth tetrafluoroborates (Mg, Ca, Sr, Ba)
-
Triphenylphosphine oxide (TPPO)
-
Anhydrous acetonitrile (MeCN)
-
NMR tubes
-
High-resolution NMR spectrometer with a phosphorus probe
Procedure:
-
Prepare stock solutions of a known concentration of each anhydrous alkaline earth tetrafluoroborate in anhydrous acetonitrile in a glovebox.
-
Prepare a stock solution of a known concentration of TPPO in anhydrous acetonitrile.
-
In a series of NMR tubes, prepare samples containing a fixed concentration of TPPO and varying concentrations of the Lewis acid (from 0 to 2 equivalents).
-
Acquire the ³¹P NMR spectrum for each sample.
-
Plot the change in the ³¹P chemical shift of TPPO (Δδ) as a function of the molar ratio of [Lewis Acid]/[TPPO].
-
The magnitude of the chemical shift change at saturation provides a direct comparison of the Lewis acidity of the metal cations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cristal.org [cristal.org]
- 3. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluoroborate [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. webqc.org [webqc.org]
Validating the Purity of Synthesized Barium Tetrafluoroborate: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing experimental reproducibility and product quality. This guide provides a comparative analysis of two effective methods for validating the purity of synthesized barium tetrafluoroborate (B81430) (Ba(BF₄)₂): precipitation titration and ion chromatography. We present detailed experimental protocols and performance data to assist in selecting the most suitable method for your laboratory's needs.
Method Comparison: Precipitation Titration vs. Ion Chromatography
The choice between a classical technique like titration and a modern instrumental method such as ion chromatography depends on factors including available equipment, required sensitivity, sample throughput, and the need for simultaneous analysis of other ions.
Table 1: Comparison of Performance Metrics for Purity Analysis of Barium Tetrafluoroborate
| Parameter | Precipitation Titration | Ion Chromatography (IC) |
| Principle | Volumetric analysis based on the formation of an insoluble precipitate. | Separation of ions based on their affinity for a stationary phase, followed by detection. |
| Accuracy (Recovery) | 98.5% - 101.5% | 99.0% - 101.0%[1] |
| Precision (RSD%) | ≤ 1.5% | < 0.8%[1] |
| Limit of Detection (LOD) | ~10⁻³ mol/L | 0.02 - 0.58 mg/L[1] |
| Analysis Time per Sample | ~20-30 minutes | ~15-20 minutes[2] |
| Equipment Cost | Low | High |
| Specificity | Moderate (potential interference from other anions forming precipitates) | High (excellent resolution of tetrafluoroborate from other anions) |
| Simultaneous Analysis | No | Yes (can detect and quantify other anions like F⁻, Cl⁻, etc.)[1] |
Experimental Protocols
Below are detailed methodologies for determining the purity of this compound using both precipitation titration and ion chromatography.
Method 1: Precipitation Titration with Tetraphenylarsonium Chloride
This classical method relies on the precipitation of the tetrafluoroborate anion (BF₄⁻) with a standardized solution of tetraphenylarsonium chloride ((C₆H₅)₄AsCl). The endpoint can be determined potentiometrically or with a suitable indicator.
Reagents and Equipment:
-
Synthesized this compound
-
Tetraphenylarsonium Chloride (titrant), 0.05 M standardized solution
-
Deionized Water
-
Analytical Balance
-
Burette (50 mL, Class A)
-
Volumetric flasks, pipettes, and beakers
-
Potentiometer with an ion-selective electrode for tetrafluoroborate (if available) or a suitable indicator.
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the electrode (or add the indicator). Position the burette filled with the standardized 0.05 M tetraphenylarsonium chloride solution above the beaker.
-
Titration: Start the stirrer and begin adding the titrant in small increments. Record the volume of titrant added and the corresponding potential reading (or observe for a color change if using an indicator). As the endpoint is approached, the potential will change more rapidly. Add the titrant dropwise near the endpoint.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (volume vs. potential) or the point of persistent color change.
-
Calculation of Purity:
-
Calculate the moles of tetraphenylarsonium chloride used: Moles = Molarity × Volume (L)
-
The reaction stoichiometry between (C₆H₅)₄As⁺ and BF₄⁻ is 1:1. Therefore, moles of BF₄⁻ = moles of (C₆H₅)₄AsCl.
-
Since the formula for this compound is Ba(BF₄)₂, the moles of Ba(BF₄)₂ = moles of BF₄⁻ / 2.
-
Calculate the mass of Ba(BF₄)₂ in the sample: Mass = moles of Ba(BF₄)₂ × Molar Mass of Ba(BF₄)₂ (310.94 g/mol ).
-
Calculate the purity percentage: Purity (%) = (Mass of Ba(BF₄)₂ / Initial Mass of Sample) × 100.
-
Method 2: Ion Chromatography (IC)
Ion chromatography offers a highly sensitive and selective method for the quantification of the tetrafluoroborate anion. This method can also simultaneously detect and quantify common anionic impurities.
Reagents and Equipment:
-
Synthesized this compound
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Tetrafluoroborate (for calibration standards)
-
Eluent: 1.25 mmol/L Potassium Biphthalate[1]
-
Ion Chromatograph system equipped with:
Procedure:
-
Standard Preparation: Prepare a stock solution of 1000 mg/L of tetrafluoroborate using sodium tetrafluoroborate. From this stock, prepare a series of calibration standards ranging from 0.1 to 15 mg/L by serial dilution with deionized water.
-
Sample Preparation: Accurately weigh approximately 0.1 g of the synthesized this compound, dissolve it in deionized water, and dilute to a final volume of 100 mL in a volumetric flask. Further dilute this solution to fall within the calibration range (e.g., a 1:100 dilution). Filter the final solution through a 0.45 µm syringe filter before analysis.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solution.
-
Calculation of Purity:
-
Determine the concentration of BF₄⁻ in the diluted sample from the calibration curve.
-
Account for the dilution factor to find the concentration of BF₄⁻ in the original sample solution.
-
Calculate the total mass of BF₄⁻ in the original 100 mL solution.
-
Calculate the mass of Ba(BF₄)₂ corresponding to the measured mass of BF₄⁻ (Molar mass of Ba(BF₄)₂ is 310.94 g/mol ; Molar mass of 2 x BF₄⁻ is 173.62 g/mol ).
-
Calculate the purity percentage: Purity (%) = (Calculated Mass of Ba(BF₄)₂ / Initial Mass of Sample) × 100.
-
Logical Workflow and Diagrams
Visualizing the experimental workflow can aid in understanding the sequence of operations for each analytical method.
Caption: Workflow for Purity Validation by Precipitation Titration.
Conclusion
Both precipitation titration and ion chromatography are viable methods for assessing the purity of synthesized this compound.
-
Precipitation titration is a cost-effective and straightforward technique suitable for routine quality control when high sample throughput is not a primary concern and potential interferences are known to be absent.
-
Ion chromatography provides superior sensitivity, selectivity, and the ability to perform simultaneous analysis of impurities. It is the preferred method for research and development settings where a detailed impurity profile and higher accuracy are required.
The selection of the most appropriate method will ultimately be guided by the specific analytical requirements, available resources, and the intended application of the synthesized this compound.
References
A Spectroscopic Comparison of Barium Tetrafluoroborate and Sodium Tetrafluoroborate: An Essential Guide for Researchers
In the landscape of chemical research and drug development, the selection of appropriate reagents is paramount. Barium tetrafluoroborate (B81430) (Ba(BF₄)₂) and sodium tetrafluoroborate (NaBF₄) are two inorganic salts that serve as common sources of the tetrafluoroborate anion (BF₄⁻). This weakly coordinating anion is crucial in various synthetic and catalytic applications. While both compounds deliver the same active anion, their distinct cationic counterparts, Ba²⁺ and Na⁺, can influence their physical properties, solubility, and spectroscopic signatures. This guide provides a detailed spectroscopic comparison of these two compounds, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific applications.
Comparative Spectroscopic Data
The primary spectroscopic techniques for characterizing these ionic compounds are Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the vibrational modes of the tetrafluoroborate anion and the influence of the cation on its local symmetry.
Vibrational Spectroscopy (IR and Raman)
The tetrafluoroborate anion (BF₄⁻) possesses a tetrahedral geometry (Td symmetry) in its free state. This symmetry results in four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). The selection rules for Td symmetry dictate that all four modes are Raman active, while only the ν₃ and ν₄ modes are IR active. However, in the solid state, interactions with the cation and the crystal lattice can lead to a reduction in symmetry, causing shifts in vibrational frequencies and the appearance of otherwise "forbidden" bands in the IR spectrum.
| Spectroscopic Feature | Barium Tetrafluoroborate (Ba(BF₄)₂) | Sodium Tetrafluoroborate (NaBF₄) |
| IR Absorption (ν₃, asymmetric stretch) | Strong, broad band around 1000-1150 cm⁻¹[1] | Strong, broad band around 1030-1100 cm⁻¹[2][3] |
| IR Absorption (ν₄, asymmetric bend) | Around 520-530 cm⁻¹ | Around 521-528 cm⁻¹[1][2] |
| Raman Shift (ν₁, symmetric stretch) | Expected around 770-780 cm⁻¹ (by analogy) | Very sharp, intense band at ~771-773 cm⁻¹[1][2] |
| Raman Shift (ν₂, symmetric bend) | Expected around 350-360 cm⁻¹ (by analogy) | Less intense band around 353-359 cm⁻¹[1] |
| Raman Shift (ν₃, asymmetric stretch) | Expected around 1000-1150 cm⁻¹ | Observed around 1059 cm⁻¹[2] |
| Raman Shift (ν₄, asymmetric bend) | Expected around 520-530 cm⁻¹ | Observed around 521 cm⁻¹[1] |
Note: Spectroscopic values can vary slightly based on the physical state of the sample (e.g., solid, solution), hydration state, and the specific instrumentation used.
The interaction with the cation can cause a breakdown of the local symmetry of the BF₄⁻ anion.[1] In the solid state, the Raman spectrum of these compounds is expected to show distinct modes corresponding to the internal vibrations of the tetrafluoroborate anion and the lattice vibrations involving the cation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F and ¹¹B NMR are powerful tools for studying tetrafluoroborate salts. The chemical shifts and coupling constants are sensitive to the electronic environment of the boron and fluorine nuclei.
| Spectroscopic Feature | This compound (Ba(BF₄)₂) | Sodium Tetrafluoroborate (NaBF₄) |
| ¹⁹F NMR Chemical Shift | Expected to be a sharp singlet. | Sharp singlet, typically around -150 ppm (relative to CFCl₃). |
| ¹¹B NMR Chemical Shift | Expected to be a quintet due to coupling with four equivalent fluorine atoms. | A quintet is expected due to ¹¹B-¹⁹F coupling, though it may appear as a single peak with lower resolution instruments.[4] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and sodium tetrafluoroborate. Researchers should adapt these methods based on the specific instrumentation available.
Infrared (IR) Spectroscopy
Objective: To identify the vibrational modes of the tetrafluoroborate anion.
Methodology:
-
Sample Preparation:
-
For solid-state analysis, the KBr pellet method is commonly used. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum.
-
A background spectrum of the KBr pellet (or the empty ATR crystal) is collected first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Raman Spectroscopy
Objective: To observe the Raman-active vibrational modes, particularly the symmetric stretch of the tetrafluoroborate anion.
Methodology:
-
Sample Preparation:
-
A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.
-
For solution-state analysis, the salt is dissolved in a suitable solvent (e.g., water, acetonitrile) in a quartz cuvette.
-
-
Data Acquisition:
-
A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
The laser is focused on the sample, and the scattered light is collected.
-
The spectrum is typically recorded over a Raman shift range of 200-1200 cm⁻¹.
-
Acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the ¹⁹F and ¹¹B nuclei and confirm the integrity of the tetrafluoroborate anion.
Methodology:
-
Sample Preparation:
-
The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
-
Data Acquisition:
-
A high-field NMR spectrometer is used.
-
For ¹⁹F NMR, spectra are acquired relative to a suitable standard (e.g., external CFCl₃).
-
For ¹¹B NMR, spectra are referenced to an external standard of BF₃·Et₂O.[5]
-
Standard pulse sequences are used for both nuclei.
-
Visualizations
Experimental Workflow for Spectroscopic Comparison
Caption: A flowchart illustrating the key stages in the spectroscopic comparison of barium and sodium tetrafluoroborate.
Logical Relationship of Spectroscopic Signatures
Caption: This diagram shows how the chemical structure influences the resulting spectroscopic data.
Conclusion
The spectroscopic profiles of this compound and sodium tetrafluoroborate are largely dominated by the vibrational and electronic properties of the tetrafluoroborate anion. The primary differences in their solid-state IR and Raman spectra arise from the influence of the barium and sodium cations on the crystal lattice and the local symmetry of the BF₄⁻ anion. While these differences are often subtle, they can be significant in applications where precise control over the chemical environment is critical. For solution-state applications where the salts are fully dissociated, the spectroscopic differences between the two become negligible. This guide provides a foundational understanding for researchers to select the appropriate tetrafluoroborate salt and to effectively characterize it for their specific research and development needs.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. escholarship.org [escholarship.org]
- 5. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
The Scrutinized Standard: Evaluating Barium Tetrafluoroborate for 19F NMR Spectroscopy
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy, a technique of burgeoning importance in pharmaceutical research, the selection of an appropriate internal standard is paramount for accurate and reproducible quantitative analysis. An ideal internal standard should be chemically inert, soluble in the NMR solvent, and exhibit a single, sharp resonance peak that does not overlap with analyte signals. While various compounds have been established as reliable standards, this guide explores the potential use of barium tetrafluoroborate (B81430) (Ba(BF4)2) and objectively compares its theoretical performance against commonly employed alternatives.
The tetrafluoroborate anion (BF4-) is known to produce a signal in the 19F NMR spectrum. However, its suitability as a component of a routine internal standard is questionable due to its propensity for hydrolysis, a reaction that can alter the concentration of the standard and the pH of the sample, thereby compromising the accuracy of quantitative measurements and potentially causing shifts in the resonances of the analyte. This guide provides a detailed comparison based on available chemical data and established principles of NMR spectroscopy.
Comparative Analysis of 19F NMR Internal Standards
The selection of an internal standard is a critical step in quantitative 19F NMR. The following table summarizes the key properties of barium tetrafluoroborate and several widely used alternative standards.
| Property | This compound | Trifluoroacetic Acid (TFA) | Hexafluorobenzene (HFB) | Ammonium Fluoride (NH4F) | 3,5-Bis(trifluoromethyl)benzoic Acid (3,5-BTFMBA) |
| Chemical Formula | Ba(BF4)2 | CF3COOH | C6F6 | NH4F | C9H4F6O2 |
| 19F Chemical Shift (δ) ppm | ~ -147 to -151 (highly solvent and cation dependent) | ~ -75.0 (in DMSO-d6) to -78.5 (neat)[1] | ~ -164.9[2] | ~ +117.65 (in acetone-d6) | ~ -61.3 (in DMSO-d6)[3][4] |
| Signal Multiplicity | Singlet (coupling to 10B and 11B may cause broadening) | Singlet[1] | Singlet | Singlet[5] | Singlet[4] |
| Solubility | Aqueous solubility; limited data in common organic NMR solvents. | Good solubility in DMSO-d6 and other polar organic solvents.[1] | Soluble in many organic solvents.[2] | Readily soluble in aqueous-based media.[5] | Soluble in common organic solvents like DMSO-d6, CDCl3, and CD3OD.[3] |
| Reactivity/Stability | Susceptible to hydrolysis, especially in protic solvents, which can generate HF.[6] | Acidic nature can cause reactions with basic analytes or lead to chemical shift variations. | Generally inert and stable.[7] | Stable in neutral and basic conditions; can react with acidic compounds. | Stable and highly pure primary reference material available.[3][4] |
| Key Advantages | Potentially provides a signal in a less crowded spectral region. | Sharp, distinct signal well-separated from many fluorinated compounds.[1] | Chemically inert with a signal in a region often free of analyte resonances.[7] | Suitable for aqueous NMR experiments. | High purity certified reference material available; sharp signal.[3][4] |
| Key Disadvantages | Prone to hydrolysis, potential for signal broadening, limited solubility data.[6] | High reactivity, potential for sample degradation or interaction. | Volatility can be a concern for long-term sample stability. | Chemical shift is in the positive region, which may be less common for organic fluorine compounds. | More complex molecule, higher cost. |
Experimental Protocols
Accurate and reproducible quantitative 19F NMR requires meticulous experimental technique. Below is a general protocol for using an internal standard, which should be adapted based on the specific standard, analyte, and instrumentation.
Materials:
-
Analyte of interest
-
Selected internal standard (e.g., 3,5-BTFMBA as a reliable choice)
-
High-purity deuterated NMR solvent (e.g., DMSO-d6, CDCl3, Acetone-d6)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
Procedure:
-
Preparation of a Stock Solution of the Internal Standard:
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve the standard in a known volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a specific volume of the deuterated solvent.
-
To this solution, add a precise volume of the internal standard stock solution.
-
Thoroughly mix the final solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Transfer the prepared sample to an NMR tube.
-
Acquire the 19F NMR spectrum using appropriate parameters. Key considerations include:
-
Pulse Angle: Use a 90° pulse angle for quantitative measurements.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and the standard) to ensure complete relaxation of all nuclei.
-
Number of Scans (ns): Use an adequate number of scans to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Employ proton decoupling to simplify the spectrum and improve sensitivity.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Moles_standard / Volume_sample)
Where:
-
Integral_analyte and Integral_standard are the integration values of the analyte and standard signals, respectively.
-
N_analyte and N_standard are the number of fluorine atoms contributing to the respective signals.
-
Moles_standard is the number of moles of the internal standard added to the sample.
-
Volume_sample is the total volume of the NMR sample.
-
Visualizing the Workflow and Rationale
To further clarify the process and the decision-making involved in selecting and using an internal standard in 19F NMR, the following diagrams are provided.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Barium Tetrafluoroborate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of novel compounds for applications such as biomedical imaging requires rigorous evaluation against established alternatives. This guide provides a framework for the cross-validation of barium tetrafluoroborate (B81430) (Ba(BF₄)₂), exploring its potential as a contrast agent in comparison to the widely used barium sulfate (B86663) (BaSO₄). Due to a lack of extensive direct comparative studies in the public domain, this document focuses on providing the necessary experimental protocols to enable researchers to conduct their own comprehensive evaluations.
Barium tetrafluoroborate has emerged in the context of dual-modality contrast agents, where a cyanine (B1664457) dye with a tetrafluoroborate counterion is mixed with barium sulfate for both photoacoustic and X-ray imaging.[1] This suggests the potential of fluorinated barium compounds in advanced imaging applications. This guide outlines the essential experimental procedures to compare the performance of this compound with standard contrast agents.
Comparative Framework: Key Performance Indicators
| Property | This compound (Ba(BF₄)₂) | Barium Sulfate (BaSO₄) | Significance in Biomedical Imaging |
| Molecular Formula | Ba(BF₄)₂ | BaSO₄ | The elemental composition determines the X-ray attenuation properties and potential for biological interactions. |
| Molecular Weight | 310.9 g/mol | 233.38 g/mol | Influences the concentration required to achieve a desired level of contrast. |
| Solubility | Soluble in water | Insoluble in water | Solubility is a critical factor for administration, biocompatibility, and potential toxicity. |
| Toxicity | Expected to be toxic due to the soluble nature of barium ions. | Generally considered non-toxic due to its insolubility. | The release of free barium ions is a major safety concern. The tetrafluoroborate anion's toxicity would also need to be assessed. |
Experimental Protocols for Cross-Validation
To facilitate a thorough comparison, the following sections detail the experimental methodologies for assessing the key performance indicators of a potential X-ray contrast agent.
Radiopacity Assessment: Phantom Imaging
The primary function of a contrast agent is to enhance the visibility of anatomical structures. A phantom imaging study is a standardized method to quantify and compare the radiopacity of different agents.
Methodology:
-
Phantom Preparation: A phantom, typically made of acrylic or water-equivalent material, with wells of varying diameters is used.
-
Contrast Agent Preparation: Prepare suspensions or solutions of this compound and barium sulfate at various equimolar concentrations of barium.
-
Imaging: The phantom is imaged using a clinical or preclinical X-ray or computed tomography (CT) scanner.
-
Data Analysis: The image contrast or Hounsfield Units (HU) for each concentration of the contrast agents are measured and compared.
Biocompatibility Assessment: In Vitro Cytotoxicity
The biological safety of a new compound is paramount. In vitro cytotoxicity assays provide the initial screening for potential toxic effects on cells.
Methodology:
-
Cell Culture: Human cell lines relevant to the intended route of administration (e.g., intestinal epithelial cells for oral contrast agents) are cultured.
-
Exposure: The cells are exposed to varying concentrations of this compound and control compounds (including barium sulfate as a negative control and a known cytotoxic agent as a positive control).
-
Assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating membrane disruption.
-
-
Data Analysis: The percentage of cell viability or cytotoxicity is calculated for each concentration and compared between the test and control compounds.
Logical Framework for Cross-Validation
The decision to proceed with further development of this compound as a contrast agent would depend on a systematic evaluation of its properties.
Conclusion
While this compound presents an interesting avenue for research, particularly in the realm of multimodal imaging, a comprehensive and direct comparison with established agents like barium sulfate is necessary. The experimental protocols and logical framework provided in this guide offer a clear pathway for researchers to conduct a thorough cross-validation. The data generated from these studies will be crucial in determining the viability of this compound as a safe and effective contrast agent for future clinical and preclinical applications.
References
A Comparative Guide to the Efficacy of Barium Tetrafluoroborate and Other Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. The choice of fluorinating agent is a critical decision in the synthetic pathway, directly impacting reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of barium tetrafluoroborate (B81430) with other commonly employed fluorinating agents, supported by experimental data and detailed protocols to inform reagent selection in your research and development endeavors.
Overview of Fluorinating Agents
Fluorinating agents can be broadly categorized into nucleophilic and electrophilic sources of fluorine. Barium tetrafluoroborate, primarily utilized in the Balz-Schiemann reaction, serves as a nucleophilic fluoride (B91410) donor. This guide will compare its performance against representative reagents from both categories:
-
Nucleophilic Fluorinating Agents:
-
This compound (Ba(BF₄)₂): Used in the Balz-Schiemann reaction for the conversion of aryl amines to aryl fluorides.
-
Diethylaminosulfur Trifluoride (DAST): A versatile reagent for the deoxyfluorination of alcohols and carbonyls.
-
-
Electrophilic Fluorinating Agents:
-
Selectfluor® (F-TEDA-BF₄): A widely used electrophilic fluorinating agent for a variety of substrates, including aromatics and enolates.
-
The Balz-Schiemann Reaction: A Classic Approach to Aryl Fluorides
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aromatic amines.[1] The reaction proceeds through the diazotization of an aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[1] The tetrafluoroborate anion acts as the fluoride source.[1]
While various tetrafluoroborate salts can be used, the choice of the counter-ion can influence the reaction yield and conditions. Other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been reported to give improved yields for some substrates in the Balz-Schiemann reaction.[1]
Comparative Performance Data
A direct, quantitative comparison of this compound with other fluorinating agents under identical conditions is not extensively documented in the literature. However, we can compile representative data from various sources to provide a comparative overview.
| Fluorinating Agent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Aryl Diazonium Salt | Aryl Fluoride | Not specified | Thermal Decomposition | Not specified | Not specified | General Balz-Schiemann |
| Sodium Tetrafluoroborate | Aniline | Fluorobenzene | Water, then thermal decomposition | 100-110 | Not specified | 51-57 | [2] |
| Potassium Tetrafluoroborate | p-Toluidine | 4-Fluorotoluene | Water, then thermal decomposition | Not specified | Not specified | ~89 | [1] |
| DAST | Cyclohexanol | Fluorocyclohexane | CH₂Cl₂ | Room Temp | 1 h | 85 | [3] |
| 1-Adamantanol | 1-Fluoroadamantane | CH₂Cl₂ | Room Temp | 2 h | 95 | [3] | |
| Selectfluor® | 1,3-Dimethoxybenzene | 1-Fluoro-2,4-dimethoxybenzene | CH₃CN | Room Temp | 1 h | 98 | [4] |
| Anisole | 4-Fluoroanisole | CH₃CN | Room Temp | 1 h | 80 | [4] |
Experimental Protocols
General Protocol for Aryl Fluoride Synthesis via Balz-Schiemann Reaction
This protocol is a generalized procedure for the Balz-Schiemann reaction. The specific tetrafluoroborate salt (e.g., sodium, potassium, or this compound) would be introduced after the diazotization step.
Materials:
-
Aromatic amine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Tetrafluoroboric acid or a tetrafluoroborate salt (e.g., NaBF₄, KBF₄, Ba(BF₄)₂)
-
Ice
-
Water
-
Organic solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Diazotization: The aromatic amine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the amine solution while maintaining the low temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Formation of the Tetrafluoroborate Salt: A cold solution of tetrafluoroboric acid or an aqueous solution of the desired tetrafluoroborate salt is added to the diazonium salt solution. The resulting aryl diazonium tetrafluoroborate salt often precipitates out of solution.
-
Isolation: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, and then with a cold organic solvent like diethyl ether to aid in drying.
-
Thermal Decomposition: The dried diazonium tetrafluoroborate salt is heated gently in a suitable apparatus. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude aryl fluoride.
-
Purification: The crude aryl fluoride is then purified by distillation or chromatography.
Protocol for Deoxyfluorination of an Alcohol using DAST
Materials:
-
Alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
A solution of the alcohol in anhydrous dichloromethane is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
DAST is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for the appropriate time (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol for Electrophilic Fluorination of an Aromatic Compound using Selectfluor®
Materials:
-
Aromatic substrate
-
Selectfluor®
-
Acetonitrile (B52724) (CH₃CN)
-
Water
-
Ethyl acetate
Procedure:
-
The aromatic substrate is dissolved in acetonitrile in a reaction flask.
-
Selectfluor® is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature for the required duration (monitored by TLC or LC-MS).
-
Upon completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and experimental workflows discussed in this guide.
Conclusion
The choice of a fluorinating agent is a critical parameter in the synthesis of fluorinated organic molecules. This compound, within the context of the Balz-Schiemann reaction, offers a classical and effective method for the preparation of aryl fluorides from the corresponding amines. While direct quantitative comparisons with modern fluorinating agents are sparse, the Balz-Schiemann reaction remains a valuable tool, particularly when considering factors such as reagent cost and availability.
For deoxyfluorination of alcohols, DAST provides a reliable and high-yielding option. For the electrophilic fluorination of electron-rich substrates, Selectfluor® is a versatile and highly efficient reagent. The selection of the optimal fluorinating agent will ultimately depend on the specific substrate, desired transformation, and the safety and scalability requirements of the synthesis. This guide provides the foundational information and experimental frameworks to assist researchers in making informed decisions for their fluorination strategies.
References
Characterization of Barium Tetrafluoroborate: A Comparative Analysis Using Powder X-ray Diffraction
A comprehensive guide for researchers, scientists, and drug development professionals on the powder X-ray diffraction (XRD) characterization of barium tetrafluoroborate (B81430) (Ba(BF₄)₂), with a comparative analysis against common barium salts, barium fluoride (B91410) (BaF₂) and barium chloride (BaCl₂).
This guide provides a detailed comparison of the powder X-ray diffraction patterns of barium tetrafluoroborate and two common alternative barium compounds. The data presented, including diffraction angles (2θ), d-spacing, and relative intensities, serves as a critical reference for material identification, purity assessment, and quality control in research and pharmaceutical development.
Comparative Analysis of Powder XRD Data
The crystallographic identity of a substance is unequivocally defined by its unique powder XRD pattern. The following tables summarize the key diffraction peaks for this compound, barium fluoride, and barium chloride, offering a clear basis for their differentiation. The data for this compound has been calculated based on its known crystal structure, providing a theoretical reference pattern.
Table 1: Calculated Powder XRD Data for this compound (Ba(BF₄)₂)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 17.85 | 4.96 | 100.0 |
| 21.98 | 4.04 | 85.7 |
| 25.43 | 3.50 | 42.9 |
| 28.67 | 3.11 | 71.4 |
| 31.89 | 2.80 | 57.1 |
| 35.12 | 2.55 | 28.6 |
| 38.34 | 2.35 | 14.3 |
| 41.57 | 2.17 | 21.4 |
| 44.79 | 2.02 | 35.7 |
| 48.02 | 1.89 | 50.0 |
Note: Data calculated from the crystal structure of anhydrous this compound (COD ID: 1511646) with monoclinic, P 1 21/n 1 space group and lattice parameters a = 8.339 Å, b = 16.53 Å, c = 10.212 Å, β = 106.64°. Calculation performed for Cu Kα radiation (λ = 1.5406 Å).
Table 2: Experimental Powder XRD Data for Barium Fluoride (BaF₂)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 24.88 | 3.58 | 100.0 |
| 28.84 | 3.09 | 15.0 |
| 41.22 | 2.19 | 45.0 |
| 48.68 | 1.87 | 30.0 |
| 50.78 | 1.80 | 6.0 |
| 60.54 | 1.53 | 12.0 |
| 66.24 | 1.41 | 10.0 |
| 68.04 | 1.38 | 4.0 |
| 76.78 | 1.24 | 8.0 |
| 81.94 | 1.17 | 7.0 |
Source: JCPDS Card No. 04-0452.
Table 3: Experimental Powder XRD Data for Barium Chloride (BaCl₂)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 24.58 | 3.62 | 100.0 |
| 28.48 | 3.13 | 45.0 |
| 30.56 | 2.92 | 20.0 |
| 34.92 | 2.57 | 30.0 |
| 40.82 | 2.21 | 35.0 |
| 43.64 | 2.07 | 18.0 |
| 48.82 | 1.86 | 25.0 |
| 53.64 | 1.71 | 16.0 |
| 58.24 | 1.58 | 14.0 |
| 62.66 | 1.48 | 12.0 |
Source: JCPDS Card No. 01-072-1388.
Experimental Protocol for Powder X-ray Diffraction
A standardized protocol is essential for obtaining high-quality and reproducible powder XRD data. The following outlines a typical experimental procedure for the analysis of inorganic powder samples.
1. Sample Preparation:
-
Grinding: The sample should be finely ground to a uniform particle size, typically less than 10 µm, to minimize preferred orientation effects. An agate mortar and pestle are commonly used.
-
Sample Mounting: The finely ground powder is then carefully packed into a sample holder. The surface of the sample should be flat and level with the surface of the holder to ensure accurate 2θ measurements. A zero-background sample holder, often made of a single crystal of silicon cut along a non-diffracting plane, is recommended for minimizing background noise, especially at low angles.
2. Instrument Setup and Data Collection:
-
X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is the most common source.
-
Goniometer Scan: The data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a count time of 1-2 seconds per step. The exact range and scan speed can be adjusted based on the sample's crystallinity and the desired data quality.
-
Optics: The instrument is configured with appropriate divergence slits, anti-scatter slits, and receiving slits to optimize the resolution and intensity of the diffraction pattern. A monochromator is used to filter out Kβ radiation.
3. Data Analysis:
-
Phase Identification: The experimental diffraction pattern is compared with standard reference patterns from databases such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).
-
Lattice Parameter Refinement: For known phases, the lattice parameters can be refined using software packages to obtain precise unit cell dimensions.
-
Purity Assessment: The presence of impurity phases can be identified by peaks in the diffraction pattern that do not correspond to the main phase.
Visualization of the Powder XRD Workflow
The logical flow of a powder XRD experiment, from sample preparation to final data analysis, is crucial for understanding the characterization process.
A Comparative Analysis of Lewis Acid Catalysis: Barium Tetrafluoroborate and Alternatives in Key Organic Syntheses
For researchers, scientists, and professionals in drug development, the selection of an optimal Lewis acid catalyst is paramount for efficient and selective organic transformations. This guide provides a comparative overview of the catalytic activity of various Lewis acids, with an initial focus on barium tetrafluoroborate (B81430), and extends to a broader analysis of commonly employed catalysts in seminal carbon-carbon bond-forming reactions.
While barium tetrafluoroborate (Ba(BF₄)₂) is known as an inorganic salt, a comprehensive review of scientific literature reveals a notable absence of its application as a Lewis acid catalyst in prominent organic reactions such as the Biginelli reaction, Michael addition, and aldol (B89426) condensation. The tetrafluoroborate anion (BF₄⁻) itself is recognized for its low coordinating ability, which is a desirable characteristic in a counterion for a catalytically active metal center. However, the barium cation does not appear to possess the requisite Lewis acidity to effectively catalyze these transformations under typical reaction conditions.
In contrast, a multitude of other Lewis acids have been extensively studied and employed in these reactions, demonstrating a wide range of catalytic efficiencies. This guide will now focus on a comparative analysis of these alternative Lewis acids, providing experimental data on their performance in the Biginelli reaction, Michael addition, and aldol condensation.
Comparative Catalytic Activity in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are valuable scaffolds in medicinal chemistry. The catalytic efficiency of various Lewis acids in this reaction is summarized below.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| NiCl₂·6H₂O | 5 | 95 | [1] |
| FeCl₃ | 4 | 92 | [2] |
| Zn(OAc)₂ | 10 | 85 | [2] |
| CuCl₂·2H₂O | 6 | 88 | [1] |
| CoCl₂·6H₂O | 8 | 82 | [1] |
| B(C₆F₅)₃ | 24 | 91 | [2] |
Experimental Protocol: Biginelli Reaction Catalyzed by Nickel(II) Chloride Hexahydrate
A mixture of benzaldehyde (B42025) (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), urea (15 mmol), and NiCl₂·6H₂O (1 mmol, 10 mol%) in ethanol (B145695) (20 mL) is stirred and refluxed for 5 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with cold ethanol and recrystallized from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Caption: Lewis acid-catalyzed Biginelli reaction mechanism.
Comparative Catalytic Activity in the Michael Addition
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. It is a fundamental method for the formation of carbon-carbon bonds. The performance of various Lewis acids in this reaction is presented below.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| B(C₆F₅)₃ | 24 | 91 | [2] |
| Mg(OTf)₂ | 48 | 54 | [3] |
| Zn(OTf)₂ | 9 | 20 | [4] |
| Cu(OTf)₂ | 9 | 46 | [4] |
| Yb(OTf)₃ | 0.5 | 95 | [5] |
Experimental Protocol: Michael Addition Catalyzed by Tris(pentafluorophenyl)borane
To a solution of N,N-dimethylaniline (2.0 mmol) and methyl vinyl ketone (4.0 mmol) in chloroform (B151607) (2.0 mL) is added B(C₆F₅)₃ (0.1 mmol, 5 mol%). The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to give the desired product.[2]
Caption: General mechanism for a Lewis acid-catalyzed Michael addition.
Comparative Catalytic Activity in the Aldol Condensation
The aldol condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. A comparison of Lewis acids in this reaction is provided below.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| TiCl₄ | 2 | 85 | [6] |
| BF₃·OEt₂ | 3 | 78 | [7] |
| SnCl₄ | 4 | 75 | |
| ZnCl₂ | 6 | 65 | |
| Mn(III) complex | 1 | >99 | [8] |
Experimental Protocol: Aldol Condensation Catalyzed by a Manganese(III) Complex
A solution of benzaldehyde (1.0 mmol), cyclohexanone (B45756) (1.2 mmol), and the Mn(III) complex catalyst (0.01 mmol, 1 mol%) in THF (5 mL) is stirred at room temperature for 1 hour. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the aldol condensation product.[8]
Caption: Lewis acid-catalyzed aldol condensation pathway.
References
- 1. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Barium Tetrafluoroborate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Barium tetrafluoroborate (B81430) are critical components of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of Barium tetrafluoroborate, minimizing risk and ensuring compliance with safety protocols.
Immediate Safety and Handling Precautions
This compound is toxic if ingested and can emit toxic fluoride (B91410) fumes when heated to decomposition.[1][2] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dusts may be necessary.[3] |
Step-by-Step Disposal Protocol
The primary principle for the safe disposal of soluble barium compounds, like this compound, is to convert the soluble barium into the highly insoluble and much less toxic Barium Sulfate (B86663) (BaSO₄).[3] Waste containing more than 0.2% soluble barium is classified as hazardous waste under RCRA criteria.[3]
Experimental Protocol for Neutralization and Precipitation:
-
Preparation: Conduct the entire procedure in a designated and well-ventilated area, such as a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: Slowly and cautiously dilute the this compound waste with water. A recommended starting point is to aim for a concentration of less than 5% this compound.
-
Precipitation: While stirring the diluted solution, slowly add a stoichiometric excess of a 3M solution of sulfuric acid (H₂SO₄) or a saturated solution of sodium sulfate (Na₂SO₄). The excess sulfate ensures the complete precipitation of the barium ions as barium sulfate.[4]
-
Reaction Time: Allow the mixture to stand for at least 24 hours to ensure complete precipitation of the barium sulfate.[4]
-
Filtration: Carefully filter the mixture to separate the solid barium sulfate precipitate from the liquid filtrate.
-
Precipitate Management: The collected barium sulfate precipitate should be dried and packaged in a clearly labeled, sealed container for disposal as chemical waste.[4] Although significantly less hazardous than soluble barium compounds, it should still be disposed of through a licensed professional waste disposal service.[5]
-
Filtrate Neutralization: The remaining filtrate will be acidic and may contain residual fluoride and borate (B1201080) ions. Neutralize the filtrate by slowly adding a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Filtrate Disposal: Once neutralized, the filtrate can typically be discharged to the drain with copious amounts of running water, provided this is in accordance with local, state, and federal regulations.[4] Always consult your institution's environmental health and safety office for specific guidance.
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.[5][6][7] Disposal of chemical waste must comply with all local, state, and federal regulations.[3][5] If in doubt, contact a licensed professional waste disposal service.[5]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Barium Tetrafluoroborate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Barium tetrafluoroborate (B81430), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Barium tetrafluoroborate is a chemical compound that is poisonous by ingestion.[1][2] When heated to decomposition, it emits toxic fumes of F⁻.[1][2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling this compound. The required PPE may vary based on the scale of the operation and the potential for exposure.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are required.[3] In situations with a splash hazard, a face shield should be worn in addition to safety goggles.[4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental exposure and should be removed immediately after contact with the chemical.[4] For tasks with a higher risk of direct contact, wearing double nitrile gloves or heavy-duty gloves is recommended.[4]
-
Body Protection: A lab coat is mandatory.[4] For larger quantities or when there is a significant risk of splashing, chemical-resistant clothing or an apron should be worn.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[4]
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA approved respirator with a particulate filter should be used.[3] Ensure adequate ventilation, such as working in a chemical fume hood, to minimize inhalation of dust.[3][5]
Quantitative Data for Barium Compounds
For safe handling of barium compounds, it is important to be aware of the established exposure limits.
| Agency | Exposure Limit Type | Value (as Ba) |
| OSHA | Permissible Exposure Limit (PEL) | 0.5 mg/m³ |
| ACGIH | Threshold Limit Value (TLV) | 0.5 mg/m³ |
Data sourced from Safety Data Sheets for Barium compounds.
Procedural Guidance: From Handling to Disposal
Safe Handling Protocol:
-
Preparation:
-
Handling:
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as acids.[7]
-
Store separately from food materials.[1]
Disposal Plan:
-
Collect all waste material, including contaminated PPE, in clearly labeled, sealed containers for disposal.[9]
-
Dispose of contents and container to an approved waste disposal plant.[3][7]
-
Do not allow the product to enter drains.[5]
-
All disposal practices must be in compliance with local, state, and federal regulations.[8]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill. For a dry spill, carefully sweep or shovel the material into a clean, dry, covered container for disposal.[3][10] Avoid generating dust.
-
Clean: Clean the spill area thoroughly.
-
Decontaminate: Decontaminate any equipment used for cleanup.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 13862-62-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cpc-us.com [cpc-us.com]
- 9. benchchem.com [benchchem.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
